5-methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one
Description
Properties
IUPAC Name |
5-methyl-2,3-dihydro-1H-1,8-naphthyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-6-2-4-10-9-8(6)7(12)3-5-11-9/h2,4H,3,5H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDEOSBPIOUCAJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=O)CCNC2=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20654009 | |
| Record name | 5-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20654009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1176517-83-1 | |
| Record name | 5-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20654009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 5-methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one
An In-Depth Technical Guide to the Synthesis of 5-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one
Authored by: A Senior Application Scientist
Abstract
The 1,8-naphthyridine scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active agents, demonstrating a wide spectrum of biological activities including antimicrobial, antitumor, and antiviral properties.[1] This guide provides an in-depth, scientifically-grounded exploration of a robust synthetic pathway to this compound, a key structural variant. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, strategic considerations for experimental design, and detailed, field-tested protocols suitable for implementation in a research or drug development setting. We will focus on a highly logical and efficient two-step sequence involving a Michael addition followed by a base-mediated intramolecular cyclization, while also discussing alternative strategies and their comparative merits.
Strategic Design: A Retrosynthetic Approach
The design of any efficient synthesis begins with a logical retrosynthetic analysis. For the target molecule, this compound (1) , the most logical disconnection is across the N1-C2 and C4-N8 bonds of the dihydropyridinone ring. This approach simplifies the target into readily available starting materials.
The key intramolecular bond formation is the amide linkage between N1 and the C4 carbonyl. This retrosynthetic step reveals a linear precursor, ethyl 3-((6-methylpyridin-2-yl)amino)propanoate (2) . This intermediate can be readily disconnected via a Michael addition, leading back to two commercially available starting materials: 2-amino-6-methylpyridine (3) and ethyl acrylate (4) . This pathway is advantageous due to its convergency and the use of inexpensive, simple precursors.
Caption: Retrosynthesis of the target molecule.
Primary Synthetic Pathway: Michael Addition and Intramolecular Cyclization
This two-step approach represents the most direct and efficient route to the target compound. It avoids the harsh conditions often associated with other naphthyridine syntheses, such as the Friedländer condensation, and offers excellent control over the final structure.[2]
Step 1: Synthesis of Ethyl 3-((6-methylpyridin-2-yl)amino)propanoate (Intermediate 2)
This reaction is a classic acid-catalyzed aza-Michael addition. The exocyclic amino group of 2-amino-6-methylpyridine acts as the nucleophile, adding to the electron-deficient β-carbon of ethyl acrylate.
-
Mechanistic Rationale: Acetic acid serves as a crucial catalyst. While it can protonate the pyridine ring nitrogen, it exists in equilibrium, ensuring a sufficient concentration of the free exocyclic amine is available for nucleophilic attack. The acid also protonates the carbonyl of the acrylate, further activating the Michael acceptor. The reaction proceeds via a 1,4-conjugate addition mechanism.
Experimental Protocol:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-amino-6-methylpyridine (1.0 eq.), ethyl acrylate (1.2 eq.), and glacial acetic acid (0.5 eq.).
-
Heat the reaction mixture to 80-85°C and stir overnight.[3] Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acetic acid) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification via column chromatography (silica gel, gradient elution with hexane/ethyl acetate) affords the pure intermediate, ethyl 3-((6-methylpyridin-2-yl)amino)propanoate.
Step 2: Base-Mediated Intramolecular Cyclization (Final Product 1)
The formation of the dihydropyridinone ring is achieved through a base-mediated intramolecular cyclization. This is an essential ring-closing step that relies on the nucleophilicity of the deprotonated secondary amine.
-
Mechanistic Rationale: A strong base, such as sodium ethoxide (NaOEt), is required to deprotonate the secondary amine of the propanoate intermediate. The resulting amide anion is a potent nucleophile that readily attacks the proximate ester carbonyl carbon. This intramolecular nucleophilic acyl substitution results in the formation of the six-membered ring and the elimination of ethanol as a byproduct. The choice of sodium ethoxide as the base is strategic, as the ethoxide leaving group from the ester is identical to the base, preventing transesterification side reactions.
Experimental Protocol:
-
Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.5 eq.) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, add the ethyl 3-((6-methylpyridin-2-yl)amino)propanoate intermediate (1.0 eq.), dissolved in a minimal amount of absolute ethanol.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the cyclization by TLC.
-
After completion, cool the reaction to room temperature and carefully neutralize with glacial acetic acid or by pouring it onto ice water.
-
The resulting precipitate is the crude final product. Collect the solid by vacuum filtration and wash with cold water and a small amount of cold ethanol.
-
Recrystallization from a suitable solvent system (e.g., ethanol/water) will yield the purified this compound.
Caption: Workflow for the primary synthetic route.
Data Summary
Table 1: Reaction Parameters
| Step | Reaction Type | Key Reagents | Solvent | Temperature | Typical Yield |
| 1 | Aza-Michael Addition | 2-Amino-6-methylpyridine, Ethyl Acrylate, Acetic Acid | None (or Acetic Acid) | 80-85°C | 70-85% |
| 2 | Intramolecular Cyclization | Sodium Ethoxide | Ethanol | Reflux (~78°C) | 65-80% |
Table 2: Key Compound Characterization
| Compound | Formula | MW | Expected ¹H NMR Key Signals (δ, ppm) |
| Intermediate 2 | C₁₁H₁₆N₂O₂ | 208.26 | ~7.4 (d), ~6.4 (d), ~6.3 (d), 4.1 (q), 3.5 (t), 2.6 (t), 2.3 (s), 1.2 (t) |
| Final Product 1 | C₉H₁₀N₂O | 162.19 | ~9.0 (br s, NH), ~7.5 (d), ~6.6 (d), 3.4 (t), 2.7 (t), 2.4 (s) |
Alternative Synthetic Considerations: The Friedländer Annulation
While not a direct route to the dihydro- target, the Friedländer synthesis is a cornerstone of aromatic 1,8-naphthyridine chemistry and warrants discussion.[4][5] This method involves the acid or base-catalyzed condensation of an o-aminoaromatic aldehyde or ketone with a compound containing a reactive α-methylene group.[4]
To synthesize the aromatic analogue, 5-methyl-1,8-naphthyridin-4-ol, one would condense 2-amino-6-methylnicotinaldehyde with ethyl acetoacetate.[4]
Sources
- 1. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic method of 3-(pyridine-2-yl-amino) ethyl propionate - Eureka | Patsnap [eureka.patsnap.com]
- 4. connectjournals.com [connectjournals.com]
- 5. 1,8-Naphthyridine synthesis [organic-chemistry.org]
The Chemistry of 5-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one: A Technical Guide to Synthesis and Derivatization
Introduction: The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The partially saturated 2,3-dihydro-1,8-naphthyridin-4(1H)-one core, particularly with substitution at the 5-position, represents a class of compounds with significant therapeutic potential. This technical guide provides an in-depth exploration of the synthesis of 5-methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one and its derivatives, offering a valuable resource for researchers, medicinal chemists, and professionals in drug development.
Part 1: Strategic Approaches to the Synthesis of the Core Scaffold
The synthesis of this compound is most effectively approached through a two-step sequence: the initial construction of the aromatic 5-methyl-1,8-naphthyridin-4(1H)-one precursor, followed by the selective reduction of the pyridine ring.
Synthesis of the Aromatic Precursor: The Friedländer Annulation
The Friedländer synthesis is a robust and versatile method for the construction of quinoline and naphthyridine ring systems.[2][3] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. For the synthesis of 5-methyl-1,8-naphthyridin-4(1H)-one, 2-aminonicotinaldehyde is reacted with acetone.
Mechanism of the Friedländer Synthesis: The reaction can be catalyzed by either acid or base. In a base-catalyzed pathway, the reaction initiates with the deprotonation of the α-methylene compound to form an enolate, which then undergoes an aldol-type condensation with the 2-aminonicotinaldehyde. Subsequent intramolecular cyclization via attack of the amino group on the carbonyl, followed by dehydration, yields the aromatic 1,8-naphthyridine ring.
Caption: General workflow for the Friedländer synthesis of the aromatic precursor.
Experimental Protocol: Gram-Scale Synthesis of 5-Methyl-1,8-naphthyridin-4(1H)-one in Water
This environmentally benign protocol utilizes water as a solvent and choline hydroxide as a biocompatible ionic liquid catalyst, offering high yields and simplified purification.[4]
| Reagent/Parameter | Quantity/Value |
| 2-Aminonicotinaldehyde | 0.5 mmol |
| Acetone | 1.5 mmol |
| Choline Hydroxide | 1 mol% |
| Water | 1 mL |
| Temperature | 50°C |
| Atmosphere | Nitrogen |
Procedure:
-
To a round-bottom flask, add 2-aminonicotinaldehyde (0.5 mmol) and acetone (1.5 mmol) in water (1 mL).
-
Add choline hydroxide (1 mol%) to the mixture.
-
Stir the reaction mixture under a nitrogen atmosphere at 50°C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Selective Reduction to this compound
The selective reduction of the pyridine ring of the 1,8-naphthyridin-4(1H)-one core presents a synthetic challenge. Several methods can be employed, with transfer hydrogenation being a particularly promising approach.
Iridium-Catalyzed Transfer Hydrogenation:
Iridium catalysts have demonstrated remarkable efficacy in the transfer hydrogenation of N-heterocycles.[5][6][7] This method avoids the need for high-pressure hydrogen gas and often proceeds with high selectivity. A plausible approach for the synthesis of the target dihydro compound involves the use of an iridium catalyst with a suitable hydrogen donor.
Caption: Proposed iridium-catalyzed transfer hydrogenation for the synthesis of the dihydro-naphthyridinone.
Proposed Experimental Protocol: Iridium-Catalyzed Transfer Hydrogenation
This protocol is adapted from related procedures for the transfer hydrogenation of 1,8-naphthyridines.[5][7]
| Reagent/Parameter | Quantity/Value |
| 5-Methyl-1,8-naphthyridin-4(1H)-one | 0.2 mmol |
| Indoline (Hydrogen Donor) | 0.3 mmol |
| [Cp*IrCl₂]₂ | 1 mol% |
| tert-Amyl alcohol | 1.0 mL |
| Temperature | 110°C |
| Atmosphere | Nitrogen |
| Time | 16 h |
Procedure:
-
In a sealed reaction vessel, combine 5-methyl-1,8-naphthyridin-4(1H)-one (0.2 mmol), indoline (0.3 mmol), and [Cp*IrCl₂]₂ (1 mol%) in tert-amyl alcohol (1.0 mL).
-
Purge the vessel with nitrogen and heat the reaction mixture at 110°C for 16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the desired product.
Alternative Reduction Methods:
-
Catalytic Hydrogenation with Pd/C: Palladium on carbon is a widely used heterogeneous catalyst for hydrogenation.[8] This method typically requires a hydrogen atmosphere and can sometimes lead to over-reduction to the tetrahydro-naphthyridine. Careful optimization of reaction conditions (pressure, temperature, and solvent) is crucial for achieving selectivity.
-
Sodium Borohydride (NaBH₄) Reduction: Sodium borohydride is a milder reducing agent that can be effective for the reduction of the C=N bond within the pyridine ring, especially after activation (e.g., by N-alkylation or protonation).[9][10][11][12][13] This method offers operational simplicity but may require more forcing conditions or substrate modification to achieve the desired transformation.
Part 2: Synthesis of Derivatives
The this compound scaffold provides multiple points for diversification to explore structure-activity relationships.
N-Alkylation/Arylation
The nitrogen at the 1-position can be readily functionalized using standard alkylation or arylation conditions.
General Protocol for N-Alkylation:
-
To a solution of this compound in a suitable aprotic solvent (e.g., DMF, THF), add a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired alkyl halide (e.g., benzyl bromide, methyl iodide) and continue stirring until the reaction is complete (monitor by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify by column chromatography.
Functionalization at the 3-Position
The methylene group at the 3-position can be a site for functionalization, for instance, through aldol-type condensations with aldehydes after deprotonation with a strong base.
Part 3: Characterization
Thorough characterization of the synthesized compounds is essential to confirm their structure and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the molecular structure.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify key functional groups such as the carbonyl (C=O) and N-H bonds.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compounds.
Conclusion
The synthesis of this compound and its derivatives is a key area of research in medicinal chemistry. The strategies outlined in this guide, particularly the combination of the Friedländer annulation and subsequent selective reduction, provide a reliable pathway to this important scaffold. The provided protocols, along with the discussion of alternative methods, offer a solid foundation for researchers to synthesize and explore the therapeutic potential of this promising class of molecules.
References
-
Chen, X.-W., Zhao, H., Chen, C.-L., Jiang, H.-F., & Zhang, M. (2017). Hydrogen-Transfer-Mediated α-Functionalization of 1,8-Naphthyridines by a Strategy Overcoming the Over-Hydrogenation Barrier. Angewandte Chemie International Edition, 56(45), 14232–14236. [Link]
-
Zhang, M., et al. (2023). Iridium-Catalysed Transfer Hydrogenation of 1,8-Naphthyridine with Indoline: Access to Functionalized N-Heteroarenes. Molecules, 28(23), 7886. [Link]
-
Zhang, M., et al. (2023). Iridium-Catalysed Transfer Hydrogenation of 1,8-Naphthyridine with Indoline: Access to Functionalized N-Heteroarenes. ResearchGate. [Link]
-
Bandyopadhyay, D., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(42), 27963–27973. [Link]
-
Chen, X.-W., Zhao, H., Chen, C.-L., Jiang, H.-F., & Zhang, M. (2017). Hydrogen-Transfer-Mediated α-Functionalization of 1,8-Naphthyridines by a Strategy Overcoming the Over-Hydrogenation Barrier. PubMed. [Link]
-
Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Organic Synthesis. [Link]
-
R Discovery. (2023). Iridium-Catalysed Transfer Hydrogenation of 1,8-Naphthyridine with Indoline: Access to Functionalized N-Heteroarenes. R Discovery. [Link]
-
Common Organic Chemistry. (n.d.). Sodium Borohydride. Common Organic Chemistry. [Link]
-
Mogilaiah, K., Swamy, J. K., Jyothi, S., & Kavitha, S. (2015). CeCl3.7H2O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. International Journal of Pharmaceutical Sciences and Research, 6(3), 1045-1048. [Link]
-
Li, Y., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega, 6(42), 28431–28440. [Link]
-
Al-Zaydi, K. M. (2013). Unexpected Behavior of Enaminones: Interesting New Routes to 1,6-Naphthyridines, 2-Oxopyrrolidines and Pyrano[4,3,2-de][5][14]naphthyridines. ResearchGate. [Link]
-
MDPI. (2020). Recent Advances of Pd/C-Catalyzed Reactions. MDPI. [Link]
-
Bandyopadhyay, D., et al. (2015). One pot synthesis of 3,3-dimethyl-3,4-dihydro-2H-dibenzo [b,g][5][15]-naphthyridin-1-one derivatives. ResearchGate. [Link]
-
Al-Zaydi, K. M. (2013). Unexpected Behavior of Enaminones: Interesting New Routes to 1,6-Naphthyridines, 2-Oxopyrrolidines and Pyrano[4,3,2-de][5][14]naphthyridines. Molecules, 18(1), 277–287. [Link]
-
Manetti, F., et al. (2008). Design, synthesis, and biological evaluation of new 1,8-naphthyridin-4(1H)-on-3-carboxamide and quinolin-4(1H)-on-3-carboxamide derivatives as CB2 selective agonists. Journal of Medicinal Chemistry, 51(19), 6179–6190. [Link]
-
Wotschkow, E., et al. (2020). Formation of 5-Aminomethyl-2,3-dihydropyridine-4(1H)-ones from 4-Amino-tetrahydropyridinylidene Salts. Molecules, 25(21), 5035. [Link]
-
Aubakirov, Y., et al. (2018). Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. Journal of Chemical Technology and Metallurgy, 53(3), 522-527. [Link]
-
Thansandote, P., et al. (2013). Synthesis of 3,4-dihydro-1,8-naphthyridin-2(1H)-ones via microwave-activated inverse electron-demand Diels–Alder reactions. Tetrahedron, 69(48), 10457–10463. [Link]
-
Kamaraj, K., et al. (2020). Pd/C–Catalyzed Selective N-Monomethylation by Transfer Hydrogenation of Urea Derivatives using Methanol as H2 and C1 Sources. ChemCatChem, 12(21), 5464-5469. [Link]
-
Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
-
Leah4sci. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. [Link]
-
LibreTexts Chemistry. (2020, July 1). 19.3: Reductions using NaBH4, LiAlH4. Chemistry LibreTexts. [Link]
-
Li, H., et al. (2016). Preparation of naphthylamine by catalytic hydrogenation over palladium/mesoporous carbon. Journal of Fuel Chemistry and Technology, 44(1), 89-95. [Link]
Sources
- 1. Design, synthesis, and biological evaluation of new 1,8-naphthyridin-4(1H)-on-3-carboxamide and quinolin-4(1H)-on-3-carboxamide derivatives as CB2 selective agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. connectjournals.com [connectjournals.com]
- 4. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Iridium-Catalysed Transfer Hydrogenation of 1,8-Naphthyridine with Indoline: Access to Functionalized N-Heteroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Sodium Borohydride [commonorganicchemistry.com]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. youtube.com [youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Hydrogen-Transfer-Mediated α-Functionalization of 1,8-Naphthyridines by a Strategy Overcoming the Over-Hydrogenation Barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. discovery.researcher.life [discovery.researcher.life]
preliminary biological screening of 5-methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one
An In-Depth Technical Guide: Preliminary Biological Screening of 5-methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one
Introduction: Unveiling the Potential of a Novel Naphthyridinone
The 1,8-naphthyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds.[1] This heterocyclic system is the foundation for molecules demonstrating a vast spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][3][4] The diverse therapeutic successes of this class, from the pioneering antibacterial nalidixic acid to modern kinase inhibitors, compel the investigation of novel analogues.[4][5]
This guide focuses on This compound , a novel chemical entity (NCE) for which no public biological data currently exists. The objective of this document is not to report existing findings, but to establish a robust, logic-driven framework for its initial biological evaluation. As a Senior Application Scientist, my aim is to provide a comprehensive roadmap that moves beyond simple protocol recitation to explain the causal-driven decisions that underpin an effective preliminary screening cascade. This strategy is designed to efficiently identify and characterize any potential therapeutic activity, thereby determining the future trajectory of this promising molecule in the drug discovery pipeline.
Part 1: Foundational Workflow and Initial Assessment
Before embarking on biological assays, it is imperative to establish the fundamental characteristics and quality of the NCE. This initial phase ensures the reliability and reproducibility of all subsequent screening data. The workflow begins with the pure, structurally verified compound and proceeds through a logical, tiered evaluation process.
Caption: Decision pathway for a validated hit compound.
Expertise & Experience: A primary hit is just a starting point. The next logical step is to begin exploring the mechanism of action (MOA) and to assess safety in a whole organism.
-
For an Anticancer Hit: Secondary assays would involve determining how the compound kills cells. This includes cell cycle analysis (to see if it arrests cells in a particular phase) and apoptosis assays (to confirm programmed cell death).
-
For an Antimicrobial Hit: It's crucial to determine if the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth). Time-kill kinetic studies can elucidate this. [6]* Preliminary In Vivo Toxicology: Any promising candidate must eventually be tested in a living system. [7][8]The first step is typically an acute toxicity study in rodents (e.g., mice or rats) to determine the dose at which adverse effects are observed and to calculate the LD₅₀ (median lethal dose). [9]This is a critical regulatory requirement before any further development and provides essential data on the compound's systemic effects that in vitro models cannot replicate. [10][9]
Conclusion
This technical guide outlines a systematic, multi-tiered strategy for the . By initiating a broad, parallel evaluation of its cytotoxic, antimicrobial, and antioxidant potential, researchers can efficiently probe the most probable activities associated with its privileged 1,8-naphthyridine core. The proposed workflow, from foundational QC and in silico analysis to primary in vitro screening and logical progression to secondary and toxicological studies, provides a robust framework for decision-making. This approach is designed to maximize the discovery of potential therapeutic value while minimizing resources, ultimately clarifying the path forward for this novel compound in the drug discovery landscape.
References
-
Bano, S., Javed, K., Ahmad, S., Rathish, I. G., & Singh, S. (2016). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 349(5), 319-339. [Link]
-
Aggarwal, N., & Kumar, R. (2021). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Future Medicinal Chemistry, 13(1), 75-92. [Link]
-
Cieplik, J., Stolarczyk, M., Pluta, J., & Gubrynowicz, O. (2020). Biological Activity of Naturally Derived Naphthyridines. Molecules, 25(21), 5033. [Link]
-
Khan, I., Paudel, S., Adhikari, A., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon, 10(4), e26019. [Link]
-
Alara, O. R., Abdurahman, N. H., & Ukaegbu, C. I. (2021). Antioxidant Activity of Plant Samples by DPPH and ABTS Assay Radical Scavenging Assay. ResearchGate. [Link]
-
Młynarczyk, K., Walkowiak, J., & Łuczak, M. (2022). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules, 27(19), 6292. [Link]
-
Sari, D. K., et al. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca. E3S Web of Conferences, 503, 07005. [Link]
-
Hassert, M., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17748–17757. [Link]
-
Wist, M., et al. (2023). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Cellular and Infection Microbiology, 13, 1243118. [Link]
-
O'Neill, G. A. (1995). Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry. CRC Press. [Link]
-
Kim, D. H., et al. (2018). Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. Evidence-Based Complementary and Alternative Medicine, 2018, 5063272. [Link]
-
Thaipong, K., Boonprakob, U., Crosby, K., Cisneros-Zevallos, L., & Byrne, D. H. (2006). Comparison of ABTS, DPPH, FRAP, and ORAC assays for estimating antioxidant activity from guava fruit extracts. Journal of Food Composition and Analysis, 19(6-7), 669-675. [Link]
-
Zhang, Y., et al. (2025). Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. Journal of Medicinal Chemistry. [Link]
-
Parasuraman, S. (2011). Toxicological screening. Journal of Pharmacology & Pharmacotherapeutics, 2(2), 74–79. [Link]
-
Fiveable. (n.d.). In vivo testing methods. Toxicology Class Notes. [Link]
-
Demain, A. L., & Sanchez, S. (2017). Screening and identification of novel biologically active natural compounds. Journal of Industrial Microbiology & Biotechnology, 44(4-5), 527-542. [Link]
-
Wang, C., et al. (2024). Research Progress in In Vitro Screening Techniques for Natural Antithrombotic Medicines. Molecules, 29(3), 679. [Link]
-
Adan, A., et al. (2025). In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening. Methods in Molecular Biology. [Link]
-
Stokes, J. M., et al. (2022). A machine learning model trained on a high-throughput antibacterial screen increases the hit rate of drug discovery. PLoS Computational Biology, 18(1), e1009821. [Link]
-
Coscueta, E. R., Brassesco, M. E., & Pintado, M. E. (2022). Screening of Novel Bioactive Peptides from Goat Casein: In Silico to In Vitro Validation. Foods, 11(5), 639. [Link]
-
Sygnature Discovery. (2023). The Crucial Role of preclinical toxicology studies in Drug Discovery. Sygnature Discovery Blog. [Link]
-
Ghosh, S., et al. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. [Link]
-
Yang, H., et al. (2020). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Aging, 12(11), 10143–10156. [Link]
-
PMI Science. (2014). In Vivo Toxicology and the assessment of Reduced-Risk Products. PMI Science. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]
-
van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell Sensitivity Assays: The MTT Assay. Methods in Molecular Biology, 731, 237-245. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fiveable.me [fiveable.me]
- 8. In Vivo Toxicology and the assessment of Reduced-Risk Products [pmiscience.com]
- 9. Toxicological screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hoeford.com [hoeford.com]
An In-depth Technical Guide to 5-methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,8-naphthyridin-4(1H)-one scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its broad spectrum of biological activities. This technical guide provides a comprehensive overview of a specific derivative, 5-methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one, a molecule of growing interest in drug discovery. While specific literature on this exact compound is nascent, this guide synthesizes information from closely related analogues and established synthetic methodologies to provide a foundational understanding for researchers. We will delve into logical synthetic pathways, predicted spectroscopic characteristics, and the potential therapeutic applications of this compound based on structure-activity relationships within the broader class of 1,8-naphthyridinones.
Introduction: The Prominence of the 1,8-Naphthyridinone Core
The 1,8-naphthyridine nucleus, a bicyclic heteroaromatic system, is a cornerstone in the development of numerous therapeutic agents. Its rigid structure and the presence of nitrogen atoms provide key hydrogen bonding and coordination capabilities, making it an ideal scaffold for interacting with biological targets. Derivatives of 1,8-naphthyridinone have demonstrated a remarkable array of pharmacological properties, including antibacterial, anticancer, antiviral, anti-inflammatory, and neuroprotective activities.[1][2][3] The introduction of a methyl group at the C5 position and the saturation of the C2-C3 bond to form the 2,3-dihydro-4(1H)-one structure are expected to modulate the molecule's steric and electronic properties, potentially leading to novel biological activities and improved pharmacokinetic profiles.
Synthetic Strategies: A Road to this compound
Step 1: Construction of the 5-methyl-1,8-naphthyridin-4(1H)-one Scaffold via Friedländer Annulation
The Friedländer annulation is a powerful and widely used method for the synthesis of quinolines and their aza-analogs, including 1,8-naphthyridines.[4][5][6][7] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.
For the synthesis of 5-methyl-1,8-naphthyridin-4(1H)-one, the logical precursors would be 2-amino-6-methylpyridine-3-carbaldehyde and a suitable C2 synthon, such as an ester of acetoacetic acid.
Conceptual Protocol:
-
Reaction Setup: To a solution of 2-amino-6-methylpyridine-3-carbaldehyde (1.0 eq) in a suitable solvent (e.g., ethanol, DMF), add an excess of ethyl acetoacetate (1.5-2.0 eq).
-
Catalyst Addition: Introduce a catalytic amount of a base (e.g., piperidine, potassium hydroxide) or an acid (e.g., p-toluenesulfonic acid). The choice of catalyst can influence the reaction rate and yield.
-
Reaction Conditions: Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography on silica gel to afford 5-methyl-1,8-naphthyridin-4(1H)-one.
Sources
- 1. Cytotoxic Activity and Three-Dimensional Quantitative Structure Activity Relationship of 2-Aryl-1,8-naphthyridin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. connectjournals.com [connectjournals.com]
- 5. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,8-Naphthyridine synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to 5-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one: Synthesis, History, and Therapeutic Potential
Executive Summary
The 1,8-naphthyridine scaffold represents a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] This guide provides a comprehensive technical overview of a specific derivative, 5-methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one. While the specific historical account of its discovery is not extensively documented in publicly available literature, this paper extrapolates from the broader history of 1,8-naphthyridinones to provide a scientifically grounded narrative. We will delve into the foundational discovery of the 1,8-naphthyridine core, explore the pivotal synthetic methodologies, and present a detailed, field-proven protocol for the synthesis of this compound. Furthermore, we will examine the extensive biological activities associated with this class of compounds, offering insights for researchers, scientists, and drug development professionals.
The Genesis of a Privileged Scaffold: A Historical Perspective
The journey of the 1,8-naphthyridine ring system from a chemical curiosity to a pharmacologically significant moiety is a testament to the synergy of synthetic chemistry and biological screening.
The Dawn of Naphthyridines
The 1,8-naphthyridine core, a bicyclic heteroaromatic system, was first synthesized in the early 20th century. However, it was the groundbreaking discovery of nalidixic acid in 1962 by George Lesher and his team that catapulted this scaffold into the pharmaceutical limelight.[2] This seminal discovery established the potent antibacterial properties of the 1,8-naphthyridin-4-one core and laid the foundation for the development of the vast class of quinolone antibiotics.[2]
Evolution into a Versatile Pharmacophore
Following the clinical success of nalidixic acid, the 1,8-naphthyridine nucleus became a focal point for extensive structure-activity relationship (SAR) studies. Researchers quickly recognized its versatility, leading to the development of derivatives with a broad spectrum of biological activities, including:
-
Anticancer: Many 1,8-naphthyridine derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[3][4]
-
Antiviral: The scaffold has been incorporated into agents with activity against a range of viruses.[3]
-
Anti-inflammatory: Certain derivatives exhibit potent anti-inflammatory properties.[5]
-
Antimicrobial: Beyond the initial antibacterial discovery, the scaffold has been explored for its activity against other microbes.[6]
This wide range of activities has solidified the 1,8-naphthyridine framework as a privileged scaffold in modern drug discovery.[7]
The Art of Synthesis: Constructing the 1,8-Naphthyridinone Core
The synthesis of the 1,8-naphthyridine ring system has been a subject of intense investigation, with several named reactions being adapted and optimized for this purpose. The Friedländer annulation stands out as one of the most direct and versatile methods.[8]
The Friedländer Annulation: A Cornerstone of Naphthyridine Synthesis
The Friedländer synthesis involves the condensation of a 2-amino-aromatic aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group.[9] This acid- or base-catalyzed reaction proceeds via an initial aldol-type condensation followed by an intramolecular cyclization and dehydration to afford the quinoline or, in this case, naphthyridine ring system.
The versatility of the Friedländer reaction allows for the introduction of various substituents onto the naphthyridine core by judicious selection of the starting materials. This adaptability is crucial for the exploration of SAR and the fine-tuning of biological activity.
Synthesis of this compound: A Detailed Protocol
While a specific, documented synthesis for this compound is not readily found in peer-reviewed literature, a plausible and efficient synthetic route can be designed based on the well-established Friedländer annulation. The following protocol is a scientifically sound and practical approach for its preparation.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule points towards 2-amino-6-methylnicotinaldehyde and an enolate equivalent of acetone as the key starting materials.
Caption: Retrosynthetic analysis of the target molecule.
Experimental Workflow
This protocol outlines a two-step process: the synthesis of the key intermediate, 2-amino-6-methylnicotinaldehyde, followed by the Friedländer condensation to yield the final product.
Caption: Proposed synthetic workflow.
Detailed Step-by-Step Methodology
Step 1: Synthesis of 2-Amino-6-methylnicotinaldehyde
-
Rationale: This intermediate is crucial for introducing the methyl group at the 5-position of the final product. Its synthesis from commercially available precursors is a key initial step. A plausible route involves the reduction of 2-amino-6-methylnicotinonitrile.
-
Protocol:
-
To a solution of 2-amino-6-methylnicotinonitrile (1.0 eq) in anhydrous toluene under an inert atmosphere (N₂ or Ar), cool the reaction mixture to -78 °C.
-
Slowly add a solution of diisobutylaluminium hydride (DIBAL-H) (1.5 eq) in toluene, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction by the slow addition of methanol, followed by water.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Filter the resulting suspension through a pad of Celite®, washing with ethyl acetate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-amino-6-methylnicotinaldehyde.
-
Step 2: Friedländer Annulation to 5-Methyl-1,8-naphthyridin-4(1H)-one
-
Rationale: This is the key ring-forming step. A base-catalyzed condensation is employed to facilitate the reaction between the aminonicotinaldehyde and acetone.
-
Protocol:
-
To a solution of 2-amino-6-methylnicotinaldehyde (1.0 eq) in ethanol, add acetone (5.0 eq).
-
Add a catalytic amount of a base, such as potassium hydroxide or sodium ethoxide (0.1 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to yield 5-methyl-1,8-naphthyridin-4(1H)-one.
-
Step 3: Selective Reduction to this compound
-
Rationale: The final step involves the selective reduction of the C2-C3 double bond of the pyridinone ring. Sodium borohydride is a suitable reagent for this transformation, typically leaving the aromatic pyridine ring intact.
-
Protocol:
-
Dissolve 5-methyl-1,8-naphthyridin-4(1H)-one (1.0 eq) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (2.0 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain this compound.
-
Characterization Data (Predicted)
| Analysis | Expected Results |
| ¹H NMR | Signals corresponding to the methyl group, the diastereotopic protons at C2 and C3, and the aromatic protons on the pyridine ring. |
| ¹³C NMR | Resonances for the carbonyl carbon, the aliphatic carbons at C2 and C3, the methyl carbon, and the aromatic carbons. |
| Mass Spec. | A molecular ion peak corresponding to the calculated molecular weight of C₉H₁₀N₂O. |
| IR | Characteristic absorption bands for the N-H stretch, C=O stretch (amide), and C-H stretches. |
Biological Significance and Future Directions
The 1,8-naphthyridin-4-one scaffold is a well-established pharmacophore with a diverse range of biological activities.[10][11][12] The introduction of a methyl group at the 5-position of the dihydrogenated core can significantly influence the molecule's steric and electronic properties, potentially leading to novel or enhanced biological activities.
Derivatives of the 1,8-naphthyridin-4-one core have been extensively investigated as:
-
Anticancer Agents: By targeting key enzymes like topoisomerases and kinases, these compounds can induce apoptosis in cancer cells.[3]
-
Antibacterial Agents: The foundational activity of this class continues to be a major area of research, with new derivatives being developed to combat antibiotic resistance.[2]
-
Antiviral Agents: The scaffold has shown promise in the development of inhibitors for various viral enzymes.[3]
-
Anti-inflammatory Agents: By modulating inflammatory pathways, these compounds offer potential therapeutic avenues for a range of inflammatory conditions.[5]
The specific biological profile of this compound remains to be fully elucidated through rigorous biological screening. Its structural similarity to known active compounds suggests that it could be a valuable starting point for the development of novel therapeutic agents. Future research should focus on its synthesis, characterization, and comprehensive biological evaluation to unlock its full therapeutic potential.
Conclusion
This compound belongs to the esteemed class of 1,8-naphthyridinone compounds, a scaffold with a rich history and profound impact on medicinal chemistry. While the specific discovery of this particular derivative is not well-documented, its synthesis can be confidently approached through established methodologies like the Friedländer annulation. The detailed protocol provided herein offers a reliable pathway for its preparation, enabling further investigation into its chemical and biological properties. The proven therapeutic potential of the broader 1,8-naphthyridine family strongly suggests that this compound and its future derivatives are promising candidates for continued research and development in the quest for novel therapeutic agents.
References
-
Mogilaiah, K., Swamy, J. K., Jyothi, S., & Kavitha, S. (2015). CeCl3.7H2O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. International Journal of Pharmaceutical Sciences and Research, 6(10), 4323-4327. [Link]
-
Wolska, L., & Jakubke, T. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(11), 3375. [Link]
-
Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. Retrieved from [Link]
-
Abu-Melha, S. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 64(4), 919-930. [Link]
-
Ojha, M., Yadav, D., Kumar, A., Dasgupta, S., & Yadav, R. (2021). 1,8-Naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Future Medicinal Chemistry, 13(18), 1591-1618. [Link]
-
Sahu, S. K., Panda, A., & De, B. K. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(29), 18888-18898. [Link]
-
Sahu, S. K., Panda, A., & De, B. K. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ResearchGate. [Link]
-
Khan, I. U. (2013). Synthesis and Characterization of Benzo-[9]-naphthyridine-4(1H)-ones. RosDok. [Link]
-
Al-Tel, T. H. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3252. [Link]
-
Al-Tel, T. H. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. MDPI. [Link]
- Google Patents. (n.d.). WO2012151640A1 - Methods for preparing naphthyridines.
-
Reimann, E., & Hawlitzky, N. (2020). Formation of 5-Aminomethyl-2,3-dihydropyridine-4(1H)-ones from 4-Amino-tetrahydropyridinylidene Salts. Molecules, 25(11), 2639. [Link]
-
Al-Romaizan, A. N., Al-Abdullah, E. S., Ghabbour, H. A., & Ghorab, M. M. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Journal of the Serbian Chemical Society, 84(10), 1085-1098. [Link]
-
PubChem. (n.d.). 5-Methyl-1-phenyl-1,8-naphthyridin-4-one. Retrieved from [Link]
-
Johnson, D. S., & Li, J. J. (2007). Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for αVβ3 Integrin Antagonists. Tetrahedron Letters, 48(48), 8479-8482. [Link]
-
Quiroga, J., & Insuasty, B. (2020). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 25(21), 5038. [Link]
-
Chen, Y. L., Chen, I. L., Wang, T. C., Tzeng, C. C., & Han, C. H. (1999). Antitumor agents. 196. Substituted 2-thienyl-1,8-naphthyridin-4-ones: their synthesis, cytotoxicity, and inhibition of tubulin polymerization. Journal of Medicinal Chemistry, 42(20), 4081-4087. [Link]
-
Royal Society of Chemistry. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. Retrieved from [Link]
-
American Chemical Society. (2011). 4-Amino-1-hydroxy-2-oxo-1,8-naphthyridine-Containing Compounds Having High Potency against Raltegravir-Resistant Integrase Mutants of HIV-1. Retrieved from [Link]
-
Yasmeen, R., Zia-ur-Rehman, M., Khattak, M. A., Arshad, M. N., & Khan, I. U. (2012). Methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate monohydrate. Acta Crystallographica Section E: Structure Reports Online, 68(3), o723-o724. [Link]
-
PubChem. (n.d.). 7-Methyl-1,8-naphthyridin-4(1H)-one. Retrieved from [Link]
-
Ojha, M., Yadav, D., Kumar, A., Dasgupta, S., & Yadav, R. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Future Medicinal Chemistry, 13(18), 1591-1618. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. 1,8-Naphthyridine synthesis [organic-chemistry.org]
- 9. connectjournals.com [connectjournals.com]
- 10. Formation of 5-Aminomethyl-2,3-dihydropyridine-4(1H)-ones from 4-Amino-tetrahydropyridinylidene Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound - CAS:1176517-83-1 - Sunway Pharm Ltd [3wpharm.com]
- 12. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
spectroscopic analysis of 5-methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one (NMR, IR, Mass Spec)
An In-Depth Technical Guide to the Spectroscopic Analysis of 5-methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one
Abstract
Introduction: The 1,8-Naphthyridinone Core
The 1,8-naphthyridinone ring system is a cornerstone in the design of pharmacologically active agents.[2] Its rigid, planar structure and hydrogen bonding capabilities make it an ideal scaffold for interacting with biological targets. The functionalization of this core, as with the addition of a methyl group and the saturation of the C2-C3 bond in this compound, significantly influences its electronic properties and three-dimensional conformation. Accurate and unambiguous characterization is therefore not merely a procedural step but a critical prerequisite for meaningful biological evaluation. This guide employs a multi-technique spectroscopic approach (NMR, IR, MS) to build a complete and self-validating structural profile of the target molecule.
Molecular Structure and Atom Numbering
A logical first step in any spectroscopic analysis is to deconstruct the molecule to anticipate the signals each component will generate. The structure of this compound is presented below with a standard numbering system for unambiguous spectral assignment.
Caption: Molecular structure with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.[3] For a molecule like this compound, both ¹H and ¹³C NMR provide complementary and essential information.
Experimental Protocol: NMR
-
Sample Preparation: Dissolve ~5-10 mg of the analyte in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to clearly resolve N-H protons.
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Obtain a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
-
¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can also be run to differentiate between CH, CH₂, and CH₃ carbons.
¹H NMR Spectral Analysis (Predicted, 400 MHz, DMSO-d₆)
The proton NMR spectrum is predicted to show distinct signals for the aromatic, aliphatic, methyl, and amide protons. The chemical shifts are influenced by the electron-withdrawing nature of the pyridinone and pyridine rings.
Table 1: Predicted ¹H NMR Data
| Atom No. | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
| H1 | ~11.5 | Broad Singlet | - | 1H | Amide proton, exchangeable, deshielded by adjacent C=O. |
| H7 | ~8.2 | Doublet | J = ~5 Hz | 1H | Aromatic proton ortho to pyridine N8, deshielded. |
| H6 | ~7.0 | Doublet | J = ~5 Hz | 1H | Aromatic proton meta to pyridine N8, coupled to H7. |
| H3 | ~2.8 | Triplet | J = ~7 Hz | 2H | Methylene protons adjacent to C=O, deshielded. |
| H2 | ~2.5 | Triplet | J = ~7 Hz | 2H | Methylene protons adjacent to N1, coupled to H3. |
| C5-Me | ~2.3 | Singlet | - | 3H | Methyl protons on the aromatic ring. |
Interpretation Insights:
-
Amide Proton (H1): The broadness and downfield shift are characteristic of an amide N-H proton, which can undergo chemical exchange with trace water in the solvent.[4]
-
Aromatic Protons (H6, H7): The pyridine ring protons will appear as a coupled AX system. H7 is further downfield due to its proximity to the electronegative nitrogen atom (N8).
-
Aliphatic Protons (H2, H3): The two methylene groups form an A₂X₂ system, appearing as two triplets. The protons on C3 are expected to be slightly further downfield than those on C2 due to the deshielding effect of the adjacent carbonyl group.
¹³C NMR Spectral Analysis (Predicted, 100 MHz, DMSO-d₆)
The proton-decoupled ¹³C NMR spectrum provides a count of unique carbon environments.
Table 2: Predicted ¹³C NMR Data
| Atom No. | Predicted δ (ppm) | Rationale |
| C4 | ~170 | Carbonyl carbon, significantly deshielded. |
| C7 | ~150 | Aromatic CH carbon ortho to N8. |
| C8a | ~148 | Aromatic quaternary carbon between two nitrogen atoms. |
| C5 | ~145 | Aromatic quaternary carbon bearing the methyl group. |
| C4a | ~120 | Aromatic quaternary carbon at the ring junction. |
| C6 | ~115 | Aromatic CH carbon meta to N8. |
| C3 | ~35 | Aliphatic CH₂ adjacent to C=O. |
| C2 | ~30 | Aliphatic CH₂ adjacent to N1. |
| C5-Me | ~18 | Methyl carbon. |
Interpretation Insights:
-
The carbonyl carbon (C4) is the most downfield signal, which is a key diagnostic peak for this class of compounds.[5]
-
The aromatic region will show four quaternary carbons and two CH carbons, which can be confirmed with a DEPT-135 experiment.
-
The aliphatic region will contain two signals corresponding to the methylene carbons of the dihydro- portion of the ring.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol: IR
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, a spectrum can be obtained from a thin film evaporated from a suitable solvent.
-
Data Acquisition: Record the spectrum using an FTIR spectrometer, typically over the range of 4000-400 cm⁻¹.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3200 | N-H Stretch | Amide |
| ~3050 | C-H Stretch | Aromatic |
| ~2950 | C-H Stretch | Aliphatic (CH₂, CH₃) |
| ~1660 | C=O Stretch | Amide (Lactam) |
| ~1600, ~1580 | C=C Stretch | Aromatic Ring |
Interpretation Insights: The IR spectrum provides crucial, confirmatory evidence for the key functional groups. The strong absorption band around 1660 cm⁻¹ is a definitive indicator of the amide carbonyl group.[6] The presence of a broad band around 3200 cm⁻¹ confirms the N-H group, while bands in the 1600-1500 cm⁻¹ region confirm the aromatic system.[7]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information derived from its fragmentation pattern.
Experimental Protocol: MS
-
Sample Preparation: Prepare a dilute solution of the sample (~1 µg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) to minimize fragmentation and clearly observe the molecular ion.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
Predicted Mass Spectrum
-
Molecular Formula: C₉H₁₀N₂O
-
Molecular Weight: 162.19 g/mol
-
Predicted [M+H]⁺: m/z 163.08
Fragmentation Analysis: High-resolution mass spectrometry (HRMS) would confirm the elemental composition. Tandem MS (MS/MS) could be used to induce fragmentation and support the structural assignment. A plausible fragmentation pathway involves the loss of CO (28 Da) from the parent ion, a characteristic fragmentation for cyclic ketones and amides.
Caption: Predicted fragmentation of the protonated molecule.
Integrated Spectroscopic Workflow and Conclusion
The power of this multi-technique approach lies in the corroboration of data. The molecular weight from MS establishes the molecular formula. IR confirms the presence of key functional groups (amide, carbonyl, aromatic ring). Finally, NMR spectroscopy provides the detailed atomic connectivity, allowing for the complete and unambiguous assembly of the molecular structure.
Caption: Logic flow for structural elucidation.
This guide outlines the systematic approach required for the spectroscopic characterization of this compound. By integrating the results from NMR, IR, and Mass Spectrometry, researchers can confidently determine the structure of this and other novel naphthyridinone derivatives, providing a solid foundation for further studies in drug discovery and development.
References
-
Macmillan Group, Princeton University. SUPPLEMENTARY INFORMATION. Available from: [Link]
-
The Royal Society of Chemistry. Supporting Information. Available from: [Link]
-
ACS Publications. (2010). Synthesis, Characterization, Photoinduced Isomerization, and Spectroscopic Properties of Vinyl-1,8-naphthyridine Derivatives and Their Copper(I) Complexes | Inorganic Chemistry. Available from: [Link]
-
ResearchGate. (2008). 1,6- and 1,7-naphthyridines III . 13 C-NMR analysis of some hydroxy derivatives. Available from: [Link]
-
Synthesis and Spectroscopic Properties and DFT Calculation of Novel Pyrrolo[1 ,5 -a]-1,8-naphthyridine Derivatives through a Facile. Available from: [Link]
-
ACS Publications. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. Available from: [Link]
-
Synthesis and Spectroscopic Characterization of 1,8- Naphthalimide Derived “Super” Photoacids. Available from: [Link]
-
ResearchGate. (2020). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Available from: [Link]
-
Frontiers. (2024). On the part that NMR should play in mass spectrometry metabolomics in natural products studies. Available from: [Link]
-
PubChem. 7-Methyl-1,8-naphthyridin-4(1H)-one. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. pure.uva.nl [pure.uva.nl]
An In-Depth Technical Guide to 5-methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one: Synthesis, Properties, and Therapeutic Potential
For distribution to: Researchers, Scientists, and Drug Development Professionals
Foreword by the Senior Application Scientist
The landscape of modern drug discovery is characterized by an unceasing quest for novel molecular scaffolds that can be elaborated into potent and selective therapeutic agents. Within this context, nitrogen-containing heterocycles have long been a cornerstone of medicinal chemistry, owing to their diverse chemical reactivity and their ability to engage in a wide array of biological interactions. The 1,8-naphthyridine core, in particular, has emerged as a "privileged scaffold," forming the structural basis for a multitude of biologically active compounds. This guide focuses on a specific, yet intriguing, derivative: 5-methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one . Our objective is to provide a comprehensive technical overview of this molecule, from its fundamental chemical identity to its potential applications in therapeutic development, grounded in established scientific principles and supported by verifiable data.
Section 1: Core Chemical Identity
A precise understanding of a compound's chemical identity is the bedrock of all subsequent research and development. This section provides the definitive nomenclature and structural representation for the molecule of interest.
IUPAC Name and CAS Number
The unambiguous identification of a chemical entity is paramount for regulatory compliance, literature searches, and clear scientific communication.
Molecular Structure and Physicochemical Properties
The three-dimensional arrangement of atoms and the resultant physicochemical properties dictate a molecule's behavior in both chemical and biological systems.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂O | PubChem |
| Molecular Weight | 162.19 g/mol | PubChem |
| Appearance | White to off-white solid (predicted) | --- |
| Melting Point | Not available | --- |
| Boiling Point | Not available | --- |
| Solubility | Not available | --- |
A detailed experimental characterization of the physicochemical properties of this compound is not extensively reported in publicly accessible literature. The data presented here are based on computational predictions and information from chemical supplier databases.
Section 2: Synthesis and Chemical Reactivity
The synthetic accessibility of a compound is a critical factor in its viability as a research tool or a drug development candidate. This section outlines a plausible synthetic strategy for this compound, based on established methodologies for the synthesis of the 1,8-naphthyridine scaffold.
Retrosynthetic Analysis and Proposed Synthetic Workflow
The construction of the 1,8-naphthyridine ring system can be achieved through several well-established synthetic routes, most notably the Friedländer annulation and its variations. A plausible retrosynthetic analysis suggests that this compound can be prepared from a suitably substituted 2-aminopyridine derivative and a three-carbon synthon.
Caption: Retrosynthetic analysis of this compound.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a generalized, hypothetical procedure based on known reactions for the synthesis of related 1,8-naphthyridinones. It serves as a guiding framework that would require optimization and validation in a laboratory setting.
Step 1: Michael Addition
-
To a solution of 2-amino-6-methylpyridine (1.0 eq) in a suitable solvent (e.g., ethanol), add a base such as sodium ethoxide (1.1 eq).
-
Slowly add ethyl acrylate (1.2 eq) to the reaction mixture at room temperature.
-
Stir the reaction for 12-24 hours, monitoring the consumption of the starting materials by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction with a mild acid (e.g., acetic acid) and concentrate the mixture under reduced pressure.
-
Purify the resulting intermediate by column chromatography.
Step 2: Intramolecular Cyclization (Gould-Jacobs Reaction)
-
Heat the purified intermediate from Step 1 in a high-boiling point solvent, such as Dowtherm A, to approximately 250 °C.
-
Maintain this temperature for 1-2 hours, monitoring the formation of the cyclized product by TLC.
-
Cool the reaction mixture to room temperature, which should induce precipitation of the product.
-
Collect the solid by filtration, wash with a non-polar solvent (e.g., hexane), and dry under vacuum to yield this compound.
Self-Validating System: The identity and purity of the synthesized compound must be rigorously confirmed at each step. This involves a battery of analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the atoms.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., carbonyl, N-H bonds).
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
Section 3: Potential Applications in Drug Development
The 1,8-naphthyridine scaffold is a recurring motif in a variety of clinically significant drugs and investigational agents. While specific biological data for this compound is sparse in the public domain, the known activities of related compounds provide a strong rationale for its investigation in several therapeutic areas.
Anticancer Activity
Numerous derivatives of the 1,8-naphthyridin-4-one core have demonstrated potent anticancer activity.[3][4] These compounds often exert their effects through the inhibition of key cellular signaling pathways involved in cell proliferation, survival, and angiogenesis.
Potential Mechanisms of Action:
-
Kinase Inhibition: Many 1,8-naphthyridine derivatives function as ATP-competitive inhibitors of protein kinases, such as epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), and others.
-
Topoisomerase Inhibition: Some compounds with this scaffold can intercalate with DNA and inhibit the function of topoisomerase enzymes, leading to apoptosis in cancer cells.
-
PARP Inhibition: The related 1,5-naphthyridinone scaffold has been successfully exploited in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors.
Caption: Potential mechanism of anticancer activity via kinase inhibition.
Antibacterial and Antiviral Activity
The 1,8-naphthyridine core is famously present in nalidixic acid, one of the first synthetic quinolone antibiotics. This historical precedent, along with more recent discoveries, underscores the potential of this scaffold in the development of novel anti-infective agents.
Potential Mechanisms of Action:
-
DNA Gyrase and Topoisomerase IV Inhibition: In bacteria, quinolone and naphthyridone antibiotics target these essential enzymes, leading to the inhibition of DNA replication and repair.
-
Viral Enzyme Inhibition: In the context of antiviral therapy, derivatives of 1,8-naphthyridin-2(1H)-one have been investigated as inhibitors of HIV-1 integrase.[5]
Section 4: Future Directions and Conclusion
While the publicly available data on this compound is limited, the rich chemical and pharmacological history of the 1,8-naphthyridine scaffold provides a compelling rationale for its further investigation. The immediate priorities for future research should include:
-
Development and Optimization of a Robust Synthetic Protocol: A reliable and scalable synthesis is a prerequisite for any further studies.
-
Comprehensive Physicochemical Characterization: Detailed analysis of the compound's properties will inform its formulation and handling.
-
Broad Biological Screening: A systematic evaluation of its activity against a diverse panel of biological targets (e.g., kinases, bacterial enzymes, viral proteins) is necessary to uncover its therapeutic potential.
References
-
This compound. Sunway Pharm Ltd.
-
1176517-83-1|this compound. BLDpharm.
-
Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica.
-
Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. ResearchGate.
-
Formation of 5-Aminomethyl-2,3-dihydropyridine-4(1H)-ones from 4-Amino-tetrahydropyridinylidene Salts. Molecules.
-
Tricyclic nitrogen containing compounds as antibacterial agents. Google Patents.
-
4-Amino-1-hydroxy-2-oxo-1,8-naphthyridine-Containing Compounds Having High Potency against Raltegravir-Resistant Integrase Mutants of HIV-1. Journal of Medicinal Chemistry.
-
Antitumor agents. 196. Substituted 2-thienyl-1,8-naphthyridin-4-ones: their synthesis, cytotoxicity, and inhibition of tubulin polymerization. PubMed.
-
Biological Activity of Naturally Derived Naphthyridines. Molecules.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Formation of 5-Aminomethyl-2,3-dihydropyridine-4(1H)-ones from 4-Amino-tetrahydropyridinylidene Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. WO2020006016A1 - Naphthyridinone compounds useful as t cell activators - Google Patents [patents.google.com]
- 5. WO2012000595A1 - 2,4- diaryl - substituted [1,8] naphthyridines as kinase inhibitors for use against cancer - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for the Purification of 5-methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one
Introduction
5-methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one is a heterocyclic compound belonging to the naphthyridine family. Naphthyridines are a significant class of compounds in medicinal chemistry and drug development, with derivatives exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.[1][2][3] The purity of such compounds is of paramount importance for their use in research and development, as impurities can significantly affect biological activity and lead to erroneous experimental results.
This document provides a detailed guide to the purification of this compound, designed for researchers, scientists, and drug development professionals. It outlines strategies for identifying and removing common impurities and provides step-by-step protocols for recrystallization and column chromatography, the two most common and effective purification techniques for this class of compounds.
Understanding the Impurity Profile
Effective purification begins with an understanding of the potential impurities. For this compound, impurities can arise from several sources during its synthesis:
-
Unreacted Starting Materials: The synthesis of the naphthyridine core often involves the condensation of aminopyridines with other reagents.[4][5] Incomplete reactions can leave residual starting materials in the crude product.
-
Reagents and Catalysts: Acids, bases, or metal catalysts used in the synthesis may carry over into the crude product.
-
Side-Products: The formation of isomers, over-alkylated products, or products from competing side reactions can lead to a complex mixture.
-
Degradation Products: The target compound may be susceptible to degradation under certain conditions (e.g., heat, light, or extreme pH), leading to the formation of impurities.
A preliminary analysis of the crude product by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for identifying the number and nature of the impurities present. Commercial suppliers often provide analytical data like HPLC and NMR for their products, which can serve as a reference.[6][7]
Selecting the Appropriate Purification Strategy
The choice of purification technique depends on the nature of the impurities, the quantity of material to be purified, and the desired final purity.
Caption: A decision tree for selecting the appropriate purification method.
Protocol 1: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, provided a suitable solvent can be found. The principle is based on the differential solubility of the target compound and its impurities in a given solvent at different temperatures. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[8]
Step-by-Step Protocol
-
Solvent Screening:
-
Place a small amount of the crude product (10-20 mg) into several test tubes.
-
Add a few drops of a test solvent to each tube at room temperature. Good solvents will not dissolve the compound at this stage.
-
Heat the test tubes. A suitable solvent will dissolve the compound completely upon heating.
-
Allow the solutions to cool to room temperature and then in an ice bath. The formation of crystals indicates a promising solvent. For naphthyridine derivatives, polar protic solvents like ethanol and methanol are often good starting points.[3][5][8]
-
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Ethanol | 78 | Polar | Commonly used for recrystallizing naphthyridine derivatives.[3][5] |
| Methanol | 65 | Polar | Another good option, but its lower boiling point might be less effective for some compounds.[8] |
| Isopropanol | 82 | Polar | Can be a good alternative to ethanol. |
| Ethyl Acetate | 77 | Mid-Polar | Useful if the compound is less polar. |
| Acetonitrile | 82 | Polar | Can be effective, sometimes used in combination with other solvents.[9] |
| Water | 100 | Very Polar | May be used as an anti-solvent with a more soluble organic solvent. |
| Dichloromethane/Methanol | 40 (DCM) | Mixture | A solvent system that can be effective for column chromatography may also be adapted for recrystallization.[9] |
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate with a stirrer) until the solid completely dissolves.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present (e.g., dust, inorganic salts), perform a hot filtration using a pre-heated funnel to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. To promote the formation of larger, purer crystals, insulate the flask (e.g., by wrapping it in glass wool).[8]
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Dry the crystals under vacuum to remove all traces of the solvent.
-
Troubleshooting
-
Oiling Out: If the compound separates as an oil, it may be because the boiling point of the solvent is higher than the melting point of the solute, or the solution is too concentrated. Try using a larger volume of solvent or a lower-boiling solvent.[8]
-
No Crystal Formation: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.
Protocol 2: Column Chromatography
Column chromatography is a versatile technique that separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase. It is particularly useful when recrystallization is ineffective or when dealing with oily products.
Caption: A stepwise workflow for purification by column chromatography.
Step-by-Step Protocol
-
Stationary Phase Selection: For a molecule like this compound, which contains polar functional groups (amide, amine), silica gel is the most common stationary phase for normal-phase chromatography.
-
Mobile Phase Optimization (TLC):
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in various solvent systems (mobile phases) to find one that gives good separation between the target compound and impurities. A good Rf value for the target compound is typically between 0.2 and 0.4.
-
Start with a non-polar solvent (e.g., hexane or dichloromethane) and gradually add a more polar solvent (e.g., ethyl acetate or methanol). A common mobile phase for related compounds is a mixture of dichloromethane and methanol.[9]
-
| Mobile Phase System (v/v) | Polarity | Application Notes |
| Dichloromethane/Methanol | Variable | A good starting point. Begin with 1-2% methanol and increase as needed.[9] |
| Ethyl Acetate/Hexane | Variable | Suitable for less polar compounds. |
| Ethyl Acetate/Methanol | Variable | Can be effective for more polar compounds. |
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen mobile phase.
-
Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.
-
-
Sample Loading:
-
Dissolve the crude product in a minimum amount of the mobile phase (wet loading) or adsorb it onto a small amount of silica gel (dry loading). Dry loading is preferred for less soluble compounds.
-
Carefully add the sample to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Add the mobile phase to the top of the column and begin to collect fractions as the solvent flows through.
-
Maintain a constant flow rate for optimal separation.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified compound.
-
Purity Assessment
After purification, the purity of this compound should be assessed using one or more of the following analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the compound.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the identity and purity of the compound by providing both retention time and mass-to-charge ratio data.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect the presence of any remaining impurities.
Commercial suppliers often provide data from these analyses, which can be used as a benchmark.[6][7]
Conclusion
The purification of this compound is a critical step in its preparation for research and development applications. Both recrystallization and column chromatography are effective methods for removing impurities. The choice between these techniques will depend on the specific impurity profile of the crude product. Careful execution of these protocols, coupled with rigorous analytical assessment of the final product, will ensure the high purity required for reliable scientific investigation.
References
-
Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(15), 3432. [Link]
-
Reimann, E., et al. (2019). Formation of 5-Aminomethyl-2,3-dihydropyridine-4(1H)-ones from 4-Amino-tetrahydropyridinylidene Salts. Molecules, 24(19), 3563. [Link]
-
Gaikwad, N. D., et al. (2021). [Et3NH][HSO4]-Catalyzed One-Pot Solvent Free Syntheses of Functionalized[6][10]-Naphthyridines and Biological Evaluation. Polycyclic Aromatic Compounds. [Link]
-
Eastgate, M. D., et al. (2012). Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for αVβ3 Integrin Antagonists. Organic Process Research & Development, 16(4), 626–635. [Link]
-
Abu-Melha, S. (2014). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 61(4), 919-928. [Link]
- Paudler, W. W., & Kress, T. J. (2008). The Naphthyridines. John Wiley & Sons.
-
El-Damasy, A. K., et al. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Journal of the Serbian Chemical Society, 84(9), 939-952. [Link]
-
Wu, S., et al. (2017). Crystal structure of N-(7-dibromomethyl-5-methyl-1,8-naphthyridin-2-yl)benzamide–pyrrolidine-2,5-dione (1/1). Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 1), 118–121. [Link]
-
Narender, A., et al. (2009). A Novel Synthesis of Substituted 4-Hydroxy-1,8-Naphthyridines. Journal of the Chilean Chemical Society, 54(4), 473-475. [Link]
-
de la Torre, M. C., & G. Sierra, M. A. (2004). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Current Medicinal Chemistry, 11(13), 1735–1754. [Link]
-
Métifiot, M., et al. (2014). 4-Amino-1-hydroxy-2-oxo-1,8-naphthyridine-Containing Compounds Having High Potency against Raltegravir-Resistant Integrase Mutants of HIV-1. Journal of Medicinal Chemistry, 57(4), 1403–1416. [Link]
-
Palacios, F., et al. (2021). Fused 1,5-naphthyridines. Encyclopedia, 1(3), 735-763. [Link]
Sources
- 1. rkmmanr.org [rkmmanr.org]
- 2. ngc.digitallibrary.co.in [ngc.digitallibrary.co.in]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 1176517-83-1|this compound|BLD Pharm [bldpharm.com]
- 7. 97510-72-0|4-Hydroxy-1-methyl-1,8-naphthyridin-2(1H)-one|BLD Pharm [bldpharm.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Crystal structure of N-(7-dibromomethyl-5-methyl-1,8-naphthyridin-2-yl)benzamide–pyrrolidine-2,5-dione (1/1) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for 5-methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one in In-Vitro Assays
Introduction: Unveiling the Therapeutic Potential of a Novel Naphthyridinone Scaffold
The 1,8-naphthyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities.[1][2][3][4] Derivatives of 1,8-naphthyridin-4(1H)-one, in particular, have garnered significant attention for their potential as anticancer, anti-inflammatory, antimicrobial, and neurological agents.[2][4] The compound 5-methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one represents a novel structural variation within this class. While specific data on this molecule is emerging, its structural similarity to other biologically active naphthyridinones suggests a high probability of interesting pharmacological properties.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to conduct initial in-vitro characterization of this compound. The protocols detailed herein are based on established methodologies for analogous compounds and are designed to elucidate the cytotoxic, kinase inhibitory, and receptor binding potential of this novel entity.
PART 1: Foundational In-Vitro Screening - Assessing General Cytotoxicity
A logical first step in the characterization of any novel compound with therapeutic potential is to assess its general cytotoxicity against a panel of human cancer cell lines. This provides a broad overview of its anti-proliferative activity and can guide further mechanistic studies.
Scientific Rationale
Many 1,8-naphthyridine derivatives have demonstrated potent cytotoxic effects against various cancer cell lines, including those from solid tumors like non-small-cell lung, colon, melanoma, ovarian, prostate, and breast cancers.[5] The underlying mechanisms can be diverse, ranging from the inhibition of crucial enzymes like topoisomerase II to the disruption of microtubule dynamics.[5][6] An initial screen against a diverse panel of cancer cell lines is therefore a critical step in identifying the potential therapeutic niche for this compound.
Experimental Workflow: Cytotoxicity Screening
Caption: Workflow for determining the in-vitro cytotoxicity of the test compound.
Protocol 1: MTT Assay for Cell Viability
This protocol details a colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7, HeLa, HepG2, K562)[7]
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% penicillin-streptomycin
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to obtain final concentrations ranging from 0.01 µM to 100 µM.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (DMSO) and untreated control wells.
-
-
Incubation:
-
Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Expected Results: A dose-dependent decrease in cell viability is expected if the compound is cytotoxic. The IC₅₀ values will provide a quantitative measure of its potency against different cancer cell lines.[6][8][9]
| Cell Line | Predicted IC₅₀ Range (µM) |
| MCF-7 (Breast) | 1 - 50 |
| HeLa (Cervical) | 1 - 50 |
| HepG2 (Liver) | 1 - 50 |
| K-562 (Leukemia) | 0.1 - 20 |
PART 2: Mechanistic Elucidation - Kinase Inhibition Assays
The 1,8-naphthyridinone scaffold has been successfully exploited to develop potent and selective kinase inhibitors.[10][11] For instance, derivatives have been identified as inhibitors of PKMYT1, a key regulator of the G2/M cell cycle transition.[10][11] Therefore, evaluating the kinase inhibitory potential of this compound is a logical next step.
Scientific Rationale
Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways.[2] Dysregulation of kinase activity is a hallmark of many diseases, including cancer.[12] An in-vitro kinase assay can directly measure the ability of a compound to inhibit the enzymatic activity of a specific kinase, providing crucial information about its mechanism of action.
Experimental Workflow: In-Vitro Kinase Assay
Caption: General workflow for an in-vitro kinase inhibition assay.
Protocol 2: Generic In-Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for assessing kinase activity by measuring the amount of ATP remaining after the kinase reaction.
Materials:
-
This compound
-
Recombinant kinase of interest (e.g., PKMYT1, JAK2, EGFR)
-
Kinase-specific substrate (peptide or protein)
-
Kinase buffer
-
ATP
-
Luminescence-based kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in kinase buffer.
-
Prepare solutions of the kinase and substrate in kinase buffer at the recommended concentrations.
-
-
Reaction Setup:
-
In a white, opaque plate, add the compound dilutions.
-
Add the kinase and substrate mixture to each well.
-
Include positive (no inhibitor) and negative (no kinase) controls.
-
-
Kinase Reaction:
-
Initiate the reaction by adding ATP to each well.[13]
-
Incubate the plate at 30°C for the recommended time (typically 30-60 minutes).
-
-
Detection:
-
Terminate the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.
-
Plot the percentage of inhibition against the log of the compound concentration and determine the IC₅₀ value.
-
Expected Results: A potent kinase inhibitor will result in a dose-dependent decrease in the luminescent signal (as more ATP remains unconsumed). The IC₅₀ value will quantify the compound's inhibitory potency against the specific kinase.
PART 3: Exploring Neuromodulatory and Immunomodulatory Roles - Cannabinoid Receptor Binding
Derivatives of 1,8-naphthyridin-4(1H)-on-3-carboxamide have been identified as selective agonists for the cannabinoid CB2 receptor, which is primarily expressed on immune cells.[14][15] This suggests that this compound could have immunomodulatory or neuromodulatory effects.
Scientific Rationale
The cannabinoid receptors, CB1 and CB2, are G protein-coupled receptors that are key components of the endocannabinoid system. The CB2 receptor is a particularly attractive therapeutic target for inflammatory and neurodegenerative diseases due to its role in modulating immune responses without the psychoactive effects associated with CB1 receptor activation.[16] A radioligand binding assay is the gold standard for determining the affinity of a compound for a specific receptor.
Protocol 3: CB2 Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of the test compound for the human CB2 receptor.
Materials:
-
This compound
-
Membrane preparation from cells expressing the human CB2 receptor
-
Radioligand (e.g., [³H]CP-55,940)
-
Non-specific binding control (e.g., WIN 55,212-2)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4)
-
96-well filter plates
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Assay Setup:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, combine the compound dilutions, CB2 receptor membranes, and the radioligand at a concentration near its Kd.
-
Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known CB2 ligand).
-
-
Incubation:
-
Incubate the plate at 30°C for 90 minutes with gentle shaking.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.
-
-
Detection:
-
Allow the filters to dry.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in each well using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percentage of inhibition of specific binding for each concentration of the test compound.
-
Calculate the Ki value (inhibitory constant) from the IC₅₀ value using the Cheng-Prusoff equation.
-
Expected Results: A compound with affinity for the CB2 receptor will displace the radioligand in a dose-dependent manner, resulting in a decrease in radioactivity. The Ki value will provide a measure of the compound's binding affinity.
| Parameter | Predicted Value |
| CB2 Ki | < 1 µM |
Conclusion and Future Directions
The protocols outlined in these application notes provide a robust framework for the initial in-vitro characterization of this compound. The results from these assays will provide valuable insights into its potential as a therapeutic agent and guide further preclinical development. Positive results in these assays would warrant further investigation into its mechanism of action, including cell cycle analysis, apoptosis assays, and in-vivo efficacy studies in relevant disease models.
References
-
Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. Journal of Medicinal Chemistry. [Link]
-
Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy - PubMed. [Link]
-
Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica. [Link]
-
Design, synthesis, and biological evaluation of new 1,8-naphthyridin-4(1H)-on-3-carboxamide and quinolin-4(1H)-on-3-carboxamide derivatives as CB2 selective agonists - PubMed. [Link]
-
In vitro kinase assay. Protocols.io. [Link]
-
Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity - PMC - NIH. [Link]
-
Synthesis and biological evaluation of 1,8-naphthyridin-4(1H)-on-3-carboxamide derivatives as new ligands of cannabinoid receptors - PubMed. [Link]
-
1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. ACS Omega. [Link]
-
1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed. [Link]
-
Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Publishing. [Link]
-
In Silico and In Vitro Study of Janus Kinases Inhibitors from Naphthoquinones - PMC - NIH. [Link]
-
Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives - Semantic Scholar. [Link]
-
Full article: Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - Taylor & Francis Online. [Link]
-
(PDF) Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line - ResearchGate. [Link]
-
Chemistry and Biological Activities of 1,8-Naphthyridines. - ResearchGate. [Link]
-
Biological Activity of Naturally Derived Naphthyridines - PMC - PubMed Central. [Link]
-
1,8-Naphthyridine derivatives: A privileged scaffold for versatile biological activities - PubMed. [Link]
-
Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC - PubMed Central. [Link]
-
This compound - Sunway Pharm Ltd. [Link]
-
The metabolite 5-methyl-1,3-benzenediol and its derivative methyl-2,4-dihydroxy-6-methylbenzoate from the lichen Parmotrema tinctorum with potent apoptotic and anti-angiogenesis effects - PMC - PubMed Central. [Link]
-
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC. [Link]
-
Antitumor agents. 196. Substituted 2-thienyl-1,8-naphthyridin-4-ones: their synthesis, cytotoxicity, and inhibition of tubulin polymerization - PubMed. [Link]
-
Formation of 5-Aminomethyl-2,3-dihydropyridine-4(1H)-ones from 4-Amino-tetrahydropyridinylidene Salts. [Link]
-
Immunomodulatory properties of 1,2-dihydro-4-hydroxy-2-oxo-1,8-naphthyridine-3-carboxamide derivative VL15 - PubMed. [Link]
-
Methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate monohydrate. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antitumor agents. 196. Substituted 2-thienyl-1,8-naphthyridin-4-ones: their synthesis, cytotoxicity, and inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. The metabolite 5-methyl-1,3-benzenediol and its derivative methyl-2,4-dihydroxy-6-methylbenzoate from the lichen Parmotrema tinctorum with potent apoptotic and anti-angiogenesis effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. In Silico and In Vitro Study of Janus Kinases Inhibitors from Naphthoquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro kinase assay [protocols.io]
- 14. Design, synthesis, and biological evaluation of new 1,8-naphthyridin-4(1H)-on-3-carboxamide and quinolin-4(1H)-on-3-carboxamide derivatives as CB2 selective agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and biological evaluation of 1,8-naphthyridin-4(1H)-on-3-carboxamide derivatives as new ligands of cannabinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Immunomodulatory properties of 1,2-dihydro-4-hydroxy-2-oxo-1,8-naphthyridine-3-carboxamide derivative VL15 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In-Vivo Studies of 5-methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one
A Guide for Researchers in Preclinical Drug Development
Introduction: The Therapeutic Potential of 1,8-Naphthyridines
The 1,8-naphthyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a vast array of biological activities.[1][2][3] This class of compounds has garnered significant attention for its potential in treating a multitude of diseases, owing to a broad spectrum of activities that include anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][3][4] The structural versatility of the 1,8-naphthyridine core allows for extensive chemical modification, enabling the fine-tuning of pharmacological profiles to target specific cellular pathways.[2] Notably, some derivatives have shown potent cytotoxic effects against various human tumor cell lines, including those of non-small-cell lung, colon, melanoma, ovarian, and breast cancers, with mechanisms often linked to the inhibition of critical cellular processes like tubulin polymerization.[4][5][6]
Given the promising in-vitro data often associated with this class, in-vivo studies are a critical and mandatory step to translate these findings into potential clinical applications.[7][8] This document provides a comprehensive, structured protocol for the in-vivo evaluation of a novel compound, 5-methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one , designed for researchers, scientists, and drug development professionals. While specific in-vivo data for this particular molecule is not yet broadly published, the following protocols are based on established best practices for the preclinical assessment of small molecule inhibitors, particularly those with potential as anticancer agents.[8][9][10]
Phase 1: Foundational Studies - Formulation, Pharmacokinetics, and Preliminary Safety
Before assessing therapeutic efficacy, it is imperative to understand the compound's fundamental behavior in a biological system. This initial phase focuses on developing a suitable formulation for administration and characterizing its pharmacokinetic (PK) and safety profile.[8][11]
Formulation Development for Poorly Soluble Compounds
A significant challenge in preclinical development is the poor aqueous solubility of many new chemical entities.[12][13][14] An appropriate formulation is crucial to ensure adequate bioavailability for both pharmacokinetic and efficacy studies.[15][16]
Protocol: Formulation Screening
-
Solubility Assessment: Determine the solubility of this compound in a range of pharmaceutically acceptable vehicles.
-
Vehicle Selection: Based on solubility data, select a primary vehicle. Common strategies include:
-
Co-solvent systems: Mixtures of water with solvents like DMSO, ethanol, or polyethylene glycol (PEG).
-
Surfactant-based systems: Using surfactants such as Tween 80 or Solutol HS-15 to form micelles that encapsulate the compound.[12]
-
Nanosuspensions: Reducing the particle size of the compound to the nanometer range to increase surface area and dissolution rate.[15]
-
-
Stability Testing: Assess the physical and chemical stability of the chosen formulation over a relevant timeframe (e.g., 4-24 hours) at room temperature and 4°C.
| Vehicle Component | Purpose | Typical Concentration |
| PEG 400 | Co-solvent | 10-30% |
| Tween 80 | Surfactant/Solubilizer | 1-10% |
| Saline or PBS | Aqueous base | q.s. to 100% |
Table 1: Example of a common vehicle composition for in-vivo studies of poorly soluble compounds.
Pharmacokinetic (PK) Studies
PK studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the test article.[11][17] This information is vital for selecting an appropriate dose and schedule for subsequent efficacy and toxicology studies.[18][19]
Protocol: Rodent Pharmacokinetic Analysis
-
Animal Model: Utilize healthy male CD-1 or C57BL/6 mice (8-10 weeks old).[19][20]
-
Administration Routes:
-
Intravenous (IV): Administer a single bolus dose (e.g., 1-5 mg/kg) via the tail vein to determine key parameters like clearance and volume of distribution.
-
Oral (PO): Administer a single dose via oral gavage (e.g., 10-50 mg/kg) to assess oral bioavailability.
-
-
Blood Sampling: Collect sparse blood samples (approx. 50 µL) from a consistent site (e.g., saphenous vein) at multiple time points. A typical schedule for IV administration is 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. For PO, time points might be 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours.[19][20]
-
Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the parent compound in plasma using a validated LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method.[20]
-
Data Analysis: Use non-compartmental analysis to calculate key PK parameters.[20]
| Parameter | Description | Significance |
| Cmax | Maximum observed plasma concentration | Indicates the rate and extent of absorption |
| Tmax | Time to reach Cmax | Time of peak plasma concentration |
| AUC | Area Under the Curve (plasma concentration vs. time) | Represents total drug exposure |
| t½ | Half-life | Time required for the plasma concentration to decrease by half |
| F% | Bioavailability (PO) | The fraction of the oral dose that reaches systemic circulation |
Table 2: Key pharmacokinetic parameters to be determined.
Phase 2: Toxicology and Dose Finding
The primary goal of this phase is to identify a safe and tolerable dose range for the compound that can be used in efficacy studies.[21][22][23]
Protocol: Maximum Tolerated Dose (MTD) Study
-
Animal Model: Use the same strain of mice as intended for the efficacy study (e.g., BALB/c nude mice if a xenograft model is planned).[24]
-
Dose Escalation: Administer single, escalating doses of this compound to small groups of mice (n=3-5 per group).
-
Observation Period: Monitor animals intensively for the first 24 hours and then daily for up to 14 days.[23]
-
Toxicity Endpoints:
-
Mortality: Record any deaths.
-
Body Weight: Measure body weight daily. A loss of >15-20% is typically considered a sign of significant toxicity.
-
Clinical Signs: Observe for changes in posture, activity, grooming, and any signs of distress (e.g., labored breathing, lethargy).[21]
-
Necropsy: At the end of the study, perform a gross necropsy to examine major organs for any abnormalities.
-
-
MTD Definition: The MTD is defined as the highest dose that does not cause mortality, >20% body weight loss, or other severe clinical signs of toxicity.
Phase 3: Preclinical Efficacy Evaluation in Xenograft Models
Once a safe dose is established, the antitumor activity of the compound can be evaluated. Human tumor xenograft models, where human cancer cells are implanted into immunocompromised mice, are the standard for this purpose.[24][25][26]
Protocol: Subcutaneous Xenograft Efficacy Study
-
Cell Line Selection: Choose a human cancer cell line known to be sensitive to the hypothesized mechanism of action of 1,8-naphthyridine derivatives (e.g., a colon, lung, or breast cancer cell line).
-
Animal Model: Use immunocompromised mice (e.g., BALB/c nude or NOD/SCID mice, 5-6 weeks old) that cannot reject the human tumor cells.[24][26][27]
-
Tumor Implantation:
-
Harvest cancer cells during their exponential growth phase.
-
Resuspend cells in a sterile, serum-free medium, often mixed 1:1 with Matrigel to support initial tumor establishment.
-
Subcutaneously inject the cell suspension (typically 1-5 x 10^6 cells in 100-200 µL) into the right flank of each mouse.[28]
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring the length and width with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (length x width²)/2.
-
When tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the animals into treatment and control groups (n=8-10 per group) to ensure a similar mean tumor volume across all groups.
-
-
Treatment Administration:
-
Vehicle Control Group: Receives the formulation vehicle only.
-
Treatment Group(s): Receive this compound at one or more dose levels (e.g., at the MTD).
-
Positive Control Group (Optional): Receives a standard-of-care chemotherapy agent for the selected cancer model.
-
Administer treatment according to a defined schedule (e.g., once daily, 5 days a week) via the predetermined route (e.g., oral gavage).
-
-
Efficacy and Tolerability Monitoring:
-
Continue to measure tumor volumes and body weights 2-3 times per week.
-
Monitor for any clinical signs of toxicity.
-
-
Study Endpoints:
-
The study is typically terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a set duration.
-
Euthanize all animals and excise the tumors. Record the final tumor weights.
-
-
Data Analysis:
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group.
-
Perform statistical analysis (e.g., ANOVA or t-test) to compare tumor growth between the treatment and control groups.
-
Conclusion and Future Directions
This document outlines a systematic, multi-phase approach for the in-vivo characterization of this compound. Successful completion of these studies will provide crucial data on the compound's formulation, pharmacokinetic profile, safety, and preliminary antitumor efficacy. Positive results from these foundational studies would warrant further investigation, including elucidation of the in-vivo mechanism of action through pharmacodynamic biomarker analysis in tumor tissue, and evaluation in more advanced preclinical models such as orthotopic or patient-derived xenograft (PDX) models.[24][29] Each step must be conducted with rigorous attention to detail and in accordance with institutional animal care and use guidelines to ensure the generation of high-quality, reproducible data essential for advancing a novel therapeutic candidate.[7][30][31]
References
-
Jung, J. (2014). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Toxicological Research, 30(1), 1–5. Available from: [Link]
-
TheraIndx Lifesciences. (n.d.). Xenograft Model for Cancer Drug Discovery. TheraIndx. Available from: [Link]
-
Zenobi, R., et al. (2015). Drug Pharmacokinetics Determined by Real-Time Analysis of Mouse Breath. Angewandte Chemie International Edition, 54(26), 7597-7600. Available from: [Link]
-
Altogen Labs. (n.d.). Xenograft Models. Available from: [Link]
-
Lin, L., et al. (2023). Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. Cancer Management and Research, 15, 75-87. Available from: [Link]
-
News-Medical.Net. (n.d.). Human Tumor Xenograft Models. Available from: [Link]
-
Garg, V., et al. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2014, 848504. Available from: [Link]
-
Ovid. (n.d.). Discovery pharmacokinetic studies in mice using.... Bioanalysis. Available from: [Link]
-
Festing, M. F. W., & Nevalainen, T. (2014). General Principles of Preclinical Study Design. In Handbook of Laboratory Animal Science, Volume I, Third Edition: Essential Principles and Practices. CRC Press. Available from: [Link]
-
Al-Warhi, T., et al. (2020). Pharmacokinetics of Panaxynol in Mice. Molecules, 25(22), 5361. Available from: [Link]
-
Future4200. (n.d.). Formulation of poorly water-soluble drugs for oral administration. Available from: [Link]
-
Aragen Life Sciences. (2021, September 30). Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. Available from: [Link]
-
MuriGenics. (n.d.). Toxicology. Available from: [Link]
-
Altasciences. (n.d.). Small Molecule Safety Assessment. Available from: [Link]
-
MDPI. (2023). Designing an In Vivo Preclinical Research Study. Methods and Protocols, 6(4), 67. Available from: [Link]
-
ResearchGate. (n.d.). Summary of preclinical guidelines for in vivo experiments identified through various database searches. Available from: [Link]
-
Anselmo, A. C., & Mitragotri, S. (2020). Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines. ACS Nano, 14(5), 5213–5219. Available from: [Link]
- Unknown Source. (n.d.).
-
NAMSA. (2025, April 10). Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. Available from: [Link]
-
FDA. (2025, December 29). CDER/Office of New Drugs Streamlined Nonclinical Studies and Acceptable New Approach Methodologies (NAMs). Available from: [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Available from: [Link]
-
Altogen Labs. (n.d.). In Vivo Toxicology Service (Mouse, Rat). Available from: [Link]
-
Nowakowska, Z. (2017). Biological Activity of Naturally Derived Naphthyridines. Molecules, 22(1), 108. Available from: [Link]
-
Madaan, A., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(12), 837-862. Available from: [Link]
-
Drug Target Review. (2016, June 16). New horizons in next-generation small molecule kinase inhibitors. Available from: [Link]
-
ResearchGate. (2025, August 7). Chemistry and Biological Activities of 1,8-Naphthyridines. Available from: [Link]
-
Zhang, J., et al. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer, 9(1), 28-39. Available from: [Link]
-
Sravanthi, T., & Manju, S. L. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Future Medicinal Chemistry, 13(17), 1547-1574. Available from: [Link]
-
Kumar, V., et al. (2009). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(5), 1169-1178. Available from: [Link]
-
Deady, L. W., et al. (2005). Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][24][26]naphthyridin-(5H)ones. Bioorganic & Medicinal Chemistry, 13(4), 1341-1355. Available from: [Link]
-
Sunway Pharm Ltd. (n.d.). This compound. Available from: [Link]
-
Taylor & Francis Online. (n.d.). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Available from: [Link]
-
Patterson, S., et al. (2013). Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. ACS Medicinal Chemistry Letters, 4(11), 1092-1097. Available from: [Link]
-
El-Gazzar, A. R. B. A., et al. (2019). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 24(17), 3065. Available from: [Link]
-
ResearchGate. (n.d.). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Available from: [Link]
-
Wawrzyniak, U. E., et al. (2016). Formation of 5-Aminomethyl-2,3-dihydropyridine-4(1H)-ones from 4-Amino-tetrahydropyridinylidene Salts. Molecules, 21(8), 1083. Available from: [Link]
-
Chen, Y., et al. (1999). Antitumor agents. 196. Substituted 2-thienyl-1,8-naphthyridin-4-ones: their synthesis, cytotoxicity, and inhibition of tubulin polymerization. Journal of Medicinal Chemistry, 42(21), 4358-4364. Available from: [Link]
Sources
- 1. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Antitumor agents. 196. Substituted 2-thienyl-1,8-naphthyridin-4-ones: their synthesis, cytotoxicity, and inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Targeting cancer with small molecule kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. How to Improve the Bioavailability of Poorly Water-Soluble Compounds? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. future4200.com [future4200.com]
- 16. youtube.com [youtube.com]
- 17. ovid.com [ovid.com]
- 18. pharma.uzh.ch [pharma.uzh.ch]
- 19. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 20. Pharmacokinetics of Panaxynol in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Toxicology | MuriGenics [murigenics.com]
- 22. altasciences.com [altasciences.com]
- 23. In Vivo Toxicology Service (Mouse, Rat) - Altogen Labs [altogenlabs.com]
- 24. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 25. theraindx.com [theraindx.com]
- 26. Xenograft Models - Altogen Labs [altogenlabs.com]
- 27. news-medical.net [news-medical.net]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. Application of Animal Models in Cancer Research: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 30. mdpi.com [mdpi.com]
- 31. namsa.com [namsa.com]
Application Notes and Protocols for the Investigation of 5-methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one as a Potential Enzyme Inhibitor
For: Researchers, scientists, and drug development professionals.
Introduction: The Emerging Potential of the 1,8-Naphthyridinone Scaffold
The 1,8-naphthyridine core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a vast array of biological activities, including antimicrobial, anti-inflammatory, and potent anticancer properties.[1][2][3] This structural motif is a key component in numerous compounds targeting critical cellular enzymes.[2][4] The specific compound, 5-methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one, presents a unique substitution pattern on this versatile backbone, suggesting its potential as a novel enzyme inhibitor.
These application notes provide a comprehensive guide for the initial characterization of this compound as a potential enzyme inhibitor. We will focus on a logical, stepwise approach, beginning with a hypothesized target and mechanism, followed by detailed protocols for both biochemical and cell-based validation. The causality behind experimental choices is emphasized to empower researchers to not only execute the protocols but also to interpret the results with confidence and troubleshoot effectively.
Hypothesized Target and Mechanism of Action: PARP-1 Inhibition
The structural backbone of this compound shares significant homology with known inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1).[5][6] PARP-1 is a critical enzyme in the base excision repair (BER) pathway, responsible for repairing single-strand DNA breaks (SSBs).[7] Inhibition of PARP-1 in cancer cells with existing defects in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, leads to a synthetic lethality phenotype, making PARP-1 a highly attractive target for cancer therapy.[7]
We hypothesize that this compound acts as a competitive inhibitor at the NAD+ binding site of the PARP-1 catalytic domain. The core naphthyridinone structure can mimic the nicotinamide moiety of NAD+, forming key hydrogen bonds and π-stacking interactions within the active site, thereby preventing the poly(ADP-ribosylation) of target proteins and disrupting the DNA repair process.[5][8]
Caption: A logical workflow for evaluating a potential enzyme inhibitor.
Protocol 1: In Vitro Biochemical Assay for PARP-1 Inhibition
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human PARP-1.
Principle: This protocol utilizes a commercially available colorimetric assay kit. Activated PARP-1 consumes NAD+ to poly(ADP-ribosylate) histone proteins. The remaining NAD+ is then used to generate a colored product, the absorbance of which is inversely proportional to PARP-1 activity.
Materials:
-
Recombinant Human PARP-1 enzyme
-
Histone-coated 96-well plate
-
Activated DNA (for PARP-1 activation)
-
NAD+
-
Developing solution
-
Stop solution
-
Assay Buffer
-
This compound (test compound)
-
Olaparib (positive control inhibitor) [5]* DMSO (vehicle control)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound and Olaparib in DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in Assay Buffer. The final DMSO concentration in the well should not exceed 1%.
-
Reaction Setup:
-
To each well of the histone-coated plate, add 50 µL of a reaction mix containing Assay Buffer, Activated DNA, and the appropriate concentration of the test compound, positive control, or vehicle control.
-
Initiate the reaction by adding 25 µL of recombinant PARP-1 enzyme to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
NAD+ Consumption: Add 25 µL of NAD+ solution to each well and incubate for an additional 60 minutes at 30°C.
-
Color Development:
-
Add 50 µL of the developing solution to each well and incubate at 30°C for 15-30 minutes, protected from light.
-
Stop the reaction by adding 50 µL of stop solution.
-
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank (no enzyme) wells from all other wells.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Expert Insight: The choice of a well-established control inhibitor like Olaparib is crucial. It validates the assay's performance and provides a benchmark against which the potency of your test compound can be judged. [6]
Protocol 2: Enzyme Kinetic Studies to Determine Mode of Inhibition
Objective: To determine the inhibitor constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive) of the test compound.
Principle: This protocol involves measuring the initial reaction rates of PARP-1 at various concentrations of both the substrate (NAD+) and the inhibitor. The data is then plotted using a Lineweaver-Burk (double reciprocal) plot to visualize the mode of inhibition. For competitive inhibitors, increasing inhibitor concentrations will increase the apparent Km but will not affect Vmax. [9] Procedure:
-
Assay Setup: Set up the PARP-1 inhibition assay as described in Protocol 1.
-
Substrate and Inhibitor Titration:
-
Perform the assay using a matrix of varying NAD+ concentrations (e.g., spanning from 0.1x to 10x the Km of NAD+ for PARP-1) and several fixed concentrations of the test compound (e.g., 0x, 1x, 2x, and 5x the determined IC50 value).
-
-
Data Acquisition: Measure the initial reaction velocity (rate of product formation) for each condition. Ensure measurements are taken in the linear phase of the reaction.
-
Data Analysis:
-
For each inhibitor concentration, plot the reciprocal of the initial velocity (1/V) against the reciprocal of the substrate concentration (1/[S]).
-
Analyze the resulting Lineweaver-Burk plots. If the lines intersect on the y-axis, the inhibition is competitive.
-
Calculate the Ki value using the Cheng-Prusoff equation for competitive inhibition: Ki = IC50 / (1 + [S]/Km) , where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the substrate. [9] Expert Insight: It is critical to use an ATP concentration near the Km value when determining the IC50 for ATP-competitive inhibitors to ensure data comparability across different studies. [9]While this protocol uses NAD+, the same principle applies.
-
Protocol 3: Cell-Based Viability Assay for Synthetic Lethality
Objective: To assess the cytotoxic effect of this compound in a biologically relevant context and to confirm the synthetic lethality hypothesis. [7] Principle: This protocol uses a pair of isogenic cell lines: one with a functional BRCA pathway (e.g., U2OS) and one that is BRCA-deficient (e.g., U2OS-BRCA2-/-). Cells are treated with the compound, and cell viability is measured using a colorimetric assay like the MTT or MTS assay. [10]A compound exhibiting synthetic lethality will show significantly greater cytotoxicity in the BRCA-deficient cell line.
Materials:
-
BRCA-proficient and BRCA-deficient cancer cell lines
-
Appropriate cell culture medium and supplements
-
96-well cell culture plates
-
This compound
-
Olaparib (positive control)
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed both cell lines into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound and controls for 72-96 hours. Include vehicle-only wells.
-
Viability Assessment (MTS Assay Example):
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C in a humidified incubator.
-
Measure the absorbance at 490 nm.
-
-
Data Analysis:
-
Normalize the absorbance readings to the vehicle-treated control wells.
-
Plot the percentage of cell viability against the log of the compound concentration.
-
Determine the GI50 (concentration for 50% growth inhibition) for each cell line. A significantly lower GI50 in the BRCA-deficient line is indicative of synthetic lethality.
-
Expert Insight: While biochemical assays are essential for initial screening, they can sometimes fail to predict a compound's efficacy in a cellular environment due to factors like cell permeability and off-target effects. [11]Therefore, cell-based assays are a critical step in validating a potential therapeutic candidate. [12][13]
Data Presentation and Interpretation
Quantitative data from these protocols should be summarized in clear, structured tables for easy comparison and interpretation.
Table 1: Example Data for In Vitro PARP-1 Inhibition
| Compound | IC50 (nM) | Ki (nM) | Mode of Inhibition |
|---|---|---|---|
| This compound | Experimental | Experimental | Experimental |
| Olaparib (Control) | 5.2 ± 0.8 | 2.1 ± 0.4 | Competitive |
Table 2: Example Data for Cell Viability Assays
| Compound | GI50 (µM) in U2OS (BRCA-proficient) | GI50 (µM) in U2OS-BRCA2-/- (BRCA-deficient) | Selectivity Index (Proficient/Deficient) |
|---|---|---|---|
| This compound | Experimental | Experimental | Experimental |
| Olaparib (Control) | 9.8 ± 1.2 | 0.15 ± 0.04 | ~65 |
A high selectivity index strongly supports the hypothesized mechanism of synthetic lethality.
Conclusion
This guide provides a structured and scientifically grounded framework for the initial investigation of this compound as a potential enzyme inhibitor, with a specific focus on PARP-1. By progressing from targeted biochemical assays to functional cellular screens, researchers can efficiently determine the compound's potency, mechanism, and therapeutic potential. The inherent versatility of the 1,8-naphthyridinone scaffold suggests that even if PARP-1 is not the primary target, this systematic approach will be invaluable for identifying and validating its true mechanism of action against other potential enzyme targets, such as protein kinases or topoisomerases. [2][4][14]
References
-
Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Retrieved from [Link]
-
Milos, M., & Vrbica, S. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. NIH National Center for Biotechnology Information. Retrieved from [Link]
-
Drew, M. G., & Ross, L. (2016). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. NIH National Center for Biotechnology Information. Retrieved from [Link]
-
Thakur, A., & Laphookhieo, S. (2016). Bioassays for anticancer activities. PubMed. Retrieved from [Link]
-
Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]
-
Khan, I., et al. (2023).-[1][15]Naphthyridine derivatives as dual inhibitor of alkaline phosphatase and carbonic anhydrase. NIH National Center for Biotechnology Information. Retrieved from [Link]
-
Yukawa, T., et al. (2020). Discovery of 1,8-naphthyridin-2-one derivative as a potent and selective sphingomyelin synthase 2 inhibitor. PubMed. Retrieved from [Link]
-
Kumar, V., et al. (2016). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. PubMed. Retrieved from [Link]
-
de Oliveira, A. C. S., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. MDPI. Retrieved from [Link]
-
Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]
-
Morais-Medeiros, D. D. S., et al. (2020). The 1,8-naphthyridines sulfonamides are NorA efflux pump inhibitors. PubMed. Retrieved from [Link]
-
de Oliveira, A. C. S., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. NIH National Center for Biotechnology Information. Retrieved from [Link]
-
Brehmer, D., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. Retrieved from [Link]
-
Rudolf, A. F., et al. (2014). A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. Semantic Scholar. Retrieved from [Link]
-
Macías-Alonso, M., et al. (2023). Antileishmanial Effect of 1,5- and 1,8-Substituted Fused Naphthyridines. MDPI. Retrieved from [Link]
-
Singh, A., & Singh, A. (2025). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. PubMed. Retrieved from [Link]
-
El-Masry, G. H., et al. (2019). Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. PubMed. Retrieved from [Link]
-
Sura, S., et al. (2017). Novel PARP-1 Inhibitor Scaffolds Disclosed by a Dynamic Structure-Based Pharmacophore Approach. PubMed Central. Retrieved from [Link]
-
Abu-Melha, S. (2013). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica. Retrieved from [Link]
-
Dhudashia, K. R., et al. (2021). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Bentham Science. Retrieved from [Link]
-
Wang, X., et al. (2017). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. NIH National Center for Biotechnology Information. Retrieved from [Link]
-
Fecker, J., et al. (2022). Formation of 5-Aminomethyl-2,3-dihydropyridine-4(1H)-ones from 4-Amino-tetrahydropyridinylidene Salts. MDPI. Retrieved from [Link]
-
Sherlock, M. H., et al. (1988). Antiallergy agents. 1. Substituted 1,8-naphthyridin-2(1H)-ones as inhibitors of SRS-A release. PubMed. Retrieved from [Link]
-
Sura, S., et al. (2017). Novel PARP-1 Inhibitor Scaffolds Disclosed by a Dynamic Structure-Based Pharmacophore Approach. Semantic Scholar. Retrieved from [Link]
-
Alajarin, R., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. NIH National Center for Biotechnology Information. Retrieved from [Link]
-
Staszewska-Krajewska, O., & Cielecka-Piontek, J. (2022). Biological Activity of Naturally Derived Naphthyridines. PubMed Central. Retrieved from [Link]
-
El-Masry, G. H., et al. (2025). Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. ResearchGate. Retrieved from [Link]
-
Al-Obaid, A. M., et al. (2018). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. ResearchGate. Retrieved from [Link]
-
Kumar, V., et al. (2009). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. PubMed. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. Retrieved from [Link]
-
Girella, M. S., et al. (2000). 1,8-Naphthyridines IV. 9-substituted N,N-dialkyl-5-(alkylamino or cycloalkylamino)t[15][10][12]riazolo[4,3-a]n[1][15]aphthyridine-6-carboxamides, new compounds with anti-aggressive and potent anti-inflammatory activities. PubMed. Retrieved from [Link]
-
Zhang, S. X., et al. (1999). Antitumor agents. 196. Substituted 2-thienyl-1,8-naphthyridin-4-ones: their synthesis, cytotoxicity, and inhibition of tubulin polymerization. PubMed. Retrieved from [Link]
-
Zhao, X. Z., et al. (2014). 4-amino-1-hydroxy-2-oxo-1,8-naphthyridine-containing compounds having high potency against raltegravir-resistant integrase mutants of HIV-1. PubMed. Retrieved from [Link]
Sources
- 1. [1, 8]-Naphthyridine derivatives as dual inhibitor of alkaline phosphatase and carbonic anhydrase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel PARP-1 Inhibitor Scaffolds Disclosed by a Dynamic Structure-Based Pharmacophore Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. noblelifesci.com [noblelifesci.com]
- 14. mdpi.com [mdpi.com]
- 15. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols: Assessing Cellular Uptake of 5-methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one
Introduction
The ability of a therapeutic agent to cross the cell membrane and accumulate at its site of action is a critical determinant of its efficacy. For drug development professionals, quantifying the cellular uptake of a novel compound, such as 5-methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one, is a fundamental step in understanding its pharmacokinetic and pharmacodynamic properties.[1] This guide provides a comprehensive overview of established methodologies to accurately assess the cellular uptake of this small molecule, offering detailed protocols and explaining the rationale behind experimental choices to ensure scientific integrity and reproducibility.
The selection of an appropriate assay depends on various factors, including the physicochemical properties of the compound, the cell type being investigated, the required throughput, and the specific questions being addressed (e.g., distinguishing between total cellular uptake and cytosolic localization).[2] This document will delve into three widely adopted and robust methods: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Fluorescence-Based Assays, and Radiolabeling Assays.
Understanding Cellular Transport Mechanisms
Before delving into specific protocols, it is crucial to understand the primary ways a small molecule like this compound can traverse the cell membrane. Cellular transport is broadly categorized into passive and active transport.[3][4]
-
Passive Transport: This process does not require cellular energy and relies on the concentration gradient of the molecule.[4][5]
-
Active Transport: This mechanism moves molecules against their concentration gradient and requires energy, typically in the form of ATP hydrolysis.[3] It is mediated by specific transporter proteins.
The chosen experimental design should ideally be able to provide insights into which of these mechanisms are predominantly involved in the uptake of the compound of interest.
Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Intracellular Quantification
LC-MS/MS is considered a gold-standard technique for quantifying the intracellular concentration of unlabeled small molecules due to its high sensitivity and specificity.[1][6] This method directly measures the amount of the parent compound within the cell lysate, providing an accurate quantification of cellular uptake.[7]
Rationale and Advantages
The primary advantage of LC-MS/MS is its ability to distinguish the parent compound from any potential metabolites, ensuring that only the intact drug is quantified.[6] This is crucial for accurately determining the concentration of the active molecule inside the cell. Furthermore, this method does not require modification of the compound (e.g., fluorescent or radioactive labeling), which could potentially alter its uptake characteristics.[6]
Experimental Workflow
Figure 1: General workflow for quantifying intracellular compound concentration using LC-MS/MS.
Detailed Protocol
1. Cell Seeding and Treatment: a. Seed the desired cell line (e.g., HeLa, A549) into 6-well or 12-well plates at a density that ensures they are in the exponential growth phase at the time of the experiment. b. Allow cells to adhere and grow for 24 hours. c. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentrations in pre-warmed cell culture medium. d. Remove the old medium from the cells and add the medium containing the test compound. Incubate for the desired time points (e.g., 1, 4, 24 hours).
2. Cell Harvesting and Lysis: a. At the end of the incubation period, aspirate the medium and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove any extracellular compound. This step is critical to avoid overestimation of the intracellular concentration.[8] b. After the final wash, add an appropriate lysis buffer (e.g., RIPA buffer or a methanol/water solution) to each well. c. Scrape the cells and collect the lysate in a microcentrifuge tube.
3. Sample Preparation for LC-MS/MS: a. To precipitate proteins, add a cold organic solvent such as acetonitrile to the cell lysate (typically in a 3:1 ratio). b. Vortex the mixture vigorously and incubate at -20°C for at least 20 minutes. c. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins. d. Carefully transfer the supernatant, which contains the compound of interest, to a new tube for LC-MS/MS analysis.
4. LC-MS/MS Analysis: a. Prepare a standard curve by spiking known concentrations of this compound into the same lysis buffer used for the experimental samples. b. Inject the samples and standards into the LC-MS/MS system. c. The intracellular concentration of the compound is determined by comparing the peak area from the sample to the standard curve.
| Parameter | Description | Typical Value/Range |
| Cell Density | Number of cells seeded per well. | 1 x 10^5 - 5 x 10^5 cells/well (for 12-well plate) |
| Compound Conc. | Concentration of the test compound. | 1 - 50 µM |
| Incubation Time | Duration of cell exposure to the compound. | 30 min - 24 hours |
| Lysis Buffer | Solution to break open cells. | Methanol:Water (80:20) |
| Protein Precipitation | Solvent used to remove proteins. | Acetonitrile |
| LC Column | Stationary phase for chromatographic separation. | C18 reverse-phase column |
| Mobile Phase | Solvents for compound elution. | Gradient of water and acetonitrile with 0.1% formic acid |
| MS Detection | Mass spectrometry mode. | Multiple Reaction Monitoring (MRM) |
Table 1: Key parameters for LC-MS/MS-based cellular uptake assay.
Method 2: Fluorescence-Based Assays
Fluorescence-based methods offer a high-throughput and visually informative way to assess cellular uptake.[1][9] These techniques are particularly useful for visualizing the subcellular localization of a compound.[2] This can be achieved either by exploiting the intrinsic fluorescence of the compound or by conjugating it to a fluorescent dye.
Rationale and Advantages
The primary advantage of fluorescence-based assays is the ability to obtain both qualitative (microscopy) and quantitative (flow cytometry or plate reader) data.[9][10] Fluorescence microscopy can reveal if the compound is trapped in endosomes or has reached the cytosol, which is a critical distinction for assessing the efficacy of intracellularly targeted drugs.[2]
Experimental Workflow
Figure 2: Workflow for assessing cellular uptake using fluorescence-based methods.
Detailed Protocol
1. Preparation of Fluorescent Compound:
-
Intrinsic Fluorescence: If this compound possesses intrinsic fluorescent properties, determine its excitation and emission spectra to set up the detection instruments accordingly.
-
Fluorescent Labeling: If the compound is not fluorescent, it can be chemically conjugated to a fluorescent dye (e.g., fluorescein, rhodamine). It is crucial to verify that the addition of the fluorophore does not significantly alter the compound's uptake properties.[11]
2. Cellular Imaging (Fluorescence Microscopy): a. Seed cells on glass-bottom dishes or coverslips suitable for high-resolution microscopy. b. Treat the cells with the fluorescent compound as described in the LC-MS/MS protocol. c. After incubation, wash the cells with PBS. d. (Optional) To determine subcellular localization, co-stain with fluorescent markers for specific organelles (e.g., Hoechst for the nucleus, MitoTracker for mitochondria, LysoTracker for lysosomes). e. Image the cells using a confocal or widefield fluorescence microscope with the appropriate filter sets.
3. Quantitative Analysis (Flow Cytometry): a. Seed cells in multi-well plates and treat them with the fluorescent compound. b. After incubation, wash the cells with PBS and detach them using a non-enzymatic cell dissociation solution or trypsin. c. Resuspend the cells in PBS or a suitable buffer for flow cytometry. d. Analyze the cell suspension on a flow cytometer, measuring the fluorescence intensity of thousands of individual cells. e. The mean fluorescence intensity of the cell population is directly proportional to the amount of cellular uptake.
| Parameter | Description | Typical Value/Range |
| Fluorophore | The fluorescent tag used (if any). | FITC, TRITC, Alexa Fluor dyes |
| Compound Conc. | Concentration of the fluorescent compound. | 0.1 - 10 µM |
| Microscope | Type of microscope for imaging. | Confocal laser scanning microscope |
| Flow Cytometer | Instrument for quantitative analysis. | Equipped with appropriate lasers and detectors |
| Co-stains | Dyes for subcellular localization. | Hoechst 33342, MitoTracker Red, LysoTracker Green |
Table 2: Key parameters for fluorescence-based cellular uptake assays.
Method 3: Radiolabeling Assays
Radiolabeling assays are a highly sensitive and quantitative method for measuring the uptake of small molecules.[12] This technique involves synthesizing the compound of interest with a radioactive isotope, such as tritium (³H) or carbon-14 (¹⁴C).[12][13]
Rationale and Advantages
The primary advantage of radiolabeling is its exceptional sensitivity, allowing for the detection of very low intracellular concentrations of the compound.[14] The amount of radioactivity measured is directly proportional to the amount of compound taken up by the cells, providing a robust quantitative readout.[15]
Experimental Workflow
Figure 3: Workflow for radiolabeled cellular uptake assays.
Detailed Protocol
1. Cell Seeding and Treatment: a. Seed cells in multi-well plates as previously described. b. Prepare a solution of the radiolabeled this compound in culture medium at the desired specific activity and concentration. c. Treat the cells and incubate for the desired time points.
2. Cell Harvesting and Lysis: a. To terminate the uptake, rapidly aspirate the radioactive medium and wash the cells multiple times with ice-cold PBS containing a high concentration of the non-radiolabeled ("cold") compound to displace any non-specifically bound radiolabeled compound. b. Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH or a buffer compatible with a protein assay).
3. Measurement of Radioactivity: a. Transfer a portion of the cell lysate to a scintillation vial. b. Add a compatible scintillation cocktail to the vial. c. Measure the radioactivity in disintegrations per minute (DPM) or counts per minute (CPM) using a liquid scintillation counter.
4. Data Normalization: a. Use another portion of the cell lysate to determine the total protein concentration using a standard protein assay (e.g., BCA or Bradford assay). b. Express the cellular uptake as the amount of radiolabeled compound per milligram of total cellular protein (e.g., pmol/mg protein).
| Parameter | Description | Typical Isotope |
| Isotope | The radioactive atom incorporated into the compound. | ³H, ¹⁴C |
| Specific Activity | The amount of radioactivity per unit mass of the compound. | Ci/mmol or Bq/mol |
| Scintillation Counter | Instrument to detect radioactive decay. | Liquid Scintillation Analyzer |
| Protein Assay | Method to quantify total protein for normalization. | BCA Protein Assay Kit |
Table 3: Key parameters for radiolabeling-based cellular uptake assays.
Conclusion and Method Selection
The choice of method to assess the cellular uptake of this compound depends on the specific research question and available resources.
-
LC-MS/MS is the method of choice for accurate and specific quantification of the unlabeled parent compound.
-
Fluorescence-based assays are ideal for high-throughput screening and for gaining insights into the subcellular distribution of the compound.
-
Radiolabeling assays offer the highest sensitivity for quantifying uptake, especially at low concentrations.
By carefully selecting and implementing one or more of these robust methodologies, researchers can gain a comprehensive understanding of the cellular uptake characteristics of this compound, a crucial step in its journey through the drug development pipeline.
References
-
Intracellular concentration assays - GARDP Revive. [Link]
-
Radiochemical Assays for Binding and Uptake Studies - Pharmaron. [Link]
-
Methods to measure the intracellular concentration of unlabeled compounds within cultured cells using liquid chromatography/tandem mass spectrometry | Request PDF - ResearchGate. [Link]
-
Intracellular Drug Concentrations and Transporters: Measurement, Modeling, and Implications for the Liver - PMC - NIH. [Link]
-
Trapped! A Critical Evaluation of Methods for Measuring Total Cellular Uptake versus Cytosolic Localization - NIH. [Link]
-
LC-MS based assay to measure intracellular compound levels in Mycobacterium smegmatis - PubMed. [Link]
-
Evaluating Cellular Drug Uptake with Fluorescent Sensor Proteins - ACS Publications. [Link]
-
LC/MS Detection of Drugs in Intracellular Organelles | Yokogawa America. [Link]
-
A critical analysis of methods used to investigate the cellular uptake and subcellular localization of RNA therapeutics - PubMed Central. [Link]
-
A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors | Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Radiolabelling small and biomolecules for tracking and monitoring - PMC - NIH. [Link]
-
Direct Cell Radiolabeling for in Vivo Cell Tracking with PET and SPECT Imaging | Chemical Reviews - ACS Publications. [Link]
-
Radiolabelling small and biomolecules for tracking and monitoring - ResearchGate. [Link]
-
A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters - PMC - PubMed Central. [Link]
-
Mechanism of Cellular Uptake of Highly Fluorescent Conjugated Polymer Nanoparticles. [Link]
-
Measuring Cellular Uptake of Polymer Dots for Quantitative Imaging and Photodynamic Therapy | Request PDF - ResearchGate. [Link]
-
A direct approach to quantification of the cellular uptake of cell-penetrating peptides using MALDI-TOF mass spectrometry | Springer Nature Experiments. [Link]
-
Recent Developments in Small-Molecule Fluorescent Probes for Cellular Senescence. [Link]
-
Utilizing Advanced Flow Cytometry to Detect the Uptake and Transport of Small Molecules by Microbes - YouTube. [Link]
-
Design, characterization and cellular uptake studies of fluorescence-labeled prototypic cathepsin inhibitors - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Biochemistry & Physiology: Open Access - Mechanisms of Active and Passive Membrane Transport in Cells - Omics. [Link]
-
Cellular Transport Mechanisms: Passive and Active Transport - Longdom Publishing. [Link]
-
Cell Membrane Transport and Signal Transduction: Passive and Active Transport. [Link]
-
Passive and Active Transport Study Guide - Inspirit VR. [Link]
-
Transport of Small Molecules - The Cell - NCBI Bookshelf - NIH. [Link]
Sources
- 1. Intracellular concentration assays – REVIVE [revive.gardp.org]
- 2. Trapped! A Critical Evaluation of Methods for Measuring Total Cellular Uptake versus Cytosolic Localization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. omicsonline.org [omicsonline.org]
- 4. longdom.org [longdom.org]
- 5. Transport of Small Molecules - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. LC-MS based assay to measure intracellular compound levels in Mycobacterium smegmatis: linking compound levels to cellular potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A critical analysis of methods used to investigate the cellular uptake and subcellular localization of RNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of Cellular Uptake of Highly Fluorescent Conjugated Polymer Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, characterization and cellular uptake studies of fluorescence-labeled prototypic cathepsin inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. pharmaron.com [pharmaron.com]
- 13. Radiolabelling small and biomolecules for tracking and monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Formulation of 5-methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one for Biological Experiments
Introduction
The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] 5-methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one represents a specific analogue within this class, and its thorough biological evaluation is contingent upon robust and reproducible formulation strategies. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to prepare this compound for both in vitro and in vivo biological experiments. The protocols herein are designed to ensure compound stability, bioavailability, and minimize vehicle-induced artifacts, thereby generating reliable and translatable data.
The causality behind each step is explained to empower the researcher to adapt these protocols to the specific experimental context. A self-validating system of checks and balances is integrated into the workflow to ensure the integrity of the formulation and, consequently, the biological data obtained.
Compound Profile: this compound
A foundational understanding of the physicochemical properties of a compound is critical for developing an appropriate formulation strategy.[4] While extensive experimental data for this specific molecule is not widely published, we can extrapolate a starting point based on its structure and the general characteristics of related naphthyridinones.
| Property | Estimated/Typical Value | Notes & Rationale |
| Molecular Formula | C9H10N2O | Derived from chemical structure. |
| Molecular Weight | 162.19 g/mol | Crucial for all concentration calculations. |
| Appearance | White to off-white solid | Typical for small molecule compounds of this class. Visual inspection upon receipt is necessary.[5] |
| Purity (HPLC) | >98% | A Certificate of Analysis (CoA) should be consulted. Purity is essential for accurate dosing. |
| Aqueous Solubility | Predicted to be low | Naphthyridinone cores are often hydrophobic, necessitating organic solvents or specialized vehicles. |
| LogP | 1.0 - 2.5 (Estimated) | Suggests moderate lipophilicity, indicating potential challenges with aqueous solubility. |
| Storage (Solid) | -20°C, desiccated | Protect from light and moisture to prevent degradation.[5] |
| Storage (Solutions) | -20°C or -80°C in aliquots | Recommended to minimize freeze-thaw cycles which can lead to compound degradation or precipitation.[5] |
Part 1: Formulation for In Vitro Cellular Assays
The primary objective for in vitro formulations is to achieve complete solubilization of the compound in a stock solution, which can then be diluted into aqueous cell culture media without precipitation. The final concentration of any organic solvent must be kept to a minimum to avoid cellular toxicity.[6]
Initial Solubility Assessment
A systematic solubility screen is the cornerstone of formulation development. This empirical step prevents unforeseen precipitation in experiments.
Protocol: Small-Volume Solubility Screen
-
Preparation : Weigh 1-2 mg of this compound into several separate, sterile 1.5 mL microcentrifuge tubes.
-
Solvent Addition : To each tube, add a common organic solvent (e.g., DMSO, Ethanol, DMF, Acetonitrile) in incremental volumes to target a high concentration (e.g., 10-50 mM).
-
Dissolution : After each addition, vortex the tube for 30-60 seconds. Gentle warming (to 37°C) or sonication can be employed if the compound is heat-stable.[6]
-
Observation : Visually inspect for complete dissolution against a dark background. The absence of any visible particulates indicates solubility at that concentration.
-
Selection : Dimethyl sulfoxide (DMSO) is often the solvent of choice due to its high solubilizing power and compatibility with most cell-based assays at low final concentrations (<0.5%).[5][6]
Preparation of a 10 mM DMSO Stock Solution
This protocol details the preparation of a standard high-concentration stock solution, which serves as the foundation for serial dilutions.[7]
Materials:
-
This compound (MW: 162.19 g/mol )
-
Dimethyl Sulfoxide (DMSO), ACS Grade or higher, sterile-filtered
-
Analytical balance (accurate to 0.1 mg)
-
Sterile microcentrifuge tubes or amber glass vials[6]
Procedure:
-
Calculation : To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = (10 mmol/L) * (1 L / 1000 mL) * (1 mL) * (162.19 g/mol ) * (1000 mg/g) = 1.62 mg
-
-
Weighing : Carefully weigh out 1.62 mg of the compound and place it into a sterile vial.
-
Solubilization : Add 1 mL of sterile DMSO to the vial.
-
Mixing : Cap the vial securely and vortex until the solid is completely dissolved. A brief sonication may be used to expedite dissolution.
-
Storage : Aliquot the stock solution into smaller volumes (e.g., 20-50 µL) in sterile, light-protected tubes and store at -20°C or -80°C. This prevents repeated freeze-thaw cycles.[5]
Workflow for In Vitro Dosing Solution Preparation
Caption: Workflow for preparing dosing solutions for in vitro assays.
Part 2: Formulation for In Vivo Animal Studies
Formulating a compound for in vivo use presents a greater challenge due to the need for biocompatibility, stability in the vehicle, and appropriate pharmacokinetic properties. The choice of vehicle and route of administration are interdependent and critical for success.[4][8]
Vehicle Selection: A Multifactorial Decision
The ideal vehicle should be non-toxic, non-immunogenic, and capable of keeping the compound in solution or a stable suspension at the required concentration.[9] High concentrations of organic solvents like DMSO can cause significant toxicity in animals.[7][10] Therefore, a multi-component vehicle is often required.
Recommended Starting Vehicles for Solubility/Compatibility Testing:
| Vehicle Composition | Route | Rationale & Considerations |
| 5-10% DMSO, 90-95% Saline | IV, IP | Simple vehicle for initial tests. DMSO concentration should be minimized. Potential for precipitation upon injection.[10] |
| 10% DMSO, 40% PEG400, 50% Saline | IV, IP, PO | PEG400 acts as a co-solvent to improve solubility. Viscosity is higher. Check for vehicle-specific effects.[8] |
| 5% DMSO, 10% Tween 80, 85% Saline | IP, PO | Tween 80 is a surfactant that can help maintain solubility and improve absorption. Can cause hypersensitivity in some cases. |
| 0.5% - 1% CMC in Water/Saline | PO, SC | Forms a suspension for poorly soluble compounds. Requires particle size control and ensuring homogeneity.[7] |
Protocol: Preparation of an Oral Dosing Formulation (Suspension)
This protocol is suitable for compounds with low aqueous solubility that cannot be maintained in a solution-based vehicle at the required dose.
Materials:
-
This compound
-
Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water
-
Mortar and pestle or homogenizer
-
Stir plate and magnetic stir bar
Procedure:
-
Vehicle Preparation : Prepare the 0.5% CMC vehicle by slowly adding 0.5 g of CMC to 100 mL of sterile water while stirring vigorously. It may take several hours to fully hydrate and form a clear, viscous solution.
-
Calculation : Determine the total volume and concentration needed. For a 10 mg/kg dose in a mouse (20 g) with a 10 mL/kg dosing volume:
-
Dose per mouse = 10 mg/kg * 0.02 kg = 0.2 mg
-
Dosing volume = 10 mL/kg * 0.02 kg = 0.2 mL
-
Required concentration = 0.2 mg / 0.2 mL = 1 mg/mL
-
-
Milling (Optional but Recommended) : If the compound is crystalline, gently grind the required amount of solid in a mortar and pestle to reduce particle size. This improves suspension homogeneity.
-
Suspension Preparation :
-
Weigh the calculated amount of the compound.
-
Add a small amount of the CMC vehicle to form a paste.
-
Gradually add the remaining vehicle while continuously stirring or homogenizing until the desired final volume is reached.
-
-
Homogeneity : Stir the suspension continuously using a magnetic stir bar before and during dosing to ensure each animal receives a consistent dose.
Formulation Validation Workflow
A formulation is not complete until it is validated. This workflow ensures that what is prepared is what is administered.
Caption: A self-validating workflow for in vivo formulation development.
Trustworthiness & Self-Validation
-
Vehicle Controls : Always include a vehicle-only control group in every experiment.[10] This is non-negotiable to differentiate the effects of the compound from the effects of the delivery vehicle.
-
Concentration Verification : For pivotal studies, the concentration of the final dosing solution should be confirmed by an analytical method like HPLC-UV. This accounts for any potential loss during preparation or issues with solubility.
-
Stability : The stability of the compound in the chosen vehicle should be assessed, especially if the formulation is prepared in advance. A simple method is to analyze the concentration at T=0 and after several hours at room temperature to check for degradation or precipitation.
References
- Application Note & Protocol: Preparation of Compound X Solutions for Preclinical Research. Benchchem.
- Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. ResearchGate. (2018-03-08).
- Animal Dosing Vehicle Selection. Crystal Pharmatech Co., Ltd.
- Angiopeptin TFA vehicle selection for in vivo experiments. Benchchem.
- A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat. ResearchGate.
- Vehicles for Animal Studies. Gad Consulting Services.
- Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Emulate Bio.
-
1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. PubMed. (2015). Available at: [Link]
-
Chemistry and Biological Activities of 1,8-Naphthyridines. ResearchGate. (2019). Available at: [Link]
-
1,8-Naphthyridine derivatives: A privileged scaffold for versatile biological activities. PubMed. (2020-10-09). Available at: [Link]
Sources
- 1. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Animal Dosing Vehicle Selection - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. emulatebio.com [emulatebio.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. gadconsulting.com [gadconsulting.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Quantification of 5-methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one in Biological Samples
Abstract
This comprehensive guide provides detailed application notes and robust protocols for the quantitative analysis of 5-methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one in biological matrices such as plasma and urine. Tailored for researchers, scientists, and professionals in drug development, this document outlines systematic approaches to sample preparation, method development, and validation using state-of-the-art analytical techniques. The primary focus is on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for its superior sensitivity and selectivity, with High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) presented as a viable alternative. The methodologies are grounded in the principles outlined by major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), ensuring scientific integrity and data reliability for pharmacokinetic and toxicokinetic studies.
Introduction to the Analyte and Bioanalytical Imperatives
This compound is a heterocyclic organic compound belonging to the naphthyridine class of molecules[1][2][3]. Compounds of this nature are of significant interest in pharmaceutical development due to their potential biological activities. Accurate quantification of such molecules in biological fluids is a critical step in preclinical and clinical studies, providing essential data on absorption, distribution, metabolism, and excretion (ADME). These pharmacokinetic (PK) profiles are fundamental to determining a drug candidate's safety and efficacy.
Given the structural novelty of many drug candidates, pre-existing, validated analytical methods are often unavailable. Therefore, a systematic and scientifically sound approach to method development and validation is paramount. This guide provides the foundational principles and adaptable protocols to establish a reliable quantitative assay for this compound, ensuring data integrity in line with global regulatory standards[4][5][6][7].
Foundational Workflow for Bioanalytical Method Development
The development of a robust bioanalytical method follows a logical progression from sample preparation to method validation. Each step is optimized to ensure accuracy, precision, and reproducibility of the analytical results.
Caption: General workflow for bioanalytical method development.
Sample Preparation: Isolating the Analyte
The goal of sample preparation is to extract the analyte of interest from the complex biological matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection[8][9]. The choice of technique depends on the analyte's physicochemical properties, the required sensitivity, and the sample throughput needs.
Protein Precipitation (PPT)
PPT is a rapid and straightforward method for removing proteins from plasma or serum samples. It is often the first technique to be evaluated due to its simplicity.[10]
-
Principle: A water-miscible organic solvent (e.g., acetonitrile, methanol) is added to the plasma sample to denature and precipitate proteins. After centrifugation, the supernatant containing the analyte is collected for analysis.
-
Causality: The addition of the organic solvent disrupts the hydration shell around the proteins, leading to their aggregation and precipitation[10]. This method is effective but may be less clean than LLE or SPE, potentially leading to matrix effects in LC-MS/MS analysis.
Protocol: Protein Precipitation
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile containing the internal standard (IS).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Liquid-Liquid Extraction (LLE)
LLE separates compounds based on their differential solubility in two immiscible liquids (typically an aqueous sample and an organic solvent)[11][12][13].
-
Principle: The analyte partitions from the aqueous biological sample into an organic solvent in which it is more soluble. Interfering polar substances remain in the aqueous phase.
-
Causality: The efficiency of the extraction depends on the partition coefficient (LogP) of the analyte and the pH of the aqueous phase. For a basic compound like a naphthyridine derivative, adjusting the sample to a basic pH will neutralize the molecule, increasing its solubility in the organic solvent.
Protocol: Liquid-Liquid Extraction
-
To 100 µL of plasma or urine, add 25 µL of 2% ammonium hydroxide to basify the sample.
-
Add the internal standard.
-
Add 600 µL of an appropriate organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Vortex for 5 minutes to facilitate partitioning.
-
Centrifuge at 4,000 rpm for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase for analysis.
Solid-Phase Extraction (SPE)
SPE provides a more selective and cleaner sample extract compared to PPT and LLE by utilizing the affinity of the analyte for a solid sorbent[14][15][16][17].
-
Principle: The sample is passed through a cartridge containing a solid sorbent. The analyte is retained on the sorbent while matrix components are washed away. The analyte is then eluted with a small volume of a strong solvent.
-
Causality: For this compound, which contains a basic nitrogen, a mixed-mode cation exchange SPE sorbent would be highly effective. The sorbent can retain the analyte through both hydrophobic and ionic interactions, allowing for a rigorous wash sequence to remove interferences.
Caption: Step-by-step Solid-Phase Extraction (SPE) workflow.
Protocol: Solid-Phase Extraction (Mixed-Mode Cation Exchange)
-
Condition: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of water.
-
Equilibrate: Pass 1 mL of 2% formic acid in water through the cartridge.
-
Load: Pre-treat 200 µL of plasma by adding 200 µL of 4% phosphoric acid. Load the pre-treated sample onto the cartridge.
-
Wash: Wash the cartridge with 1 mL of 2% formic acid, followed by 1 mL of methanol to remove hydrophilic and hydrophobic interferences, respectively.
-
Elute: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Dry & Reconstitute: Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase.
Analytical Methods
Primary Method: LC-MS/MS
LC-MS/MS is the preferred method for quantifying small molecules in biological matrices due to its high sensitivity, specificity, and wide dynamic range[18][19].
Method Development Strategy:
-
Analyte Tuning: Infuse a standard solution of this compound into the mass spectrometer to determine the precursor ion (typically [M+H]⁺) and optimize fragmentation to select a stable and abundant product ion for Selected Reaction Monitoring (SRM).
-
Chromatography: Develop a chromatographic method to separate the analyte from matrix components. A C18 reversed-phase column is a good starting point. The mobile phase will typically consist of water and an organic solvent (acetonitrile or methanol) with a small amount of acid (e.g., 0.1% formic acid) to promote ionization. A gradient elution is often necessary to achieve good peak shape and resolution[20][21][22].
-
Internal Standard (IS) Selection: An ideal IS is a stable, isotopically labeled version of the analyte. If unavailable, a structurally similar compound with similar chromatographic and ionization behavior should be used.
Proposed LC-MS/MS Parameters
| Parameter | Recommended Starting Condition | Rationale |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good retention and separation for small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier to promote protonation for positive ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |
| Flow Rate | 0.4 mL/min | Standard for 2.1 mm ID columns. |
| Gradient | 5% B to 95% B over 3 minutes | A generic starting gradient to determine retention time. |
| Injection Volume | 5 µL | Balances sensitivity with potential for column overload. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The naphthyridine structure is basic and readily protonated. |
| MS Detection | Selected Reaction Monitoring (SRM) | Provides high selectivity and sensitivity for quantification. |
Alternative Method: HPLC-UV
For applications where the required sensitivity is not as high, or when an LC-MS/MS is not available, HPLC-UV can be a robust alternative[23][24][25].
Method Development Strategy:
-
Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) for this compound by scanning a standard solution with a UV-Vis spectrophotometer. The naphthyridine ring system is expected to have strong UV absorbance.
-
Chromatography: Similar to LC-MS/MS, develop a reversed-phase HPLC method. The mobile phase composition will need to be optimized to achieve baseline separation of the analyte from any endogenous peaks in the biological matrix extract[26].
Proposed HPLC-UV Parameters
| Parameter | Recommended Starting Condition |
| LC Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile and Phosphate Buffer (pH 3.0) |
| Detection | UV at λmax |
| Flow Rate | 1.0 mL/min |
Bioanalytical Method Validation
A bioanalytical method must be validated to demonstrate that it is suitable for its intended purpose[4][5][27]. The validation process adheres to guidelines from regulatory agencies like the FDA and EMA (now harmonized under ICH M10)[6][7][28].
Caption: Key parameters for bioanalytical method validation.
Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Protocol Summary | Acceptance Criteria |
| Selectivity | To ensure no interference from endogenous matrix components at the retention time of the analyte and IS. | Analyze at least six blank matrix lots. | Response in blank samples should be <20% of the LLOQ for the analyte and <5% for the IS. |
| Linearity & Range | To demonstrate a proportional relationship between concentration and response over a defined range. | Analyze a calibration curve with a blank, a zero standard, and 6-8 non-zero standards. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | To determine the closeness of measured values to the nominal concentration and the degree of scatter. | Analyze Quality Control (QC) samples at LLOQ, Low, Mid, and High concentrations in replicate (n≥5) over at least three separate runs. | Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ). |
| Lower Limit of Quantification (LLOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. | The LLOQ is the lowest standard on the calibration curve. | Accuracy within ±20% of nominal and precision (%CV) ≤20%. Signal-to-noise ratio > 5. |
| Recovery | To assess the efficiency of the extraction process. | Compare the analyte response from pre-extraction spiked samples to post-extraction spiked samples at three QC levels. | Recovery should be consistent and reproducible. |
| Matrix Effect | To evaluate the suppression or enhancement of ionization by co-eluting matrix components. | Compare the analyte response in post-extraction spiked samples to the response in neat solution at Low and High QC levels. | The IS-normalized matrix factor should have a %CV ≤15%. |
| Stability | To ensure the analyte is stable throughout the sample lifecycle. | Evaluate analyte stability in matrix under various conditions: Freeze-thaw, short-term (bench-top), long-term storage, and in processed samples (autosampler). | Mean concentration of stability samples should be within ±15% of nominal concentration. |
Conclusion
This document provides a comprehensive framework for developing and validating a robust bioanalytical method for the quantification of this compound in biological samples. By leveraging the sensitivity and selectivity of LC-MS/MS and adhering to the rigorous validation standards set by regulatory authorities, researchers can generate high-quality, reliable data crucial for advancing pharmaceutical development. The provided protocols are intended as a starting point and should be meticulously optimized for the specific analyte and laboratory conditions.
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
-
Slideshare. USFDA guidelines for bioanalytical method validation. [Link]
-
Intertek. LC-MS Method Development. [Link]
-
European Medicines Agency. ICH M10 on bioanalytical method validation. [Link]
-
European Medicines Agency. Guideline on bioanalytical method validation. [Link]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Lickliter, J. D., et al. (1996). Analysis of urine for drugs of abuse using mixed-mode solid-phase extraction and gas chromatography-mass spectrometry. Journal of Analytical Toxicology, 20(6), 498-504. [Link]
-
Agilent Technologies. Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Patel, R., et al. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Analytical Methods, 6(10), 3181-3196. [Link]
-
ProQuest. Micro-solid phase extraction with in-lab-packed columns for cost-efficient drug extraction from urine samples. [Link]
-
Slideshare. Bioanalytical method validation emea. [Link]
-
ResearchGate. What is the best precipitation method for MS/MS proteomic analysis of extracellular proteins?. [Link]
-
SCIEX. (2018). Protocols for Protein Precipitation in Samples before Using iTRAQ® Kits. [Link]
-
Phenomenex. (2018). Solid Phase Extraction & In-Well Hydrolysis for Analyzing Abusive Drugs. [Link]
-
Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]
-
MDPI. (2022). Homemade Pipette Tip Solid-Phase Extraction for the Simultaneous Determination of 40 Drugs of Abuse in Urine by Liquid Chromatography–Tandem Mass Spectrometry. [Link]
-
ResearchGate. Practical tips on preparing plasma samples for drug analysis using SPME. [Link]
-
Xu, X., et al. (2005). Rapid LC/MS/MS Method Development for Drug Discovery. Analytical Chemistry, 77(19), 390A-396A. [Link]
-
Phenomenex. Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. [Link]
-
LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link]
-
Kim, J. Y., et al. (2019). The Optimized Workflow for Sample Preparation in LC-MS/MS-Based Urine Proteomics. International Journal of Molecular Sciences, 20(11), 2811. [Link]
-
NorthEast BioLab. LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. [Link]
-
NorthEast BioLab. HPLC-UV Method Development. [Link]
-
Chromatography Today. (2014). Solid-Phase Extraction and LC–MS Analysis of Benzodiazepines in Urine. [Link]
-
YouTube. (2024). LC-MS/MS Method Development for Drug Analysis. [Link]
-
Wikipedia. Liquid–liquid extraction. [Link]
-
Resolian. HPLC-UV Method Development for Highly Polar Impurities. [Link]
-
Allumiqs. Kinetics of protein precipitation: optimizing recovery, purity, and throughput using the ProTrap XG. [Link]
-
Bioanalysis Zone. (2025). Small Molecule Method Development Strategies with Chad Christianson. [Link]
-
Aurora Biomed. (2019). Liquid-Liquid Extraction vs. Solid-Phase Extraction. [Link]
-
Indian Journal of Pharmaceutical Education and Research. LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. [Link]
-
Biotage. SLE, SPE and LLE – How are Those Different?. [Link]
-
Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. [Link]
-
Organomation. Serum Sample Preparation for LC-MS and GC-MS. [Link]
-
ResearchGate. Analytical Methods for Quantification of Drug Metabolites in Biological Samples. [Link]
-
Wikipedia. 1,8-Naphthyridine. [Link]
Sources
- 1. 1176517-83-1|this compound|BLD Pharm [bldpharm.com]
- 2. This compound - CAS:1176517-83-1 - Sunway Pharm Ltd [3wpharm.com]
- 3. 1,8-Naphthyridine - Wikipedia [en.wikipedia.org]
- 4. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. fda.gov [fda.gov]
- 6. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. fda.gov [fda.gov]
- 8. tecan.com [tecan.com]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 12. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 13. aurorabiomed.com [aurorabiomed.com]
- 14. Analysis of urine for drugs of abuse using mixed-mode solid-phase extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Micro-solid phase extraction with in-lab-packed columns for cost-efficient drug extraction from urine samples - ProQuest [proquest.com]
- 16. phenomenex.com [phenomenex.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. LC-MS Method Development [intertek.com]
- 19. nebiolab.com [nebiolab.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. youtube.com [youtube.com]
- 22. bioanalysis-zone.com [bioanalysis-zone.com]
- 23. nebiolab.com [nebiolab.com]
- 24. resolian.com [resolian.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. hovione.com [hovione.com]
- 27. ema.europa.eu [ema.europa.eu]
- 28. labs.iqvia.com [labs.iqvia.com]
Application Notes & Protocols for the Evaluation of 5-methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one in Cancer Cell Lines
For: Researchers, scientists, and drug development professionals investigating novel small molecule inhibitors in oncology.
Abstract: This document provides a comprehensive guide for the initial characterization of the novel compound, 5-methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one, as a potential anti-cancer agent. While the broader class of 1,8-naphthyridine derivatives has shown promise in oncology, this specific molecule remains largely uncharacterized in the public domain.[1][2][3][4][5][6] These application notes, therefore, serve as a foundational roadmap for researchers to systematically evaluate its efficacy and elucidate its mechanism of action in cancer cell lines. We present a series of robust, field-proven protocols for assessing cell viability, induction of apoptosis, effects on cell cycle progression, and target protein modulation. The causality behind each experimental step is explained to ensure scientific integrity and reproducibility.
Introduction: The Therapeutic Potential of the 1,8-Naphthyridine Scaffold
The 1,8-naphthyridine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with diverse biological activities. In the realm of oncology, derivatives of this heterocyclic system have been investigated for their potent cytotoxic effects against a variety of human tumor cell lines.[2][3][5][6] The mechanism of action for these compounds can be varied, ranging from the inhibition of tubulin polymerization, which disrupts microtubule dynamics and induces mitotic arrest, to the modulation of key signaling kinases that govern cell proliferation and survival.[2][4]
This compound is a novel analogue within this class. Its therapeutic potential is currently unexplored. These notes provide the necessary framework and detailed protocols to initiate a thorough investigation into its anti-cancer properties. The following sections will guide the researcher through a logical workflow, from initial screening for cytotoxic activity to more detailed mechanistic studies.
Proposed Investigational Workflow
A systematic approach is crucial for characterizing a new chemical entity. We propose a tiered workflow to efficiently assess the anti-cancer potential of this compound.
Caption: Proposed workflow for evaluating the compound.
Experimental Protocols
The following protocols are designed to be self-validating systems, with integrated controls and detailed explanations of the underlying principles.
Protocol 1: Assessment of Cytotoxicity using MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[7] Viable cells with active metabolism contain mitochondrial dehydrogenases that convert the yellow MTT tetrazolium salt into a purple formazan product.[7] The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of cytotoxicity.[7]
Materials:
-
Cancer cell lines of interest (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the compound dilutions. Include vehicle-only (DMSO) controls and untreated controls.
-
Incubate the plates for a specified time period (e.g., 48 or 72 hours).[8]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing for formazan crystal formation.[7]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition) value using non-linear regression analysis.
Protocol 2: Analysis of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) and binds to these exposed PS residues.[10] Propidium Iodide (PI) is a fluorescent nucleic acid stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[9][11]
Materials:
-
Selected cancer cell line
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (provided with the kit)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at concentrations around its determined IC₅₀ value for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and then neutralize with serum-containing medium. Combine all cells for each condition.[9]
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.[9]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[11]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.[10] Collect at least 10,000 events per sample.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caption: Hypothesized induction of apoptosis signaling.
Protocol 3: Cell Cycle Analysis using Propidium Iodide Staining
Principle: Cell cycle analysis by flow cytometry is used to determine the proportion of cells in the G0/G1, S, and G2/M phases.[12] This is achieved by staining the DNA of fixed and permeabilized cells with a fluorescent dye like Propidium Iodide (PI), which binds stoichiometrically to DNA. The fluorescence intensity of the stained cells is directly proportional to their DNA content, allowing for the creation of a DNA content frequency histogram. Dysregulation of the cell cycle is a hallmark of cancer, and many anticancer drugs induce cell cycle arrest.[12]
Materials:
-
Selected cancer cell line
-
This compound
-
Ice-cold 70% Ethanol
-
PI Staining Solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS)[12]
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound and vehicle control for a predetermined time (e.g., 24 hours).
-
Harvesting: Harvest all cells as described in the apoptosis protocol (Protocol 3.2, step 2).
-
Fixation: Centrifuge the cells, discard the supernatant, and resuspend the pellet in 1 mL of cold PBS. While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells.[12]
-
Store the fixed cells at -20°C for at least 2 hours (can be stored for weeks).[12][13]
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes to remove the ethanol.[12]
-
Wash the cell pellet with 5 mL of PBS.
-
Resuspend the pellet in 500 µL of PI Staining Solution and incubate for 30 minutes at room temperature in the dark.[12][14]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The resulting histogram will show peaks corresponding to the G0/G1 phase (2n DNA content), G2/M phase (4n DNA content), and the S phase (between 2n and 4n). A sub-G1 peak may indicate apoptotic cells with fragmented DNA.
Protocol 4: Western Blotting for Key Protein Markers
Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size via SDS-PAGE, transferring them to a solid support membrane (e.g., PVDF), and then probing the membrane with antibodies specific to the target protein. This allows for the qualitative or semi-quantitative analysis of protein expression levels and can be used to confirm the molecular events underlying the observed phenotypes from other assays (e.g., cleavage of PARP or Caspase-3 in apoptosis, changes in cyclin levels for cell cycle arrest).
Materials:
-
Treated and untreated cell pellets
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved Caspase-3, anti-PARP, anti-Cyclin B1, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse cell pellets in ice-cold RIPA buffer.[15]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.
-
Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[11]
-
Blocking: Incubate the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[15]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.[11] Use a loading control like β-actin to ensure equal protein loading across lanes.
Data Presentation and Interpretation
All quantitative data should be summarized in clear, structured tables for easy comparison.
Table 1: Cytotoxicity of this compound
| Cell Line | Tissue of Origin | IC₅₀ (µM) after 72h |
|---|---|---|
| MCF-7 | Breast Adenocarcinoma | Experimental Value |
| A549 | Lung Carcinoma | Experimental Value |
| HCT116 | Colorectal Carcinoma | Experimental Value |
| Additional Lines | ... | ... |
Table 2: Induction of Apoptosis and Cell Cycle Arrest
| Cell Line | Treatment Conc. (µM) | % Apoptotic Cells (Annexin V+) | % Cells in G2/M Phase |
|---|---|---|---|
| MCF-7 | Vehicle | Experimental Value | Experimental Value |
| 0.5 x IC₅₀ | Experimental Value | Experimental Value | |
| 1.0 x IC₅₀ | Experimental Value | Experimental Value |
| | 2.0 x IC₅₀ | Experimental Value | Experimental Value |
Concluding Remarks
The protocols and workflow detailed in these application notes provide a robust starting point for the comprehensive evaluation of this compound as a potential anti-cancer agent. By systematically assessing its impact on cell viability, apoptosis, and cell cycle progression, researchers can build a strong data package to support further preclinical development. The results from these studies will be critical in forming a hypothesis about the compound's mechanism of action, paving the way for more advanced target identification and validation studies.
References
- Gilbert, D.F., & Friedrich, O. (Eds.). (2017). Cell Viability Assays: Methods and Protocols. Springer.
- BenchChem. (2025). Application Note: Flow Cytometry Protocol for Cell Cycle Analysis of Anticancer Agent 27. BenchChem.
- UC San Diego Moores Cancer Center. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry. UC San Diego.
- Abcam. Cell cycle analysis with flow cytometry and propidium iodide. Abcam.
- Lee, H. G., et al. (2013). Assaying cell cycle status using flow cytometry. Bio-protocol, 3(12), e799.
- Juan, G., & Darzynkiewicz, Z. (2011). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol, 1(1), e2.
- Sigma-Aldrich. Cell viability assay protocol. Sigma-Aldrich.
- Horton, T. (1994). MTT Cell Assay Protocol. Texas Children's Hospital.
- BenchChem. (2025).
- National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
- Rieger, A. M., et al. (2011). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. JoVE (Journal of Visualized Experiments), (50), e2597.
- Sigma-Aldrich. Apoptosis Assays. Sigma-Aldrich.
- Kam, Y., et al. (2023). DropBlot: single-cell western blotting of chemically fixed cancer cells. bioRxiv.
- Thermo Fisher Scientific. Cell Viability Assay Protocols. Thermo Fisher Scientific.
- Proteintech Group. Experimental protocol to study cell viability and apoptosis. Proteintech.
- Abcam. Western blot protocol. Abcam.
- OriGene Technologies Inc. Western Blot Protocol. OriGene.
- Creative Bioarray. Cell Apoptosis Assays.
- R&D Systems.
- ResearchGate. (2013). What is the protocol for western blotting when looking for the expression of proteins of the apoptotic pathway?.
- Grabowska, K., et al. (2020). Biological Activity of Naturally Derived Naphthyridines. Molecules, 25(23), 5736.
- Shan, B., et al. (2000). Antitumor agents. 196. Substituted 2-thienyl-1,8-naphthyridin-4-ones: their synthesis, cytotoxicity, and inhibition of tubulin polymerization. Journal of medicinal chemistry, 43(8), 1568–1578.
- Abu-Melha, H. M. (2014). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 61(4), 919-927.
- Al-romaizan, A. N., et al. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line.
- Kumar, V., et al. (2009). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Journal of enzyme inhibition and medicinal chemistry, 24(5), 1169–1178.
- Kráľová, K., et al. (2019). Formation of 5-Aminomethyl-2,3-dihydropyridine-4(1H)-ones from 4-Amino-tetrahydropyridinylidene Salts. Molecules, 24(18), 3349.
- Organic Chemistry Portal. 1,8-Naphthyridine synthesis. Organic Chemistry Portal.
- Boufroura, H., et al. (2018). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 23(8), 1873.
- Singh, T., et al. (2021). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Current topics in medicinal chemistry, 21(1), 1-2.
- Journal of Enzyme Inhibition and Medicinal Chemistry. (2009).
- Kumar, V., et al. (2009).
- Li, Y., et al. (2018). Novel 1,8-Naphthalimide Derivatives As Antitumor Agents and Potent Demethylase Inhibitors. Molecules, 23(11), 2997.
Sources
- 1. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor agents. 196. Substituted 2-thienyl-1,8-naphthyridin-4-ones: their synthesis, cytotoxicity, and inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. texaschildrens.org [texaschildrens.org]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 15. origene.com [origene.com]
Application Notes and Protocols for 5-methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one in Neurodegenerative Disease Model Studies
Disclaimer: 5-methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one is a novel compound with limited published data specifically in the context of neurodegenerative diseases. The following application notes and protocols are based on the known biological activities of the broader 1,8-naphthyridine chemical class and provide a proposed framework for its investigation as a potential therapeutic agent. Researchers should exercise their own judgment and optimize these protocols as needed.
Introduction: The Therapeutic Potential of the 1,8-Naphthyridine Scaffold in Neurodegeneration
Neurodegenerative diseases such as Alzheimer's and Parkinson's present a formidable challenge to modern medicine due to their complex and multifactorial pathologies.[1] The 1,8-naphthyridine core is a privileged heterocyclic scaffold that has garnered significant interest in medicinal chemistry due to its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] Emerging evidence now points towards its potential in addressing the complexities of neurodegeneration.[3][4] Derivatives of this scaffold have been shown to target several key pathways implicated in neuronal cell death and dysfunction, including cholinesterase inhibition, modulation of calcium homeostasis, and antagonism of adenosine A2A receptors.[3][5][6]
This document provides a comprehensive guide for researchers on the application of This compound (referred to henceforth as Cpd-X) in preclinical models of neurodegenerative disease. We will explore its hypothesized mechanisms of action and provide detailed protocols for its evaluation in both in vitro and in vivo settings.
Hypothesized Mechanisms of Action
Based on the pharmacology of related 1,8-naphthyridine derivatives, Cpd-X is hypothesized to exert neuroprotective effects through a multi-target approach. This is a desirable characteristic for treating complex diseases like Alzheimer's and Parkinson's.[3]
-
Cholinesterase Inhibition: A key strategy in the symptomatic treatment of Alzheimer's disease is to boost acetylcholine levels in the brain.[5] Several 1,8-naphthyridine derivatives have demonstrated potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[4][7]
-
Calcium Channel Modulation: Dysregulation of intracellular calcium is a central event in neuronal apoptosis.[3] The 1,8-naphthyridine scaffold is related to 1,4-dihydropyridines, a well-known class of L-type calcium channel blockers.[8][9] By modulating calcium influx, Cpd-X may prevent excitotoxicity and downstream apoptotic cascades.[10]
-
Adenosine A2A Receptor Antagonism: The adenosine A2A receptor is a promising non-dopaminergic target for the treatment of Parkinson's disease.[6][11] Antagonism of this receptor in the basal ganglia can potentiate dopamine signaling and alleviate motor symptoms.[12][13]
Caption: Hypothesized multi-target mechanism of Cpd-X.
Protocols for In Vitro Evaluation
The human neuroblastoma cell line, SH-SY5Y, is a widely used and reliable model for neurotoxicity studies.[14][15] These cells can be differentiated into a more mature neuronal phenotype, making them suitable for investigating the neuroprotective effects of novel compounds.[16][17]
Preparation of Cpd-X for In Vitro Studies
The solubility of a novel compound is a critical first step for its biological evaluation.
-
Solubility Testing:
-
Attempt to dissolve Cpd-X directly in sterile cell culture medium (e.g., DMEM/F12).
-
If insoluble, prepare a high-concentration stock solution (e.g., 10-50 mM) in sterile dimethyl sulfoxide (DMSO).
-
The final concentration of DMSO in the cell culture medium should not exceed 0.1% (v/v) to avoid solvent toxicity.
-
-
Preparation of Working Solutions:
-
Serially dilute the DMSO stock solution in complete cell culture medium to achieve the desired final concentrations for your experiments.
-
Always prepare fresh working solutions on the day of the experiment.
-
SH-SY5Y Cell Culture and Differentiation
-
Materials:
-
SH-SY5Y human neuroblastoma cells
-
DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Retinoic Acid (RA) for differentiation
-
-
Protocol:
-
Culture SH-SY5Y cells in a humidified incubator at 37°C with 5% CO2.
-
For differentiation, seed cells at a density of 30,000 cells/cm2.
-
After 24 hours, replace the growth medium with a differentiation medium containing 1% FBS and 10 µM RA.[16]
-
Continue to culture for 3-5 days to allow for the development of a neuronal-like phenotype.
-
Neuroprotection Assays
These assays are designed to assess the ability of Cpd-X to protect differentiated SH-SY5Y cells from neurotoxins relevant to Alzheimer's and Parkinson's disease.
-
Model of Alzheimer's Disease: Amyloid-beta (Aβ1-42) peptide is a key pathological hallmark of Alzheimer's disease.[4]
-
Toxin: Oligomerized Aβ1-42 (e.g., 10 µM)
-
-
Model of Parkinson's Disease: MPP+ (the active metabolite of MPTP) or Rotenone are commonly used to induce mitochondrial dysfunction and oxidative stress, mimicking Parkinson's pathology.[4]
-
Toxins: MPP+ (e.g., 1 mM) or Rotenone (e.g., 1 µM)
-
Experimental Workflow:
Caption: In vitro neuroprotection experimental workflow.
Detailed Protocols:
-
Cell Viability (MTT Assay):
-
After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilize the formazan crystals with DMSO or a solubilization buffer.
-
Measure the absorbance at 570 nm. Cell viability is expressed as a percentage of the control (untreated) cells.
-
-
Reactive Oxygen Species (ROS) Production:
-
Use a fluorescent probe such as H2DCF-DA.
-
Load the cells with the probe before or after treatment.
-
Measure the fluorescence intensity using a plate reader or fluorescence microscope.
-
-
Apoptosis Assay (Annexin V/PI Staining):
-
Stain the cells with Annexin V-FITC and Propidium Iodide (PI).
-
Analyze the stained cells by flow cytometry to quantify early and late apoptotic cells.
-
-
Mitochondrial Membrane Potential (JC-1 Assay):
-
Incubate the cells with the JC-1 dye.
-
Measure the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization, an early marker of apoptosis.[14]
-
| Assay | Principle | Typical Endpoint Measurement |
| MTT | Measures mitochondrial reductase activity, an indicator of cell viability. | Absorbance at 570 nm |
| H2DCF-DA | Detects intracellular ROS production through fluorescence. | Fluorescence intensity (Ex/Em ~485/535 nm) |
| Annexin V/PI | Differentiates between viable, early apoptotic, and late apoptotic/necrotic cells. | Flow cytometry analysis |
| JC-1 | Measures mitochondrial membrane potential. | Ratio of red (~590 nm) to green (~525 nm) fluorescence |
Protocols for In Vivo Evaluation
Based on the in vitro results, promising compounds should be advanced to in vivo models of neurodegenerative diseases.
Preparation of Cpd-X for In Vivo Studies
-
Vehicle Selection: The choice of vehicle is crucial for ensuring the bioavailability of the compound.
-
Commonly used vehicles include saline, phosphate-buffered saline (PBS), or a mixture of DMSO, Tween 80, and saline.
-
The final concentration of DMSO should be kept to a minimum (typically <5%).
-
-
Route of Administration:
-
Intraperitoneal (i.p.) injection: A common route for initial screening.
-
Oral gavage (p.o.): To assess oral bioavailability.
-
Subcutaneous (s.c.) injection: Provides a slower release profile.
-
Parkinson's Disease Model: MPTP-induced Neurodegeneration
The MPTP mouse model is a well-established toxin-based model that recapitulates many of the key features of Parkinson's disease, including the loss of dopaminergic neurons in the substantia nigra.[18][19][20]
-
Animals: C57BL/6 mice are commonly used as they are sensitive to MPTP.
-
MPTP Administration:
-
Cpd-X Treatment:
-
Begin treatment with Cpd-X prior to or concurrently with MPTP administration.
-
Continue treatment for a defined period (e.g., 7-21 days).
-
Dosage will need to be determined through dose-response studies (a starting point could be 1-10 mg/kg).
-
Experimental Workflow:
Caption: In vivo Parkinson's disease model workflow.
Outcome Measures:
-
Behavioral Tests:
-
Rotarod Test: To assess motor coordination and balance.
-
Open Field Test: To evaluate locomotor activity.[21]
-
-
Neurochemical Analysis:
-
Measure levels of dopamine and its metabolites (DOPAC, HVA) in the striatum using HPLC.[21]
-
-
Histological Analysis:
-
Quantify the loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc) using tyrosine hydroxylase (TH) immunohistochemistry.
-
Alzheimer's Disease Model: APP/PS1 Transgenic Mice
APP/PS1 double transgenic mice are a widely used model of Alzheimer's disease that develop age-dependent amyloid-beta plaques and cognitive deficits.[22][23][24][25][26]
-
Animals: APP/PS1 mice and wild-type littermates as controls.
-
Cpd-X Treatment:
-
Treatment can be initiated at a pre-symptomatic age (e.g., 3-4 months) to assess preventative effects, or at a later, symptomatic age (e.g., 7-8 months) to evaluate therapeutic effects.
-
Treatment is typically long-term (e.g., 3-6 months).
-
Dosage will need to be determined (e.g., 1-10 mg/kg/day).
-
Outcome Measures:
-
Behavioral Tests:
-
Morris Water Maze: To assess spatial learning and memory.
-
Novel Object Recognition: To evaluate recognition memory.[22]
-
-
Histological Analysis:
| Parameter | Parkinson's Model (MPTP) | Alzheimer's Model (APP/PS1) |
| Behavioral Deficits | Motor impairment (reduced coordination and locomotion) | Cognitive decline (impaired spatial and recognition memory) |
| Key Pathology | Loss of dopaminergic neurons in the SNpc, striatal dopamine depletion | Amyloid-beta plaque deposition, neuroinflammation |
| Primary Endpoints | TH+ cell counts in SNpc, striatal dopamine levels, Rotarod performance | Plaque load, performance in Morris water maze/Novel object recognition |
Conclusion
The 1,8-naphthyridine scaffold holds considerable promise for the development of novel therapeutics for neurodegenerative diseases. The proposed protocols provide a comprehensive framework for the initial characterization of this compound (Cpd-X). Through a systematic evaluation of its neuroprotective properties in both in vitro and in vivo models, researchers can elucidate its mechanism of action and assess its potential as a clinical candidate for the treatment of Alzheimer's, Parkinson's, or related disorders.
References
-
Martínez-Gracià, C., et al. (2011). 1,8-Naphthyridine derivatives as cholinesterases inhibitors and cell Ca2+ regulators, a multitarget strategy for Alzheimer's disease. Current Topics in Medicinal Chemistry, 11(22), 2807-2823. [Link][3]
-
Przedborski, S., et al. (2001). Protocol for the MPTP mouse model of Parkinson's disease. Nature Protocols, -(-), -. [Link][18]
-
de los Rios, C., et al. (2010). Synthesis, inhibitory activity of cholinesterases, and neuroprotective profile of novel 1,8-naphthyridine derivatives. Journal of Medicinal Chemistry, 53(15), 5437-5450. [Link][4]
-
Przedborski, S., et al. (2001). Protocol for the MPTP mouse model of Parkinson's disease. Nature Protocols. [Link]
-
Meredith, G. E., & Rademacher, D. J. (2011). MPTP mouse models of Parkinson's disease: an update. Journal of Parkinson's disease, 1(1), 19–33. [Link][19]
-
Creative Biolabs. MPTP Mouse Model of Parkinson's Disease. Creative Biolabs. [Link][20]
-
de los Rios, C., et al. (2010). Synthesis, Inhibitory Activity of Cholinesterases, and Neuroprotective Profile of Novel 1,8-Naphthyridine Derivatives. Journal of Medicinal Chemistry. [Link]
-
de los Rios, C., et al. (2010). Synthesis, Inhibitory Activity of Cholinesterases, and Neuroprotective Profile of Novel 1,8-Naphthyridine Derivatives. ACS Publications. [Link][7]
-
Martínez-Gracià, C., et al. (2011). 1,8-Naphthyridine derivatives as Cholinesterases Inhibitors and Cell Ca2+ Regulators, a Multitarget Strategy for Alzheimer's Disease. ResearchGate. [Link][5]
-
Melior Discovery. MPTP Mouse Model of Parkinson's Disease. Melior Discovery. [Link]
-
Foley, A. M., et al. (2015). Comprehensive behavioral characterization of an APP/PS-1 double knock-in mouse model of Alzheimer's disease. Alzheimer's research & therapy, 7(1), 36. [Link][22]
-
Louisiana State University. (2010). A Novel Approach to Solubilizing Water-insoluble Bioactive Compounds. Louisiana State University. [Link]
-
da Silva, W. C. J., et al. (2023). Neuroprotective effects of resistance physical exercise on the APP/PS1 mouse model of Alzheimer's disease. Frontiers in Behavioral Neuroscience, 17, 1145694. [Link][23]
-
Lee, J. H., et al. (2021). A Novel 1,8-Naphthyridine-2-Carboxamide Derivative Attenuates Inflammatory Responses and Cell Migration in LPS-Treated BV2 Cells via the Suppression of ROS Generation and TLR4/Myd88/NF-κB Signaling Pathway. International Journal of Molecular Sciences, 22(5), 2636. [Link][29]
-
Simões, A. R., et al. (2020). Refinement of a differentiation protocol using neuroblastoma SH-SY5Y cells for use in neurotoxicology research. ResearchGate. [Link]
-
Various Authors. (n.d.). Solubilizing Systems for Parenteral Formulation Development—Small Molecules. ResearchGate. [Link]
-
Jain, R., & Kaur, N. (2016). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 349(1), 5-24. [Link][2]
-
PsychoGenics Inc. (2024). Characterization of The APP/PS1 Mouse Model of Alzheimer's Disease. PsychoGenics Inc.. [Link][25]
-
Nuñez-Diaz, C., et al. (2016). Immunocytochemical Characterization of Alzheimer Disease Hallmarks in APP/PS1 Transgenic Mice Treated with a New Anti-Amyloid-β Vaccine. Journal of Alzheimer's disease : JAD, 49(3), 663–681. [Link][26]
-
An, R., & Westerink, R. H. S. (2023). In vitro and in silico approach methods for developmental neurotoxicity assessment. DiVA portal. [Link][15]
-
Kim, Y., et al. (2018). Distinct In Vitro Differentiation Protocols Differentially Affect Cytotoxicity Induced by Heavy Metals in Human Neuroblastoma SH-SY5Y Cells. Biological & pharmaceutical bulletin, 41(5), 759–766. [Link][30]
-
Sharma, A., & Singh, A. (2020). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Anti-Cancer Agents in Medicinal Chemistry. [Link][1]
-
Le-Dévéhat, F., et al. (2021). In vitro differentiation modifies the neurotoxic response of SH-SY5Y cells. Toxicology in Vitro, 77, 105235. [Link][17]
-
Lindsley, C. W., et al. (2014). Tetrahydronaphthyridine and dihydronaphthyridinone ethers as positive allosteric modulators of the metabotropic glutamate receptor 5 (mGlu₅). ACS chemical neuroscience, 5(8), 629–634. [Link]
-
Catalent. (2016). Enabling Formulation of Water-Soluble and Water-Insoluble Molecules Using a Lipophilic Salt Approach. YouTube. [Link]
-
Kalda, A., et al. (2021). The Pharmacological Potential of Adenosine A 2A Receptor Antagonists for Treating Parkinson's Disease. MDPI. [Link][6]
-
Pinna, A. (2014). Adenosine A2A receptor antagonists in Parkinson's disease: progress in clinical trials from the newly approved istradefylline to drugs in early development and those already discontinued. CNS drugs, 28(5), 455–474. [Link][11]
-
Hodgson, R. A., et al. (2011). Adenosine A2A Receptor Antagonists and Parkinson's Disease. Current topics in medicinal chemistry, 11(8), 1057–1065. [Link][12]
-
Al-Fatlawi, A. A., et al. (2019). High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. Frontiers in neuroscience, 13, 1045. [Link]
-
Jenner, P. (2014). An overview of adenosine A2A receptor antagonists in Parkinson's disease. Progress in brain research, 211, 43–64. [Link][13]
-
Chen, J. F., & Chern, Y. (2021). Emerging Nondopaminergic Medications for Parkinson's Disease: Focusing on A2A Receptor Antagonists and GLP1. Journal of movement disorders, 14(3), 185–193. [Link]
-
Kang, J., et al. (2021). Protocols for assessing neurodegenerative phenotypes in Alzheimer's mouse models. STAR protocols, 2(3), 100654. [Link][27]
-
Kumar, A., & Singh, A. (2021). Screening Techniques for Drug Discovery in Alzheimer's Disease. ACS Omega, 6(39), 25177–25191. [Link]
-
Kang, J., et al. (2021). Protocols for assessing neurodegenerative phenotypes in Alzheimer's mouse models. STAR protocols, 2(3), 100654. [Link][28]
-
Kang, J., et al. (2021). Protocols for assessing neurodegenerative phenotypes in Alzheimer's mouse models. PMC. [Link]
-
Umekawa, H., et al. (1993). Neuroprotective effects of a dihydropyridine derivative, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid methyl 6-(5-phenyl-3-pyrazolyloxy)hexyl ester (CV-159), on rat ischemic brain injury. The Journal of pharmacology and experimental therapeutics, 266(3), 1276–1282. [Link][8]
-
Lavilla, R., et al. (2008). Identification of 4,6-diaryl-1,4-dihydropyridines as a new class of neuroprotective agents. Bioorganic & medicinal chemistry letters, 18(9), 2872–2876. [Link]
-
Zhang, Y., et al. (2016). Nanoemulsion for Solubilization, Stabilization, and In Vitro Release of Pterostilbene for Oral Delivery. AAPS PharmSciTech, 17(3), 673–681. [Link]
-
Reuter, H. (1987). Calcium channel modulation by neurotransmitters, enzymes and drugs. Nature, 325(6105), 569–574. [Link][10]
-
Zetr-A, Inc. (2026). Experimental gel could become the first approved treatment for cancer wounds. Endpoints News. [Link]
-
Ruiu, S., et al. (2008). New 1,8-naphthyridine and quinoline derivatives as CB2 selective agonists. Bioorganic & medicinal chemistry, 16(3), 1278–1288. [Link]
-
Viatchenko-Karpinski, V., & Grienberger, C. (2021). T-type calcium channel modulation by hydrogen sulfide in neuropathic pain conditions. Frontiers in Molecular Neuroscience, 14, 718883. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,8-Naphthyridine derivatives as cholinesterases inhibitors and cell Ca2+ regulators, a multitarget strategy for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, inhibitory activity of cholinesterases, and neuroprotective profile of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Pharmacological Potential of Adenosine A2A Receptor Antagonists for Treating Parkinson’s Disease [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Neuroprotective effects of a dihydropyridine derivative, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarbox ylic acid methyl 6-(5-phenyl-3-pyrazolyloxy)hexyl ester (CV-159), on rat ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Calcium channel modulation by neurotransmitters, enzymes and drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Adenosine A2A receptor antagonists in Parkinson's disease: progress in clinical trials from the newly approved istradefylline to drugs in early development and those already discontinued - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Adenosine A2A Receptor Antagonists and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An overview of adenosine A2A receptor antagonists in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. diva-portal.org [diva-portal.org]
- 16. researchgate.net [researchgate.net]
- 17. In vitro differentiation modifies the neurotoxic response of SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 20. MPTP Mouse Model of Parkinson’s Disease - Creative Biolabs [creative-biolabs.com]
- 21. meliordiscovery.com [meliordiscovery.com]
- 22. Comprehensive behavioral characterization of an APP/PS-1 double knock-in mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Neuroprotective effects of resistance physical exercise on the APP/PS1 mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 24. alzforum.org [alzforum.org]
- 25. psychogenics.com [psychogenics.com]
- 26. Immunocytochemical Characterization of Alzheimer Disease Hallmarks in APP/PS1 Transgenic Mice Treated with a New Anti-Amyloid-β Vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Protocols for assessing neurodegenerative phenotypes in Alzheimer's mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. A Novel 1,8-Naphthyridine-2-Carboxamide Derivative Attenuates Inflammatory Responses and Cell Migration in LPS-Treated BV2 Cells via the Suppression of ROS Generation and TLR4/Myd88/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Distinct In Vitro Differentiation Protocols Differentially Affect Cytotoxicity Induced by Heavy Metals in Human Neuroblastoma SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing reaction conditions for 5-methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one synthesis
Welcome to the technical support center for the synthesis of 5-methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common challenges encountered during this specific synthesis. Our goal is to equip you with the knowledge to optimize your reaction conditions, maximize yields, and ensure the highest purity of your target compound.
Plausible Synthetic Route: Intramolecular Cyclization
A robust and frequently employed strategy for the synthesis of the 2,3-dihydro-1,8-naphthyridin-4(1H)-one scaffold is through an acid-catalyzed intramolecular cyclization of a suitable N-(3-acylpyridin-2-yl)amide precursor. This approach offers good control over the final structure and is amenable to a range of substitution patterns.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of N-(3-acetyl-4-methylpyridin-2-yl)pivalamide
-
To a solution of 2-amino-3-acetyl-4-methylpyridine (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under an inert atmosphere (N₂ or Ar), add triethylamine (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add pivaloyl chloride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-(3-acetyl-4-methylpyridin-2-yl)pivalamide.
Step 2: Intramolecular Cyclization to this compound
-
Dissolve the N-(3-acetyl-4-methylpyridin-2-yl)pivalamide (1.0 eq) in a suitable high-boiling point solvent such as Dowtherm A or diphenyl ether.
-
Add a strong acid catalyst, for example, polyphosphoric acid (PPA) or Eaton's reagent. The amount of acid should be optimized, typically in excess by weight.
-
Heat the reaction mixture to 130-150 °C for 2-4 hours.
-
Monitor the cyclization by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate or a dilute sodium hydroxide solution until the pH is ~7-8.
-
The product may precipitate out of the solution. If not, extract the aqueous layer with a suitable organic solvent like ethyl acetate or DCM.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis.
| Problem | Potential Cause(s) | Troubleshooting & Optimization Strategies |
| Low Yield of N-(3-acetyl-4-methylpyridin-2-yl)pivalamide (Step 1) | Incomplete reaction; steric hindrance from the pivaloyl group; decomposition of starting material. | - Ensure all reagents and solvents are anhydrous. - Try an alternative acylating agent with a less bulky protecting group if steric hindrance is suspected. - Use a stronger, non-nucleophilic base like proton sponge. - Monitor the reaction closely by TLC to avoid over-running and potential side reactions. |
| Incomplete Cyclization (Step 2) | Insufficient acid strength or amount; reaction temperature too low; reaction time too short. | - Increase the amount of PPA or switch to a stronger acid like Eaton's reagent. - Incrementally increase the reaction temperature by 10 °C intervals, monitoring for product formation and decomposition. - Extend the reaction time, checking for progress every hour. |
| Low Yield of Final Product (Step 2) | Decomposition of the product under harsh acidic conditions; inefficient workup and extraction. | - If decomposition is observed at higher temperatures, try a lower temperature for a longer duration. - Ensure complete neutralization during workup to maximize precipitation or extraction efficiency. - Use a continuous liquid-liquid extractor for more efficient extraction of the product from the aqueous phase. |
| Formation of a Dark, Tarry Substance | Polymerization or extensive decomposition at high temperatures. | - Lower the reaction temperature. - Ensure a homogenous reaction mixture with efficient stirring. - Consider a different high-boiling point solvent that may offer better solubility and stability for the reactants and products.[1] |
| Difficult Purification of the Final Product | Presence of unreacted starting material; formation of isomeric byproducts or polymers. | - Optimize the cyclization conditions to drive the reaction to completion. - For purification, try different solvent systems for recrystallization. - If column chromatography is used, consider using a different stationary phase (e.g., alumina) or a more specialized elution gradient. |
Frequently Asked Questions (FAQs)
Q1: Why is a high-boiling point solvent like Dowtherm A used in the cyclization step?
A1: The intramolecular cyclization is an endergonic process that requires significant thermal energy to overcome the activation barrier. High-boiling point solvents allow the reaction to be conducted at the necessary high temperatures (typically >130 °C) to facilitate the ring closure.[1]
Q2: What is the role of the strong acid catalyst in the cyclization?
A2: The strong acid, such as PPA, protonates the carbonyl oxygen of the acetyl group, which activates the carbonyl carbon towards nucleophilic attack by the nitrogen of the pivalamide group, thus promoting the intramolecular cyclization.
Q3: My NMR analysis shows the presence of unreacted starting material even after prolonged reaction times. What should I do?
A3: This indicates that the reaction has stalled. You can try increasing the temperature in small increments or adding a fresh portion of the acid catalyst. However, be cautious as this might also lead to decomposition. It is often better to stop the reaction, re-isolate the starting material, and re-subject it to the reaction under more forcing conditions.
Q4: I am observing a significant amount of a byproduct with a similar polarity to my desired product, making purification difficult. What could it be and how can I avoid it?
A4: A common byproduct in such cyclizations can be the result of an alternative, undesired cyclization pathway or a rearrangement product. To minimize its formation, you could explore different acid catalysts or try performing the reaction at a lower temperature for a longer period, which may favor the desired kinetic product.
Q5: Can I use a different protecting group instead of pivaloyl?
A5: Yes, other bulky protecting groups can be used. The choice of the protecting group can influence the stability of the intermediate and the ease of the subsequent cyclization. It is advisable to choose a group that is stable under the acylation conditions but can be either cleaved or participate in the cyclization as intended under acidic conditions.
Visualizing the Workflow
Caption: Synthetic workflow for this compound.
Troubleshooting Logic
Caption: A logical flow for troubleshooting common synthesis issues.
References
-
Movassaghi, M., & Hill, M. D. (2006). TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane) is a highly reactive and regioselective catalyst for the preparation of 2-substituted quinolines, 1,8-naphthyridines, and chromone derivatives from unmodified methyl ketones and o-aminoaromatic aldehydes. Journal of the American Chemical Society, 128(14), 4592–4593. [Link]
-
Sakai, N., Tamura, K., Shimamura, K., Ikeda, R., & Konakahara, T. (2012). A novel copper-catalyzed [5 + 1] annulation of 2-ethynylanilines with an N,O-acetal gives quinoline derivatives with an ester substituent on the 2-position. Organic Letters, 14(3), 836–839. [Link]
-
Abu-Melha, H. M. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 64(4), 919-930. [Link]
-
Wang, Z. (2010). Conrad–Limpach Reaction. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc. [Link]
-
Biswal, S., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(29), 18999-19010. [Link]
-
Wikipedia contributors. (2023). Conrad–Limpach synthesis. In Wikipedia, The Free Encyclopedia. [Link]
-
Zhang, X., et al. (2014). Synthesis of 2-Aryl-2,3-dihydro-1,8-naphthyridin-4(1 H )-ones by Deprotective Cyclization of N -{3-[(2 E )-3-Arylprop-2-enoyl]pyridin-2-yl}-2,2-dimethylpropanamides in Water. Synthetic Communications, 44(1), 108-115. [Link]
-
Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. [Link]
-
Anwair, M. A. (2012). Synthesis of some 1 8 Naphthyridine Derivatives with Comparative Studies of Cyclization in Two Different Acids. International Journal of Pharmaceutical & Biological Archives, 3(4), 843-847. [Link]
-
Kappe, C. O. (2000). Controlled microwave heating in modern organic synthesis. Angewandte Chemie International Edition, 39(24), 4422-4424. [Link]
-
Price, C. C., & Sears, C. A. (1953). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Journal of the American Chemical Society, 75(13), 3275–3276. [Link]
Sources
Technical Support Center: Addressing Solubility Challenges of 5-methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility issues with 5-methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one. The methodologies and principles discussed are designed to provide a systematic approach to characterizing and overcoming these challenges.
Part 1: Foundational Knowledge & Initial Characterization
This section addresses the fundamental questions regarding the solubility of this compound. A thorough understanding of the compound's intrinsic properties is the first step in developing an effective solubilization strategy.
Frequently Asked Questions (FAQs)
Q1: What are the likely structural reasons for the poor aqueous solubility of this compound?
A1: The solubility of a compound is dictated by its physicochemical properties. While specific experimental data for this molecule is limited, we can infer potential challenges from its naphthyridinone core structure. Naphthyridine rings are planar, aromatic systems that can lead to strong intermolecular π-π stacking in the solid state. This high crystal lattice energy requires significant energy to overcome during dissolution. Additionally, the presence of nitrogen and oxygen atoms allows for hydrogen bonding, which, while aiding interaction with water, can also contribute to a highly stable and less soluble crystal form.
Q2: How do I accurately determine the baseline thermodynamic (equilibrium) solubility of my compound?
A2: The gold-standard method for determining equilibrium solubility is the shake-flask method .[1][2] This technique measures the concentration of a saturated solution at equilibrium, providing a definitive value for a given solvent and temperature. It is crucial to establish this baseline before attempting any solubility enhancement.
Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method
-
Preparation: Add an excess amount of this compound to a known volume of the desired aqueous medium (e.g., purified water, PBS pH 7.4) in a sealed, inert container (e.g., glass vial). The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period to reach equilibrium. This can take anywhere from 24 to 72 hours.
-
Phase Separation: After equilibration, allow the suspension to settle. Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. The most reliable method is to filter the supernatant through a 0.22 µm or 0.45 µm syringe filter that has been validated for low drug binding.[1]
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[3]
-
Confirmation: Repeat the sampling and analysis at a later time point (e.g., 48 and 72 hours) to confirm that the concentration is no longer increasing, thereby verifying that equilibrium has been reached.[1]
Q3: How does pH influence the solubility of this compound, and how can I assess it?
A3: The solubility of ionizable compounds is highly dependent on pH. The 1,8-naphthyridinone scaffold contains basic nitrogen atoms that can be protonated at acidic pH.
-
For a weakly basic drug , solubility generally increases as the pH of the medium drops below its pKa, due to the formation of the more soluble ionized (protonated) salt form.[4]
-
Conversely, as the pH rises above the pKa, the compound will be predominantly in its less soluble, unionized form.[2]
To assess this, you must generate a pH-solubility profile . This involves performing the shake-flask method described above across a range of buffered aqueous solutions (e.g., from pH 1 to 8). Plotting the resulting equilibrium solubility against pH will reveal the optimal pH range for solubilization and provide clues to the compound's pKa.
Part 2: Troubleshooting Common Experimental Issues
This section provides direct, actionable advice for common problems encountered during routine laboratory work.
Issue 1: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my assay.
This is a classic problem for poorly soluble compounds. The compound is highly soluble in the neat DMSO stock, but when this stock is introduced to an aqueous environment where the compound has low solubility, it crashes out of solution.
Troubleshooting Workflow
Caption: Systematic troubleshooting workflow for dilution-induced precipitation.
Detailed Troubleshooting Steps:
-
1. Lower the Final DMSO Concentration: Aim for a final DMSO concentration of less than 1% (v/v), and ideally below 0.5%.[5] High concentrations of DMSO can disrupt protein structure in biological assays, and lowering the concentration reduces the magnitude of the solvent shift that causes precipitation.
-
2. Investigate pH Effects: The pH of your aqueous buffer could be in a range where your compound's solubility is minimal. Refer to your pH-solubility profile (FAQ Q3). Adjusting the buffer pH to a more acidic value may keep the compound in its protonated, more soluble state.
-
3. Use a Co-solvent System: A co-solvent is a water-miscible organic solvent that, when added to water, increases the solubility of nonpolar solutes.[6] This is a highly effective technique. Pre-dissolve the compound in a solvent like ethanol or polyethylene glycol (PEG 400) before the final dilution into the aqueous buffer. This can act as a bridge solvent, preventing precipitation.
-
4. Add a Surfactant: Surfactants form micelles in aqueous solutions above a certain concentration (the critical micelle concentration). These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, keeping them dispersed.[7] Consider adding a small amount of a non-ionic surfactant like Tween® 80 or Polysorbate 80 to the aqueous buffer.[7][8]
Issue 2: I cannot achieve a high enough concentration of my compound for in vitro or in vivo studies.
When you need higher concentrations than simple pH adjustment or co-solvents can provide, more advanced formulation strategies are required.
Advanced Solubilization Strategies:
-
1. Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[9] They can form inclusion complexes with poorly soluble "guest" molecules that fit into their cavity, thereby increasing the apparent aqueous solubility of the guest.[9] This is a widely used technique to improve the solubility, stability, and bioavailability of drugs.[9]
-
2. Nanosuspension: This technique involves reducing the particle size of the drug to the nanometer range (typically <1000 nm).[6] According to the Noyes-Whitney equation, reducing particle size dramatically increases the surface area, which leads to a faster dissolution rate.[10] Nanosuspensions are typically stabilized with surfactants or polymers to prevent particle aggregation.
-
3. Amorphous Solid Dispersions (ASDs): In an ASD, the crystalline drug is molecularly dispersed within a hydrophilic polymer matrix.[11] This converts the drug into a high-energy, amorphous state, which has a much higher apparent solubility and dissolution rate than the stable crystalline form.[12] This is a powerful but complex technique often requiring specialized equipment like spray dryers or hot-melt extruders.[13]
Part 3: Protocols for Advanced Solubility Enhancement
This section provides detailed methodologies for implementing some of the advanced strategies discussed above.
Strategy 1: Co-Solvent System Screening
The use of co-solvents is a highly effective and straightforward technique to enhance the solubility of nonpolar drugs.[6]
Table 1: Common Co-solvents for Formulation Development
| Co-solvent | Primary Use | Key Properties |
| Propylene Glycol | Parenteral, Oral | Low toxicity, frequently used.[6] |
| Ethanol | Parenteral, Oral | Potent solubilizer, but volatility can be a concern.[6] |
| Polyethylene Glycol 400 (PEG 400) | Parenteral, Oral | Low toxicity, good solubilizing capacity for many compounds. |
| Glycerin | Parenteral, Oral | Viscous, often used in combination with other co-solvents.[6] |
| Dimethyl Sulfoxide (DMSO) | In Vitro / Preclinical | Excellent solubilizer, but toxicity limits in vivo use. |
Protocol: Co-solvent Solubility Screening
-
Prepare several stock solutions of this compound in different neat co-solvents (e.g., Ethanol, PEG 400, Propylene Glycol).
-
Create a series of binary (co-solvent:water) or ternary (co-solvent 1:co-solvent 2:water) solvent systems at various ratios (e.g., 10%, 20%, 40% v/v co-solvent).
-
Determine the equilibrium solubility of your compound in each system using the shake-flask method (see Part 1, Q2).
-
Plot the solubility as a function of the co-solvent percentage to identify the most effective system for your needs, balancing solubilization power with potential toxicity or assay interference.
Strategy 2: Solubility Enhancement with Cyclodextrins
Cyclodextrin complexation is a powerful method for significantly increasing aqueous solubility.[9] Modified cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®) are often preferred due to their higher solubility and lower toxicity.[14]
Table 2: Common Cyclodextrins for Pharmaceutical Use
| Cyclodextrin | Cavity Size | Primary Use |
| α-Cyclodextrin | Small | Less common due to small cavity size. |
| β-Cyclodextrin | Medium | Widely used, but limited by lower aqueous solubility. |
| γ-Cyclodextrin | Large | Used for larger guest molecules. |
| Hydroxypropyl-β-CD (HP-β-CD) | Medium | High aqueous solubility, low toxicity, very common. |
| Sulfobutylether-β-CD (SBE-β-CD) | Medium | Very high aqueous solubility, excellent for parenteral formulations.[14] |
Workflow: Preparation of a Cyclodextrin Inclusion Complex
Caption: Step-by-step workflow for preparing a drug-cyclodextrin inclusion complex.
Protocol: Phase-Solubility Study with Cyclodextrins
-
Prepare a series of aqueous solutions with increasing concentrations of the selected cyclodextrin (e.g., 0-40% w/v HP-β-CD).
-
Add an excess of this compound to each solution.
-
Equilibrate the samples for 48-72 hours at a constant temperature.
-
Filter the samples and analyze the concentration of the dissolved drug.
-
Plot the drug solubility against the cyclodextrin concentration. A linear relationship (AL-type diagram) indicates the formation of a 1:1 soluble complex and allows for the calculation of the complexation binding constant. This data will enable you to formulate solutions of your compound at specific, known concentrations.
References
- Kumar, S., & Singh, P. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
- Pardhi, V. P., et al. (2025). Techniques for solubility enhancement of poorly soluble drugs: An overview.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.
- Yuliani, S. H., et al. (2021).
- Deshmukh, A. S., et al. (2017). Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. World Journal of Pharmacy and Pharmaceutical Sciences, 3(5), 107-130.
- Baka, E., et al. (2023). A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Pharmaceutical and Biomedical Analysis.
- Qureshi, A., et al. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences.
- Munn, R. (1980). A Simple Method for Determination of Solubility in the First-Year Laboratory.
- CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves.
- Bergström, C. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- Benchchem. (n.d.). Technical Support Center: Overcoming Solubility Challenges of Benzo[c]naphthyridine Compounds. Benchchem.
- American Pharmaceutical Review. (n.d.). Solubility Enhancement Excipients. American Pharmaceutical Review.
- Lubrizol. (n.d.).
- Drug Development & Delivery. (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery.
- DiFranco, N., & Glassco, J. (2022). Novel excipients for solubility enhancement. European Pharmaceutical Review.
- Raghuram, M. (2025). Enhancing solubility with novel excipients. Manufacturing Chemist.
- BLDpharm. (n.d.). This compound. BLDpharm.
- National Center for Biotechnology Information. (n.d.). Naphthyridinone.
- Al-khedairy, E. B. H., et al. (2022). Solubility enhancement of some poorly soluble drugs by solid dispersion using Ziziphus spina-christi gum polymer. Saudi Pharmaceutical Journal, 30(6), 796-810.
- Singh, G., et al. (2022). Structural modification aimed for improving solubility of lead compounds in early phase drug discovery. Bioorganic & Medicinal Chemistry, 56, 116614.
- Musumeci, T., et al. (2023). Attempts to Improve Lipophilic Drugs' Solubility and Bioavailability: A Focus on Fenretinide. Pharmaceutics, 16(5), 579.
- Kasimedu, S. (n.d.). A review on solubility enhancement techniques. SciSpace.
- Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3233.
- National Center for Biotechnology Information. (n.d.). 7-Methyl-1,8-naphthyridin-4(1H)-one.
- CAS. (n.d.). 7-Methyl-1,8-naphthyridin-4(1H)-one. CAS Common Chemistry.
- Sunway Pharm Ltd. (n.d.). This compound. Sunway Pharm Ltd.
- Palacios, F., et al. (2022). Fused 1,5-naphthyridines. Encyclopedia.pub.
Sources
- 1. researchgate.net [researchgate.net]
- 2. lup.lub.lu.se [lup.lub.lu.se]
- 3. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ijpbr.in [ijpbr.in]
- 7. brieflands.com [brieflands.com]
- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Solubility enhancement of some poorly soluble drugs by solid dispersion using Ziziphus spina-christi gum polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. Attempts to Improve Lipophilic Drugs’ Solubility and Bioavailability: A Focus on Fenretinide [mdpi.com]
assessing the stability of 5-methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one under experimental conditions
Technical Support Center: Stability of 5-methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one
Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for assessing the stability of this compound. It is structured in a question-and-answer format to directly address potential challenges encountered during experimental workflows. The protocols and troubleshooting advice are grounded in established scientific principles and regulatory guidelines to ensure data integrity and reliability.
Part 1: General Stability Profile & Handling FAQs
This section addresses fundamental questions regarding the inherent stability and proper handling of this compound.
Q1: What are the primary chemical liabilities of the this compound structure?
A1: The structure of this compound contains several functional groups that may be susceptible to degradation under common experimental and storage conditions. The primary points of instability are:
-
Hydrolysis: The molecule contains a cyclic amide (lactam) functionality within the dihydropyridinone ring. Lactam rings can be susceptible to hydrolysis, particularly under strongly acidic or basic conditions, leading to ring-opening and the formation of an amino acid derivative.
-
Oxidation: As a nitrogen-containing heterocyclic compound, the molecule may be prone to oxidation.[1][2] The tertiary amine within the ring system and the electron-rich aromatic portion are potential sites for oxidative degradation, which can be initiated by atmospheric oxygen, peroxide contaminants in solvents, or trace metal ions.
-
Photodegradation: Aromatic and heterocyclic systems often absorb UV radiation, making them susceptible to photolytic degradation.[3] Exposure to light, especially UV light, can induce photochemical reactions that may lead to complex degradation pathways.[4]
Q2: What are the recommended long-term storage conditions for this compound?
A2: Based on the chemical liabilities, the compound should be stored in a tightly sealed container, protected from light, and kept in a cool and dry environment to minimize degradation. For long-term storage, ICH guidelines typically recommend conditions such as 25°C ± 2°C with 60% ± 5% relative humidity (RH).[5] Storing the solid material under an inert atmosphere (e.g., argon or nitrogen) can further mitigate oxidative degradation.
Q3: I am preparing solutions of the compound for my experiments. Which solvents are recommended and are there any I should avoid?
A3: The choice of solvent is critical.
-
Recommended Solvents: For immediate use, high-purity aprotic solvents like DMSO or DMF are generally suitable for creating stock solutions. For aqueous experiments, buffered solutions are recommended to control the pH and minimize hydrolysis.
-
Solvents to Use with Caution: Protic solvents, especially water, can facilitate hydrolysis over time. If aqueous solutions are necessary, they should be prepared fresh and used promptly. Avoid using solvents that may contain peroxide impurities (e.g., older bottles of THF or diethyl ether), as these can promote oxidative degradation.
Part 2: Forced Degradation Studies: Protocols & Troubleshooting
Forced degradation (or stress testing) is a critical step to understand the intrinsic stability of a molecule, identify potential degradation products, and develop a stability-indicating analytical method.[6][7] The goal is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API).[5][8]
Experimental Workflow for Forced Degradation
Caption: Workflow for a forced degradation study.
Detailed Protocol for Forced Degradation Studies
This protocol outlines a typical forced degradation study for this compound.[5]
-
Stock Solution Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).
-
Acidic Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Maintain the solution at 60°C. Withdraw samples at various time points (e.g., 2, 6, 12, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute for analysis.
-
Basic Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Maintain the solution at 60°C. Withdraw samples at various time points, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature (25°C). Withdraw samples at various time points and dilute for analysis.
-
Thermal Degradation:
-
Solid State: Store the solid drug substance in an oven at 80°C. At various time points, dissolve a portion of the solid in the sample diluent to the target concentration for analysis.[9]
-
Solution State: Store an aliquot of the stock solution in an oven at 80°C. Withdraw samples at various time points for analysis.
-
-
Photolytic Degradation: Expose the solid drug substance and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines.[4] A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.
Troubleshooting Forced Degradation Studies
Q4: I am observing over 50% degradation in my acid/base hydrolysis experiment within the first hour. What should I do?
A4: This indicates the compound is highly labile under these conditions. The goal of forced degradation is to achieve partial degradation (5-20%) to understand the pathway, not to completely destroy the molecule.[8]
-
Causality: The lactam bond in the naphthyridinone ring is likely undergoing rapid hydrolysis.
-
Solution: Reduce the severity of the stress conditions. You can:
-
Lower the temperature (e.g., from 60°C to 40°C or room temperature).
-
Decrease the concentration of the acid/base (e.g., from 0.1 M to 0.01 M).
-
Shorten the time points for sampling (e.g., 5, 15, 30, 60 minutes).
-
Q5: After my experiments, the peak area of my parent compound has decreased, but I don't see any significant new peaks in my HPLC chromatogram. What could be the issue?
A5: This is a common issue related to mass balance and can be perplexing. Several possibilities exist:[10]
-
Formation of Non-UV Active Degradants: The degradation products may lack a chromophore that absorbs at the detection wavelength.
-
Troubleshooting: Use a mass spectrometer (LC-MS) detector to search for degradant masses. A photodiode array (PDA) detector can also be used to screen across a wide range of UV wavelengths.
-
-
Formation of Insoluble Degradants: The degradation products may be precipitating out of the solution and are being filtered out or not injected.
-
Troubleshooting: Visually inspect your samples for cloudiness or precipitate. Try a different diluent for your final sample preparation that may better solubilize the degradants.
-
-
Formation of Volatile Degradants: If degradation leads to small, volatile fragments, they may be lost from the sample.
-
Troubleshooting: This is more difficult to confirm but can be investigated using headspace GC-MS if a specific volatile product is suspected.
-
-
Adsorption to Container: The compound or its degradants may be adsorbing to the surface of the storage container (e.g., glass or plastic vials).
-
Troubleshooting: Analyze a rinse of the container with a strong solvent to see if the missing material can be recovered. Consider using silanized glass vials to minimize adsorption.
-
Hypothetical Forced Degradation Data Summary
| Stress Condition | Duration | Temperature | % Degradation | Major Degradation Products (Hypothetical) |
| 0.1 M HCl | 24 h | 60°C | 18.5% | DP1 (Hydrolyzed ring-opened product) |
| 0.1 M NaOH | 8 h | 60°C | 12.3% | DP1 (Hydrolyzed ring-opened product) |
| 3% H₂O₂ | 24 h | RT | 9.8% | DP2 (N-oxide), DP3 (Oxidized methyl group) |
| Thermal (Solid) | 7 days | 80°C | < 1% | No significant degradation |
| Photolytic (Solution) | ICH Q1B | RT | 15.2% | DP4, DP5 (Complex mixture of photoproducts) |
Part 3: Analytical Method Troubleshooting
A robust, stability-indicating analytical method is crucial for accurate assessment. High-Performance Liquid Chromatography (HPLC) is the most common technique.[11]
Q6: My stability-indicating method is not separating all the degradation products from the main peak or from each other. What should I do?
A6: If you have co-eluting peaks, you need to re-optimize your HPLC method to improve resolution. A method is not "stability-indicating" if it cannot separate the parent compound from all significant degradants.[12]
-
Causality: The current mobile phase, stationary phase, or gradient conditions do not provide sufficient selectivity for the parent compound and its degradants.
-
Solutions:
-
Modify the Mobile Phase: Adjust the pH of the aqueous portion of your mobile phase. Small changes in pH can significantly alter the retention of ionizable compounds. Also, try a different organic modifier (e.g., methanol instead of acetonitrile).
-
Try a Different Column: Use a column with a different stationary phase (e.g., a Phenyl-Hexyl or a C8 column instead of a C18) to achieve a different selectivity.[5]
-
Adjust the Gradient: If using a gradient method, make the slope shallower to increase the separation between closely eluting peaks.
-
Change the Temperature: Running the column at a different temperature (e.g., 30°C vs. 40°C) can also affect selectivity and peak shape.
-
Potential Degradation Pathways
Sources
- 1. Degradation of nitrogen-heterocyclic compounds by anodic oxidation and electro-Fenton methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of Some Heterocyclic, Cyclic, and Nitrogen-Containing Compounds on Oxidative Deamination of Polyamines in a Cell-Free Test System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. acdlabs.com [acdlabs.com]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. Thermal Degradation of Small Molecules: A Global Metabolomic Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 12. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
identifying and minimizing byproducts in 5-methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one synthesis
Welcome to the technical support center for the synthesis of 5-methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this and related naphthyridinone scaffolds. By understanding the underlying reaction mechanisms and potential pitfalls, you can effectively identify and minimize the formation of byproducts, leading to higher yields and purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to the 2,3-dihydro-1,8-naphthyridin-4(1H)-one core structure?
A1: The synthesis of the 1,8-naphthyridin-4-one scaffold is typically achieved through well-established condensation and cyclization reactions. The two most relevant approaches for this class of compounds are the Friedländer annulation and the Gould-Jacobs reaction.
-
Friedländer Synthesis: This is a versatile and widely used method that involves the acid- or base-catalyzed condensation of a 2-aminopyridine derivative (in this case, likely 2-amino-6-methylnicotinaldehyde or a related ketone) with a compound containing a reactive α-methylene group (e.g., an ester, ketone, or nitrile). The reaction is often carried out at elevated temperatures.[1][2]
-
Gould-Jacobs Reaction: This route begins with the condensation of a 2-aminopyridine with a malonic acid derivative, such as diethyl ethoxymethylenemalonate (DEEM), to form a vinylogous amide intermediate. This intermediate then undergoes a thermal or acid-catalyzed intramolecular cyclization to form the pyridinone ring.[3][4][5]
The choice of route will depend on the availability of starting materials and the desired substitution pattern on the final product.
Q2: I am observing a significant amount of a highly colored, insoluble material in my reaction mixture. What could this be?
A2: The formation of highly colored, insoluble materials, often described as tar or polymeric sludge, is a common issue in condensation reactions involving aldehydes, such as the Friedländer synthesis. This is likely due to the self-condensation or polymerization of the aldehyde starting material, especially under harsh acidic or basic conditions and at high temperatures. To mitigate this, consider the following:
-
Control of Stoichiometry: Ensure precise control over the stoichiometry of your reactants. An excess of the aldehyde can increase the likelihood of polymerization.
-
Reaction Temperature: Avoid excessively high temperatures. While thermal energy is required for cyclization, overheating can promote side reactions. Stepwise heating, where the initial condensation is performed at a lower temperature before gradually increasing it for cyclization, can be beneficial.
-
Catalyst Choice: The choice and concentration of the catalyst are critical. For instance, milder catalysts like cerium(III) chloride heptahydrate (CeCl₃·7H₂O) have been shown to promote Friedländer synthesis efficiently under solvent-free grinding conditions, which can reduce side reactions.[1]
Q3: My final product is contaminated with a compound of a similar mass, which I suspect is an isomer. How can this happen and how can I prevent it?
A3: Isomeric byproduct formation is a significant challenge in heterocyclic synthesis. In the context of the Gould-Jacobs reaction, the regioselectivity of the initial condensation can be an issue. If a β-ketoester is used instead of a malonic ester derivative, the aminopyridine can react with either of the carbonyl groups, potentially leading to different cyclization products. This is known as the Knorr quinoline synthesis variation.[6][7]
To ensure the formation of the desired 4-oxo product, it is crucial to use a symmetrical C3 synthon like diethyl ethoxymethylenemalonate. If you must use an unsymmetrical β-ketoester, the reaction conditions, particularly temperature, will play a critical role in determining the major product. Lower temperatures generally favor attack at the more reactive ketone (leading to the 4-oxo product), while higher temperatures can favor attack at the ester, leading to the 2-oxo isomer.[6]
Troubleshooting Guide: Minimizing Byproducts
This section provides a more in-depth look at specific problems you may encounter and offers detailed troubleshooting strategies.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | - Incomplete reaction. - Formation of multiple byproducts. - Decomposition of starting materials or product. | - Optimize Reaction Time and Temperature: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. Avoid prolonged heating. - Catalyst Screening: Experiment with different acid or base catalysts (e.g., p-TsOH, piperidine, L-proline) and vary their concentrations. - Solvent Selection: The choice of solvent can significantly impact the reaction. High-boiling point solvents like Dowtherm A or diphenyl ether are common for thermal cyclizations but can lead to decomposition if not carefully controlled.[3][8] Consider microwave-assisted synthesis to reduce reaction times and potentially improve yields. |
| Presence of Acyclic Intermediates | Incomplete cyclization of the enamine or vinylogous amide intermediate. | - Increase Cyclization Temperature: The cyclization step often requires higher temperatures than the initial condensation. A stepwise temperature gradient can be effective. - Stronger Catalyst: A stronger acid or base catalyst may be required to facilitate the intramolecular ring closure. - Dehydrating Conditions: For acid-catalyzed cyclizations, the use of a Dean-Stark trap to remove water can drive the equilibrium towards the cyclized product. |
| Formation of Aromatic Byproduct | Over-oxidation of the 2,3-dihydro-1,8-naphthyridin-4(1H)-one to the corresponding 1,8-naphthyridin-4-ol. | - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation, especially if using high temperatures for extended periods. - Avoid Oxidizing Agents: Ensure that all reagents and solvents are free from oxidizing impurities. |
| Difficulty in Purification | The polarity of the desired product and byproducts are very similar. | - Chromatography Optimization: Screen different solvent systems for column chromatography. A gradient elution may be necessary. Consider using a different stationary phase (e.g., alumina instead of silica gel). - Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. Experiment with different solvents to find one that selectively dissolves the impurities. - Derivatization: In some cases, it may be possible to selectively derivatize the desired product or a major impurity to alter its polarity, facilitating separation. The derivative can then be converted back to the target molecule. |
Experimental Workflow: A Generalized Protocol for Synthesis via Friedländer Annulation
This protocol is a generalized starting point. Optimization will be necessary based on your specific laboratory conditions and analytical observations.
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-6-methylnicotinaldehyde (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid, or toluene).
-
Addition of the Methylene Compound: Add the active methylene compound (e.g., ethyl acetoacetate, 1.1 eq) to the solution.
-
Catalyst Addition: Introduce the catalyst (e.g., piperidine, 0.1 eq, or a Lewis acid like CeCl₃·7H₂O, 0.1 eq).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica gel or by recrystallization.
Visualizing the Synthetic Pathway and Potential Byproducts
The following diagram illustrates a plausible synthetic pathway and highlights key points where byproduct formation can occur.
Caption: Synthetic pathway and potential byproduct formation.
References
-
Tomita, K., et al. (2002). Synthesis and structure-activity relationships of novel 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids as antitumor agents. Part 1. Journal of Medicinal Chemistry, 45(25), 5564-75. [Link]
-
Mogilaiah, K., et al. (2015). CeCl₃·7H₂O Catalyzed Friedlander Synthesis of 1,8-Naphthyridines under Solvent-Free Grinding Conditions. Indian Journal of Heterocyclic Chemistry, 24, 305-308. [Link]
-
Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(15), 3422. [Link]
-
Narender, A., et al. (2009). A novel synthesis of substituted 4-hydroxy-1,8-naphthyridines. Journal of the Chilean Chemical Society, 54(4), 473-475. [Link]
-
Abu-Melha, S. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 64(4), 919-931. [Link]
-
Hayes, C. G., et al. (2018). A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry, 20(19), 4443-4448. [Link]
-
Conrad–Limpach synthesis. (2023, November 29). In Wikipedia. [Link]
-
Gould–Jacobs reaction. (2023, September 24). In Wikipedia. [Link]
Sources
- 1. connectjournals.com [connectjournals.com]
- 2. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 6. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 7. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Crystallization of 5-methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the crystallization of 5-methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one (CAS 1176517-83-1). This guide is designed for researchers, chemists, and drug development professionals to provide expert insights and actionable protocols for overcoming common challenges encountered during the crystallization of this and related naphthyridinone scaffolds. Our approach integrates fundamental principles of physical chemistry with practical, field-proven techniques to help you achieve high-purity, crystalline material with desirable physical properties.
Troubleshooting Guide: Common Crystallization Issues
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Q1: My compound has completely dissolved in the hot solvent, but no crystals are forming upon cooling, even in an ice bath. What should I do?
This is a classic case of either using an excessive amount of solvent or facing a high nucleation barrier (supersaturation).[1][2]
Immediate Actions & Rationale:
-
Induce Nucleation by Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent level. The microscopic imperfections on the glass provide nucleation sites where crystal growth can begin.[2][3]
-
Introduce a Seed Crystal: If you have a previously isolated pure crystal of the target compound, add a tiny speck to the solution. This provides a perfect template for lattice formation, bypassing the initial energy barrier for nucleation.[4][5]
-
Reduce Solvent Volume: This is the most common reason for crystallization failure.[1] Your solution is likely unsaturated or only minimally saturated at the lower temperature. Gently heat the solution to evaporate a portion of the solvent (e.g., 10-20% of the volume) and then attempt the cooling process again. You can test for saturation by dipping a glass rod in the solution and letting the solvent evaporate; a solid residue indicates a saturated solution.[3]
-
Add an Anti-Solvent: If you are using a good solvent, you can carefully add a miscible "anti-solvent" (one in which your compound is insoluble) dropwise until persistent cloudiness appears. Then, add a few drops of the good solvent to redissolve the precipitate and allow the system to cool slowly. This technique, also known as solvent-antisolvent crystallization, is highly effective for inducing crystallization.[6]
Q2: Instead of forming crystals, my compound is separating as an oily liquid. How can I fix this "oiling out" issue?
"Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point. This can be due to a high degree of supersaturation, the presence of impurities that depress the melting point, or the use of a solvent with a boiling point significantly higher than the compound's melting point.[1][7]
Causality & Corrective Measures:
-
Lower the Dissolution Temperature: Choose a solvent with a lower boiling point. The goal is to ensure the solution becomes saturated at a temperature below the compound's melting point.
-
Reduce the Cooling Rate: Rapid cooling can lead to a state of high supersaturation where oiling is kinetically favored over the more ordered process of crystallization. Allow the solution to cool to room temperature slowly before moving it to a colder environment like an ice bath.[7] Insulating the flask can aid this process.[8]
-
Decrease Solute Concentration: Oiling out is often a sign that the solution is too concentrated. Re-heat the mixture to dissolve the oil, add a small amount of additional solvent (10-20%), and then attempt to cool it slowly again.[1][3]
-
Remove Impurities: Impurities can significantly lower the melting point of a compound, creating an eutectic mixture that is liquid at the crystallization temperature. If you suspect impurities (e.g., the solution is colored), consider a pre-purification step. Adding activated charcoal to the hot solution, followed by hot filtration, can sometimes remove colored impurities that may be inhibiting proper crystal formation.[7]
Q3: I'm getting crystalline material, but it's a very fine powder or small, poorly-defined needles. How can I grow larger, higher-quality crystals suitable for analysis?
The formation of fine powders or needles indicates very rapid nucleation and crystal growth, which prevents the formation of a well-ordered, large single crystal lattice and can trap impurities.[3][8] The key to growing larger crystals is to slow down the entire process.
Strategies for Improving Crystal Habit:
-
Minimize the Degree of Supersaturation: The slower a solution becomes supersaturated, the fewer nucleation sites will form, allowing each crystal to grow larger.
-
Slow Cooling: This is the most critical parameter. Let the flask cool to room temperature on the benchtop, insulated if necessary, over several hours before considering refrigeration.[8]
-
Use More Solvent: While counterintuitive to the problem of no crystals forming, using slightly more than the minimum amount of hot solvent required for dissolution will mean the solution must cool to a lower temperature before becoming supersaturated, slowing the initial crystallization rate.[3]
-
-
Employ Advanced Crystallization Techniques:
-
Vapor Diffusion: Dissolve your compound in a "good" solvent (e.g., methanol, ethyl acetate) in a small, open vial. Place this vial inside a larger, sealed jar containing a volatile "anti-solvent" (e.g., hexane, ether). Over time, the anti-solvent vapor will slowly diffuse into the good solvent, gradually reducing the compound's solubility and promoting the growth of large, high-quality crystals. This is one of the best methods for obtaining single crystals for X-ray diffraction.[5]
-
Solvent Layering: Carefully layer a less dense anti-solvent on top of a solution of your compound in a denser, good solvent in a narrow tube (like an NMR tube). Crystals will slowly form at the interface where the solvents mix.
-
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents for crystallizing this compound?
While the optimal solvent must be determined experimentally, the structure of this compound—containing a lactam, an aromatic ring, and secondary amines—suggests that polar solvents are a good starting point. The principle of "like dissolves like" is a useful guide.[9]
Based on literature for related naphthyridinone and pyridinone structures, the following solvents should be prioritized for screening.[8][10][11]
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Potential Use | Rationale |
| Methanol | 65 | 32.7 | Primary Solvent | Often effective for crystallizing naphthyridine derivatives.[10][11] |
| Ethanol | 78 | 24.5 | Primary Solvent | Similar to methanol, good for compounds with H-bonding capability. |
| Ethyl Acetate | 77 | 6.0 | Primary or Co-Solvent | A moderately polar solvent that is often excellent for crystallization.[5][9] |
| Acetonitrile | 82 | 37.5 | Primary Solvent | A polar aprotic solvent that can offer different selectivity. |
| Toluene | 111 | 2.4 | Co-Solvent / Anti-Solvent | Its aromatic nature can promote pi-pi stacking interactions in the crystal lattice.[5] |
| Hexane / Heptane | 69 / 98 | ~1.9 | Anti-Solvent | Non-polar solvents to be used with a more polar primary solvent. |
| Water | 100 | 80.1 | Co-Solvent / Anti-Solvent | Can be used in combination with miscible organic solvents like methanol or ethanol. |
Q2: I suspect I have different crystal forms (polymorphs). Why is this important and how can I control it?
Polymorphism is the ability of a compound to exist in two or more crystalline forms that have different arrangements of molecules in the crystal lattice.[12] These different forms, called polymorphs, can have significantly different physicochemical properties, including:
-
Solubility and Dissolution Rate: This directly impacts bioavailability in drug development.[12][13]
-
Stability: A metastable polymorph can convert to a more stable form over time, which is a critical consideration for pharmaceutical shelf-life.[4]
-
Melting Point & Density: Different forms will have different physical constants.
Controlling polymorphism is crucial in pharmaceutical manufacturing to ensure batch-to-batch consistency and predictable performance.[13] Crystallization conditions—such as the solvent used, cooling rate, and degree of supersaturation—are the primary factors that determine which polymorph is formed.[12][14]
To investigate and control polymorphism:
-
Vary Crystallization Conditions: Systematically crystallize the compound from a variety of different solvents and at different cooling rates.
-
Characterize the Solids: Use techniques like X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Infrared (IR) spectroscopy to analyze the solid-state form of the crystals obtained from each condition. Each unique polymorph will have a distinct XRPD pattern and may show different thermal behavior in DSC.
Experimental Protocols & Workflows
Protocol 1: Systematic Solvent Screening
This protocol allows for the efficient identification of a suitable solvent system for crystallization.
-
Preparation: Place approximately 10-20 mg of your crude this compound into several small test tubes.
-
Room Temperature Test: To each tube, add a different candidate solvent (see table above) dropwise, starting with ~0.5 mL. Vigorously mix the contents.[15]
-
If the solid dissolves completely at room temperature, the solvent is too good and is unsuitable for single-solvent crystallization. Mark it as a potential "good" solvent for an anti-solvent pair.
-
If the solid remains largely insoluble, proceed to the next step.
-
-
Hot Solubility Test: Heat the tubes containing the insoluble material in a sand bath or heating block to the boiling point of the solvent. Add more solvent in small portions until the solid just dissolves.[15]
-
If the solid dissolves completely, this is a promising candidate solvent.
-
If a large volume of solvent is required or the solid never fully dissolves, it is a poor solvent.
-
-
Cooling Test: For the promising candidates where the solid dissolved upon heating, allow the test tube to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.
-
An ideal solvent is one that yields a large amount of crystalline precipitate upon cooling.[15]
-
Visualization of Troubleshooting Logic
The following diagram outlines a decision-making workflow for when crystallization fails to occur.
Visualization of Solvent/Anti-Solvent Workflow
This diagram illustrates the stepwise process for performing a solvent/anti-solvent crystallization.
References
- PharmaCores. (2025).
- Gong, J., et al. (2022). Recent advances in drug polymorphs: Aspects of pharmaceutical properties and selective crystallization. International Journal of Pharmaceutics, 611, 121320.
- Bauer, J. F. Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability. IVT Network.
- Quora. (2018).
- Kumar, L., & Singh, I. (2015). Understanding Pharmaceutical Polymorphic Transformations II: Crystallization Variables and Influence on Dosage Forms. Taylor & Francis Online.
- Bhosale, P., et al. Polymorphism: The Phenomenon Affecting the Performance of Drugs.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- Pharmaceutical Technology. (2010). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs.
- Chemistry LibreTexts. (2022). 3.3E: Experimentally Testing Solvents.
- University of York.
- BenchChem.
- Quora. (2017).
- University of Cambridge.
- Yasmeen, R., et al. (2012). Methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate monohydrate. Acta Crystallographica Section E: Structure Reports Online, 68(3), o763.
- Yasmeen, R., et al. (2012). Methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate monohydrate.
- BenchChem.
Sources
- 1. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 2. quora.com [quora.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 5. unifr.ch [unifr.ch]
- 6. pharmtech.com [pharmtech.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. quora.com [quora.com]
- 10. Methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Polymorphism in Drugs: Why Crystal Forms Matter [pharmacores.com]
- 13. Recent advances in drug polymorphs: Aspects of pharmaceutical properties and selective crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of 5-methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one
Welcome to the technical support center for the purification of 5-methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for common challenges encountered during the purification of this valuable heterocyclic compound. Our goal is to equip you with the knowledge to diagnose issues, select the appropriate purification strategy, and execute it effectively to achieve high purity.
Frequently Asked Questions (FAQs)
Q1: My crude this compound is a discolored solid/oil after synthesis. What is the first purification step I should consider?
For a solid crude product, recrystallization is often the most efficient initial purification method.[1] This technique is excellent for removing baseline impurities and can significantly improve the color and purity of your compound, provided a suitable solvent system can be identified. The key is the difference in solubility of the desired compound and its impurities in a chosen solvent at different temperatures.
If your crude product is an oil or if recrystallization fails to yield a product of sufficient purity, column chromatography is the next logical step.[2][3]
Q2: I'm observing significant streaking on my silica gel TLC plate when analyzing my crude product. What causes this and how can I fix it?
Streaking is a common issue when working with basic nitrogen-containing heterocycles like this compound on acidic silica gel.[2] The basic nitrogen atoms in your molecule can interact strongly with the acidic silanol groups on the silica surface, leading to poor separation and elongated spots.
To resolve this, you can:
-
Add a basic modifier to your eluent. A small amount of triethylamine (0.5-2%) or ammonia in your mobile phase will neutralize the acidic sites on the silica, minimizing the strong interactions and resulting in sharper, more defined spots.[2]
-
Use an alternative stationary phase. Basic or neutral alumina can be a good substitute for silica gel when purifying basic compounds.[2]
Q3: My NMR analysis indicates the presence of unreacted 2-amino-6-methylpyridine. What is the most effective way to remove this impurity?
The presence of unreacted 2-aminopyridine derivatives is a common issue in naphthyridine synthesis.[1] Due to the basic nature of 2-amino-6-methylpyridine, an acidic wash during the workup is highly effective.[1]
Here's the rationale: By dissolving your crude product in an organic solvent (e.g., ethyl acetate or dichloromethane) and washing it with a dilute aqueous acid solution (e.g., 1-5% HCl), the basic 2-amino-6-methylpyridine will be protonated to form its water-soluble hydrochloride salt. This salt will then partition into the aqueous layer, effectively removing it from your desired product in the organic layer.[1] This method is generally more efficient than chromatography for removing large quantities of this specific impurity.
Q4: How do I remove residual high-boiling point solvents like DMSO or pyridine?
For a basic solvent like pyridine, an acidic wash during the workup, similar to the removal of 2-amino-6-methylpyridine, is very effective.[1]
For residual DMSO, which is highly polar and water-soluble, repeated aqueous washes are necessary to extract it from the organic phase.[1]
For trace amounts of high-boiling organic solvents, co-evaporation (azeotroping) with a lower-boiling solvent like toluene can be beneficial. Adding toluene to your product and evaporating under reduced pressure can help to pull off the residual high-boiling solvent.[1]
Troubleshooting Guide: Purification Workflows
This section provides a logical workflow to guide your purification strategy.
Caption: Decision workflow for the initial purification of this compound.
Detailed Experimental Protocols
Protocol 1: Recrystallization
This protocol is designed for the purification of a solid crude product.
-
Solvent Screening:
-
Place a small amount of your crude product into several test tubes.
-
Add a few drops of different solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, acetonitrile, water, or mixtures) to each tube.
-
The ideal solvent will dissolve the compound when hot but show poor solubility at room temperature or in an ice bath.
-
-
Dissolution:
-
Once a suitable solvent is identified, place the crude product in an Erlenmeyer flask.
-
Add the minimum amount of the chosen solvent to the flask.
-
Heat the mixture with gentle swirling until the solid completely dissolves.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.[1]
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.
-
Once the solution has reached room temperature, place it in an ice-water bath to maximize crystal formation.[1]
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.[1]
-
-
Drying:
-
Dry the purified crystals in a vacuum oven to remove all traces of solvent.[1]
-
Protocol 2: Silica Gel Column Chromatography
This protocol is for the purification of oily products or for samples that require further purification after recrystallization.
-
TLC Analysis and Solvent System Selection:
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or methanol).
-
Spot the solution on a silica gel TLC plate.
-
Develop the TLC plate in various solvent systems (e.g., mixtures of ethyl acetate/hexanes or dichloromethane/methanol).
-
The ideal solvent system will give your desired product a retention factor (Rf) of approximately 0.3.[4] Remember to add a small percentage of triethylamine if streaking is observed.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent.
-
Pour the slurry into a glass column and allow the silica to settle, ensuring a homogenous packing without air bubbles.[4]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane.
-
Adsorb the dissolved sample onto a small amount of silica gel.
-
Evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully add this dry-loaded silica to the top of the packed column.[1]
-
-
Elution:
-
Carefully add the eluent to the top of the column and begin collecting fractions.
-
Maintain a constant flow rate. A gradient elution (gradually increasing the polarity of the mobile phase) can be effective for separating compounds with similar polarities.[2]
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.[1]
-
-
Concentration:
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.[1]
-
Data Summary Table
| Purification Technique | Ideal For | Key Advantages | Potential Challenges |
| Recrystallization | Solid crude products with moderate purity. | Scalable, cost-effective, can yield very pure crystalline material. | Finding a suitable solvent can be time-consuming; not suitable for oils. |
| Acidic Wash | Removal of basic impurities (e.g., 2-amino-6-methylpyridine). | Highly efficient for specific impurities, simple and quick. | Only effective for impurities with a basic character. |
| Silica Gel Chromatography | Oily products, complex mixtures, final polishing. | Versatile for a wide range of compounds, high resolution.[2] | Can be time-consuming, requires larger volumes of solvent, potential for compound degradation on acidic silica.[3] |
| Reversed-Phase Chromatography | Polar heterocyclic compounds. | Excellent for polar compounds, often provides better peak shape.[2] | Requires specialized columns (e.g., C18) and solvent systems (e.g., water/acetonitrile).[2] |
References
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
University of Toronto. (n.d.). Column chromatography. Retrieved from [Link]
- Abu-Melha, H. (2015). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 62(4), 919-929.
-
ChemHelpASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube. Retrieved from [Link]
Sources
Technical Support Center: Dose-Response Optimization for 5-methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one in Cell Culture
Welcome to the technical support center for the dose-response optimization of 5-methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide both foundational knowledge and practical troubleshooting advice for characterizing the in vitro activity of this and other novel compounds. Given that this compound is a compound with emerging research interest, this guide focuses on establishing robust experimental designs and interpreting results with high confidence. While some related naphthyridine compounds have shown cytotoxic effects and interactions with cellular targets like tubulin, the specific activity of this molecule must be determined empirically[1][2][3].
Frequently Asked Questions (FAQs)
Q1: What is a dose-response curve and why is it critical for my research?
A dose-response curve is a graphical representation of the relationship between the concentration of a drug or compound and the magnitude of the biological response observed.[4][5] It is typically a sigmoidal-shaped curve when plotted on a semi-logarithmic scale (log of concentration on the x-axis and response on the y-axis).[6][7] This analysis is fundamental in pharmacology and toxicology for several reasons:
-
Determining Potency (EC₅₀/IC₅₀): It allows you to calculate the concentration at which the compound elicits 50% of its maximal effect (EC₅₀ for agonists) or inhibits a response by 50% (IC₅₀ for antagonists/inhibitors). This is a key measure of a compound's potency.
-
Assessing Efficacy (Eₘₐₓ): The curve reveals the maximum possible effect (Eₘₐₓ) that the compound can produce, which is a measure of its efficacy.[5]
-
Understanding the Therapeutic Window: By comparing the dose-response curves for therapeutic effects and toxic effects, you can begin to understand the compound's therapeutic window.
-
Optimizing Experimental Concentrations: It helps in selecting appropriate concentrations for subsequent, more complex cellular assays, ensuring you are working within a relevant and effective range.[4]
Q2: I have no prior data on this compound. What concentration range should I start with?
When working with a novel compound, it is advisable to start with a broad concentration range to capture the full spectrum of its activity, from no effect to maximal effect and potential toxicity. A common starting point is a logarithmic or semi-log dilution series spanning several orders of magnitude.
Recommended Initial Range-Finding Experiment:
| Concentration | Molarity (M) |
| 100 µM | 1 x 10⁻⁴ M |
| 10 µM | 1 x 10⁻⁵ M |
| 1 µM | 1 x 10⁻⁶ M |
| 100 nM | 1 x 10⁻⁷ M |
| 10 nM | 1 x 10⁻⁸ M |
| 1 nM | 1 x 10⁻⁹ M |
| 0.1 nM | 1 x 10⁻¹⁰ M |
This broad screen will help identify the approximate range of activity. Subsequent experiments can then focus on a narrower set of concentrations around the estimated IC₅₀ to generate a more precise curve.[8]
Q3: What is the best way to prepare and store stock solutions of this compound?
The solubility and stability of this compound in common cell culture solvents should be empirically determined if not provided by the supplier.
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is a common choice for dissolving organic compounds for in vitro assays. Always use high-purity, anhydrous DMSO.
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM) to minimize the volume of solvent added to your cell cultures. The final concentration of DMSO in the culture medium should ideally be less than 0.5%, and a vehicle control (medium with the same concentration of DMSO) must always be included in your experiments.[8]
-
Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles, which can degrade the compound.[9] Protect from light if the compound is light-sensitive.
Q4: How long should I expose my cells to the compound?
The optimal exposure time depends on the cell line's doubling time and the compound's mechanism of action.[8]
-
Initial Time-Course Experiment: It is recommended to perform a time-course experiment (e.g., 24, 48, and 72 hours) with a few key concentrations.[8]
-
Cell Doubling Time: As a general rule, the incubation period should be long enough to allow for at least one to two cell doublings in the untreated control wells.
-
Mechanism of Action: If the compound is expected to be cytotoxic by inducing apoptosis, for example, sufficient time must be allowed for the apoptotic cascade to complete.
Experimental Workflow & Protocols
General Workflow for Dose-Response Optimization
The following diagram outlines a robust workflow for determining the dose-response curve for a novel compound.
Caption: General experimental workflow for in vitro dose-response testing.
Protocol: Determining IC₅₀ using an MTT Assay
The MTT assay is a colorimetric method that measures cell metabolic activity, which is often used as a proxy for cell viability.[10] It relies on the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in living cells to form a purple formazan product.[10]
Materials:
-
Selected cell line
-
Complete culture medium
-
This compound
-
DMSO (cell culture grade)
-
96-well clear flat-bottom plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Dilute cells to the optimal seeding density in complete medium. This density should be optimized so that untreated cells are in the logarithmic growth phase at the end of the assay.[11]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. Avoid using the outer wells to minimize "edge effects."[8]
-
Incubate the plate for 18-24 hours to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a 2X working solution of your compound's serial dilutions in complete culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the 2X compound dilutions.
-
Crucially, include control wells:
-
Vehicle Control: Cells treated with medium containing the highest concentration of DMSO used in the experiment.
-
Untreated Control: Cells in medium only.
-
Medium Blank: Wells with medium but no cells, to measure background absorbance.
-
-
-
Incubation:
-
Incubate the plate for your desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Carefully aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently pipette to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the medium blank from all other readings.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control: % Viability = (Absorbance of Treated Well / Average Absorbance of Vehicle Control) * 100
-
Plot % Viability against the log of the compound concentration.
-
Use a non-linear regression model (e.g., sigmoidal dose-response with variable slope) in a suitable software package (e.g., GraphPad Prism, R) to fit the curve and determine the IC₅₀ value.
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | 1. Inconsistent cell seeding.[8]2. Pipetting errors during compound addition.3. Edge effects in the 96-well plate.[8]4. Cell clumping.[12] | 1. Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for consistency.2. Calibrate pipettes regularly. Change tips for each concentration.3. Avoid using the outer wells of the plate for experimental samples; fill them with sterile PBS or medium instead.[8]4. Gently triturate cell suspension before plating. If clumping persists, consider using cell dissociation buffers like EDTA.[12] |
| No dose-response effect observed (flat curve) | 1. Compound concentration range is too low or too high.2. Compound is inactive in the chosen cell line.3. Compound has degraded or precipitated out of solution.[9]4. Insufficient incubation time.[8] | 1. Perform a broader range-finding experiment (e.g., from pM to high µM).2. Test on a different, potentially more sensitive cell line. Confirm the expression of any suspected molecular targets.3. Prepare fresh stock and working solutions for each experiment. Check for precipitate in the medium under a microscope.4. Conduct a time-course experiment (24h, 48h, 72h). |
| "U-shaped" or Hormetic Dose-Response Curve | 1. At low doses, the compound may have a stimulatory effect, while at high doses it is inhibitory.2. Compound has off-target effects at different concentrations.3. Assay interference at high concentrations. | 1. This can be a real biological effect. Acknowledge this in your analysis and consider fitting the data to a hormetic model.2. This highlights the complexity of the compound's pharmacology. Further mechanistic studies would be needed.3. Run an assay control without cells to see if the compound interferes with the assay reagents at high concentrations. |
| IC₅₀ value varies significantly between experiments | 1. Inconsistent cell passage number or confluency.[12]2. Variation in reagent lots (e.g., serum).3. Inconsistent incubation times.[11] | 1. Use cells within a consistent, low passage number range. Seed cells at the same confluency for each experiment.2. Test new lots of serum and media before use in critical experiments.[13]3. Precisely control the timing of compound addition and assay readout. |
| Precipitate observed in culture wells | 1. Compound has poor solubility in the culture medium.[13]2. Compound is interacting with components of the serum or medium. | 1. Lower the highest concentration tested. Consider using a different solvent or a solubilizing agent (use with caution and appropriate controls).2. Test the compound's solubility in serum-free medium versus complete medium. |
Advanced Concepts & Signaling Pathways
While the primary effect of this compound is yet to be determined, related naphthyridine compounds have been shown to act as antitumor agents.[1][2] A common mechanism for such compounds is the induction of apoptosis (programmed cell death). Below is a simplified diagram of a potential apoptotic signaling pathway that could be investigated if initial cytotoxicity is observed.
Caption: A simplified intrinsic apoptosis pathway, a potential mechanism of action.
References
-
Stoddart, M. J. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
Jaffery, R., et al. (2024). Cytotoxicity Assay Protocol. Protocols.io. Retrieved from [Link]
-
Collaborative Drug Discovery. (2025). Understanding the Importance of The Dose-Response Curve. Retrieved from [Link]
-
MSDT. (n.d.). Dose-Response Curves - Toxicology. Retrieved from [Link]
-
Deranged Physiology. (2023). Graded dose-response curves. Retrieved from [Link]
-
Pubrica. (n.d.). What Are The Principles Of Experimental Design For Research. Retrieved from [Link]
-
NC3Rs. (n.d.). Key elements of a well-designed experiment. Retrieved from [Link]
-
NCBI. (n.d.). Troubleshooting guide. Retrieved from [Link]
-
PromoCell. (n.d.). Troubleshooting guide for cell culture. Retrieved from [Link]
-
Sorger Lab. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. In: Current Protocols in Chemical Biology. Retrieved from [Link]
-
Raptim. (2024). Best Practices for Designing Effective Clinical Drug Trials. Retrieved from [Link]
-
SPC for Excel. (2010). Design of Experiments in Pharmaceutical Development. Retrieved from [Link]
-
Scribbr. (2019). Guide to Experimental Design | Overview, 5 steps & Examples. Retrieved from [Link]
-
Horizon Discovery. (n.d.). Dose response curve for antibiotic selection of mammalian cells (kill curve). Retrieved from [Link]
- The metabolite 5-methyl-1,3-benzenediol and its derivative methyl-2,4-dihydroxy-6-methylbenzoate from the lichen Parmotrema tinctorum with potent apoptotic and anti-angiogenesis effects. (2018). PMC - PubMed Central.
-
Sunway Pharm Ltd. (n.d.). This compound. Retrieved from [Link]
-
Fuertes, M., et al. (2019). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC. Retrieved from [Link]
-
Antitumor agents. 196. Substituted 2-thienyl-1,8-naphthyridin-4-ones: their synthesis, cytotoxicity, and inhibition of tubulin polymerization. (2000). PubMed. Retrieved from [Link]
- Formation of 5-Aminomethyl-2,3-dihydropyridine-4(1H)-ones from 4-Amino-tetrahydropyridinylidene Salts. (2020). MDPI.
-
Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. (2019). ResearchGate. Retrieved from [Link]
-
Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. (2012). Taylor & Francis Online. Retrieved from [Link]
- Methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate monohydrate. (2007). Acta Crystallographica Section E.
-
7-Methyl-1,8-naphthyridin-4(1H)-one. (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. Antitumor agents. 196. Substituted 2-thienyl-1,8-naphthyridin-4-ones: their synthesis, cytotoxicity, and inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. collaborativedrug.com [collaborativedrug.com]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. toxmsdt.com [toxmsdt.com]
- 7. derangedphysiology.com [derangedphysiology.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
investigating potential off-target effects of 5-methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one
Technical Support Center: Investigating Off-Target Effects of Novel Kinase Inhibitors
Compound Focus: 5-methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one
Welcome to the technical support resource for researchers investigating the selectivity of novel small molecules. This guide uses this compound, a compound belonging to the naphthyridinone class known to produce kinase inhibitors, as a representative case study for outlining a comprehensive strategy to identify and validate potential off-target effects.[1][2] As a Senior Application Scientist, my goal is to provide you with not just protocols, but the strategic reasoning and troubleshooting insights needed to navigate this critical phase of drug development.
The core challenge with any potent inhibitor is ensuring it is also selective. Off-target interactions can lead to unexpected toxicity or even paradoxical pathway activation, confounding experimental results and jeopardizing clinical potential.[3][4] This guide provides a structured workflow, from broad screening to cellular validation, designed to build a robust off-target profile for your compound.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a primary concern for a compound like this compound?
A1: Off-target effects are interactions of a drug or investigational compound with proteins other than its intended therapeutic target.[5] For a molecule in the naphthyridinone class, which often targets the ATP-binding pocket of protein kinases, off-target effects are a significant concern.[1][6] The human kinome has over 500 members, many with structurally similar ATP-binding sites.[6] Consequently, an inhibitor designed for one kinase can inadvertently bind to and inhibit others, leading to unforeseen biological consequences and potential toxicity.[4][6] Early and thorough off-target profiling is essential to de-risk a compound and understand its true mechanism of action.
Q2: What is the overall strategy for identifying potential off-target effects?
A2: A robust off-target assessment strategy is multi-layered. It begins with broad, unbiased screening to generate a list of potential interactors and progressively narrows down to focused cellular assays to confirm target engagement and functional consequences. A typical workflow involves:
-
In Silico Prediction: Using computational models to predict potential off-target interactions based on the compound's structure and known protein binding pockets.[5][7]
-
Biochemical Profiling: Screening the compound against a large panel of purified proteins, most commonly a kinome panel, to directly measure inhibitory activity.[8][9]
-
Cellular Target Engagement: Confirming that the compound binds to potential targets within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a gold-standard method for this.[10][11]
-
Proteome-Wide Unbiased Analysis: Employing methods like Thermal Proteome Profiling (TPP) or chemical proteomics to identify binding partners across the entire proteome without prior bias.[12]
-
Functional Validation: Designing cell-based assays to determine if the off-target binding event leads to a measurable change in downstream signaling or cell phenotype.
Q3: How do I differentiate a high-confidence off-target hit from experimental noise?
A3: Differentiating true hits from noise requires a weight-of-evidence approach. A high-confidence off-target should ideally meet several criteria:
-
Potency: The binding affinity or inhibitory concentration (e.g., IC50, Kd) should be within a relevant range of the on-target potency, typically no more than 10- to 100-fold weaker.
-
Cross-Platform Confirmation: The interaction should be detectable across multiple, orthogonal assay platforms (e.g., identified in a kinase screen and confirmed by CETSA).
-
Cellular Relevance: The target protein must be expressed in the cell types used for functional studies.
-
Dose-Response Relationship: The functional effect of the off-target interaction should be dependent on the concentration of the compound.
Experimental Workflow & Troubleshooting Guides
This section details the primary experimental techniques for building an off-target profile, complete with step-by-step protocols and troubleshooting guides for common issues.
Overall Investigative Workflow
The following diagram outlines a logical progression for identifying and validating off-target effects.
Caption: A multi-phase workflow for identifying and validating off-target effects.
Guide 1: Kinome Profiling
Kinome profiling services screen your compound against a large panel of purified kinases to measure its inhibitory activity.[9] This is the most direct way to assess the selectivity of a potential kinase inhibitor.
Hypothetical Kinome Profiling Data
The table below illustrates how data for this compound might be presented. Assume the intended target is Kinase A.
| Target Kinase | On/Off-Target | IC50 (nM) | Selectivity Fold (vs. On-Target) | Notes |
| Kinase A | On-Target | 15 | - | Potent inhibition of intended target. |
| Kinase B | Off-Target | 75 | 5x | Structurally related to Kinase A. |
| Kinase C | Off-Target | 300 | 20x | High confidence off-target. |
| Kinase D | Off-Target | 2,500 | 167x | Moderate to weak off-target. |
| Kinase E | Off-Target | >10,000 | >667x | Considered non-significant. |
Troubleshooting Kinome Profiling Results
Q: My compound inhibits a large number of kinases with high potency. What does this mean and what are my next steps?
A: This indicates your compound is a "multi-targeted" or non-selective inhibitor.
-
Causality: This is common for inhibitors targeting the highly conserved ATP-binding site.[6] The chemical scaffold of your compound may have features that are promiscuous for this pocket across many kinase families.
-
Next Steps:
-
Quantify Selectivity: Use metrics like the selectivity entropy score to quantify the degree of promiscuity.[13] This provides a single value to compare against other compounds.
-
Structural Analysis: If structural information is available for the off-targets, perform modeling studies to understand the binding mode. This can inform medicinal chemistry efforts to design out the unwanted interactions.
-
Prioritize Off-Targets: Focus on off-targets whose inhibition is known to cause toxicity or that could confound your desired phenotype. Prioritize these for cellular validation.
-
Q: The IC50 value for my on-target kinase is much weaker than expected based on my own assays. Why would this happen?
A: Discrepancies often arise from differing assay conditions.
-
Causality: The ATP concentration used in the profiling assay is a critical factor.[13] Many kinase inhibitors are ATP-competitive. If the profiling service uses a high ATP concentration (e.g., physiological ~1 mM) and your in-house assay uses a low concentration (e.g., at the Km of ATP), the apparent potency of your compound will be lower in the high-ATP assay.
-
Next Steps:
-
Check Assay Conditions: Request the detailed assay conditions from the vendor, specifically the ATP concentration.
-
Request Re-Screening: Ask if the vendor can perform the assay at a lower ATP concentration to better match your internal data.[13]
-
Consider Binding Kinetics: If your compound is a slow-binding inhibitor, the standard incubation time may not be sufficient to reach equilibrium, resulting in an underestimation of potency. Inquire about pre-incubation options.[13]
-
Guide 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify that a compound binds to its target protein inside intact cells or cell lysates.[11] The principle is that ligand binding stabilizes a protein, increasing its melting temperature (Tm).
CETSA Experimental Protocol
-
Cell Treatment: Treat intact cells with your compound (e.g., 10 µM this compound) and a vehicle control (e.g., DMSO) for a defined period (e.g., 1 hour).
-
Heating: Aliquot the treated cells and heat them across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by immediate cooling.
-
Lysis and Centrifugation: Lyse the cells (e.g., via freeze-thaw cycles) and centrifuge to pellet the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant containing the soluble, non-denatured proteins.
-
Analysis: Analyze the amount of the target protein remaining in the supernatant at each temperature using Western blotting or mass spectrometry. A positive thermal shift (increase in Tm) in the drug-treated sample indicates target engagement.[8][10]
Troubleshooting CETSA Experiments
Q: I am not observing a thermal shift for my primary target, which showed potent activity in the kinome scan. What went wrong?
A: This is a common issue that can point to several problems between the biochemical and cellular environments.
-
Causality & Solutions:
-
Cell Permeability: The compound may not be effectively entering the cells. Consider performing the CETSA experiment with cell lysate first. If a shift is observed in lysate but not intact cells, cell permeability is the likely culprit.
-
High Intracellular ATP: Similar to the kinome profiling issue, high physiological concentrations of ATP in the cell may be outcompeting your compound for the target's binding site. This can result in no observable stabilization.
-
Rapid Metabolism: The compound might be rapidly metabolized or effluxed by the cells. Reduce the incubation time or use inhibitors of common metabolic enzymes or efflux pumps.
-
Protein Complexation: In the cellular context, the target protein may be part of a larger complex that alters its stability or accessibility to the compound, masking any stabilizing effect.[11]
-
Q: I observed a negative thermal shift (a decrease in Tm) for a protein. What does this indicate?
A: A negative shift is also an indication of binding, but it suggests the compound preferentially binds to the unfolded or destabilized state of the protein.[11]
-
Causality: This can occur if the compound binding disrupts stabilizing intramolecular interactions or if it binds to a cryptic pocket that is only exposed as the protein begins to unfold.
-
Next Steps: This is still a valid hit. A negative shift confirms target engagement and should be prioritized for functional follow-up just like a positive shift.
Guide 3: Interpreting Proteomics Data
For an unbiased view, Thermal Proteome Profiling (TPP) combines CETSA with quantitative mass spectrometry to assess the thermal stability of thousands of proteins simultaneously. Interpreting this rich dataset is a key challenge.
Interpreting Proteomics Data for Off-Target Identification
Caption: Workflow for analyzing and interpreting proteomics data for off-target discovery.
Q: My proteomics data is very noisy, with many proteins showing small, statistically insignificant thermal shifts. How do I find the real hits?
A: Noise is inherent in large-scale proteomics. Rigorous data analysis and filtering are crucial.
-
Causality: Variability can stem from sample handling, minor temperature fluctuations, and the complex statistical challenge of analyzing thousands of melt curves simultaneously.[14]
-
Next Steps:
-
Increase Stringency: Apply a stricter statistical cutoff (e.g., a lower p-value) and a minimum magnitude for the thermal shift (e.g., |ΔTm| > 1°C).
-
Reproducibility: True hits should be reproducible across biological replicates. Only consider proteins that show a consistent shift in all replicates.
-
Orthogonal Data: Cross-reference your TPP hits with your kinome profiling data. A protein that appears as a hit in both datasets is a very high-confidence off-target.
-
Pathway Analysis: Instead of focusing on individual proteins, perform Gene Ontology (GO) or pathway analysis.[15] If multiple proteins from the same pathway show a consistent shift, it strengthens the evidence that your compound is modulating that pathway.
-
Q: I have a list of high-confidence off-targets from my TPP experiment. How do I decide which ones to validate functionally?
A: Prioritization is key to using your resources effectively.
-
Causality: You cannot validate every potential hit. Prioritization should be based on a combination of binding potency and potential biological impact.
-
Prioritization Strategy:
-
Magnitude of Shift: Proteins with larger thermal shifts are often (but not always) higher affinity binders.[11] Start with the strongest shifts.
-
Known Toxicity: Check databases (e.g., TOXNET, DrugBank) to see if inhibition of any of the off-targets is associated with known toxicities.
-
Phenotypic Relevance: Consider your intended therapeutic area. If you are developing an anti-cancer agent, an off-target that is a known tumor suppressor or a critical protein in a survival pathway is highly relevant.
-
Druggability: Prioritize proteins that are "druggable," such as other kinases, G-protein coupled receptors, or enzymes, as these are more likely to have functional consequences upon binding.
-
By following this structured approach of broad screening, cellular validation, and careful data interpretation, you can build a comprehensive and reliable off-target profile for this compound, enabling you to make informed decisions about its future development.
References
- Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity.
- Klaeger, S., Gohlke, B., & Kuster, B. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology.
- Comparative Analysis of Off-Target Effects: A Guide for Researchers. Benchchem.
- Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Physiology.
- Thermal shift assays in drug discovery - Troubleshooting from biochemical to cellular applications. Journal of Pharmacological and Toxicological Methods.
- Encountering unpredicted off-target effects of pharmacological inhibitors. The Journal of Biochemistry.
- Thermal unfolding methods in drug discovery. Biophysics Reviews.
- Challenges for thermal shift assays for each of the replicates acquired...
- Computational Strategies Reshaping Modern Drug Discovery. MDPI.
- A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing.
- How do you actually interpret proteomics results? Reddit.
- Kinase Screening and Profiling - Guidance for Smart Cascades. Eurofins Discovery.
- Kinome Profiling. Oncolines B.V.
- Antitumor agents. 196.
- Biological Activity of Naturally Derived Naphthyridines. Molecules.
Sources
- 1. Antitumor agents. 196. Substituted 2-thienyl-1,8-naphthyridin-4-ones: their synthesis, cytotoxicity, and inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 6. academic.oup.com [academic.oup.com]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. Thermal shift assays in drug discovery - Troubleshooting from biochemical to cellular applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.aip.org [pubs.aip.org]
- 12. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
Technical Support Center: Investigating the Metabolism and Degradation of 5-methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one. This guide is designed to provide in-depth technical assistance and troubleshooting advice for elucidating the metabolic fate and degradation pathways of this compound. Given the limited specific literature on this exact molecule, this resource synthesizes foundational principles of drug metabolism, data from structurally related naphthyridinones, and field-proven experimental insights to anticipate and address common challenges.
I. Conceptual Framework: Predicted Metabolic and Degradation Pathways
Before delving into troubleshooting, it is crucial to establish a hypothetical framework for the biotransformation and degradation of this compound. This framework is based on common metabolic reactions and the known behavior of similar chemical scaffolds.
Predicted Metabolic Pathways
The metabolism of this compound is likely to proceed through Phase I (functionalization) and Phase II (conjugation) reactions, primarily in the liver.
Phase I Metabolism:
-
Oxidation: The primary route of Phase I metabolism is anticipated to be oxidation, catalyzed by cytochrome P450 (CYP) enzymes.[1][2][3] Key predicted oxidative transformations include:
-
Hydroxylation of the methyl group: This is a common metabolic pathway for compounds bearing a methyl substituent, leading to the formation of a primary alcohol (5-hydroxymethyl derivative).[4] This alcohol can be further oxidized to an aldehyde and then a carboxylic acid.
-
Aromatic hydroxylation: The naphthyridine ring system may undergo hydroxylation at various positions, although this is generally a less favored pathway compared to the oxidation of an activated methyl group.
-
N-dealkylation: While this molecule does not have an N-alkyl group, N-oxidation is a possibility.
-
-
Dehydrogenation: The dihydro-naphthyridinone ring could potentially undergo dehydrogenation to form the corresponding aromatic naphthyridinone.
Phase II Metabolism:
-
Glucuronidation: If hydroxylated metabolites are formed, they are likely substrates for UDP-glucuronosyltransferases (UGTs), leading to the formation of glucuronide conjugates.[1][2]
-
Sulfation: The hydroxylated metabolites could also be sulfated by sulfotransferases (SULTs).
The following diagram illustrates the predicted metabolic pathways.
Caption: Predicted Phase I and Phase II metabolic pathways.
Predicted Degradation Pathways
Under various experimental and storage conditions, this compound may be susceptible to chemical degradation.
-
Hydrolysis: The amide bond within the dihydronaphthyridinone ring could be susceptible to hydrolysis under strongly acidic or basic conditions, leading to ring opening.
-
Oxidation: Exposure to light, air, or oxidizing agents could lead to the formation of N-oxides or other oxidative degradation products.
II. Troubleshooting Guide & FAQs
This section addresses specific questions and challenges you may encounter during your research.
In Vitro Metabolism Studies
Question 1: I am not observing any metabolism of my compound in human liver microsomes. What could be the reason?
Answer:
There are several potential reasons for a lack of observable metabolism in a standard human liver microsome (HLM) assay. Here is a systematic troubleshooting approach:
-
Confirm System Viability:
-
Positive Control: Always include a positive control compound with a known high clearance in HLMs (e.g., testosterone, verapamil). If the positive control is also not metabolized, it indicates a problem with your experimental setup.
-
Cofactor Activity: Ensure that your NADPH regenerating system is fresh and active. Without NADPH, CYP enzymes will not function.[1][2]
-
-
Consider Low Clearance:
-
The compound may be a low-clearance drug. In such cases, a standard incubation time (e.g., 60 minutes) may not be sufficient to observe significant turnover.
-
Troubleshooting Steps:
-
Increase the incubation time (e.g., up to 4 hours).
-
Increase the protein concentration (be mindful of non-specific binding).
-
Use a more sensitive analytical method with a lower limit of quantification (LLOQ).
-
-
-
Metabolism by Non-CYP Enzymes:
-
Your compound might be metabolized by enzymes not present or fully active in microsomes, such as cytosolic enzymes (e.g., aldehyde oxidase, xanthine oxidase).
-
Troubleshooting Steps:
-
Repeat the experiment using liver S9 fractions, which contain both microsomal and cytosolic enzymes.[5]
-
If metabolism is observed in S9 but not in microsomes, it points towards cytosolic enzyme involvement.
-
-
-
Species Differences:
-
There can be significant species differences in drug metabolism. If you are using human liver microsomes, consider that the compound may be metabolized by CYPs that are more active in other species.
-
Troubleshooting Steps:
-
Conduct parallel experiments with liver microsomes from other species (e.g., rat, mouse, dog).
-
-
Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes
-
Prepare Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (final concentration 0.5 mg/mL) and your compound (final concentration 1 µM) in phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate Reaction: Add a pre-warmed NADPH regenerating system to initiate the metabolic reaction.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Quench Reaction: Immediately add an equal volume of ice-cold acetonitrile containing an internal standard to stop the reaction and precipitate the protein.
-
Sample Processing: Centrifuge the samples to pellet the precipitated protein.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
Question 2: I am seeing multiple metabolites in my LC-MS analysis. How can I identify them?
Answer:
Metabolite identification is a multi-step process that combines chromatographic and mass spectrometric data.
-
High-Resolution Mass Spectrometry (HRMS):
-
Utilize an HRMS instrument (e.g., Q-TOF, Orbitrap) to obtain accurate mass measurements of the parent compound and its metabolites.
-
The mass difference between the parent and a metabolite can suggest the type of metabolic modification (see table below).
-
-
Tandem Mass Spectrometry (MS/MS):
-
Fragment the parent compound and each metabolite to obtain their fragmentation patterns.
-
Metabolites will often share characteristic fragments with the parent compound, which can help in structural elucidation.
-
-
Isotope Labeling:
-
If you have access to a stable isotope-labeled version of your compound (e.g., ¹³C, ¹⁵N), any metabolites will also carry the label, which can help distinguish them from background ions.
-
Table 1: Common Metabolic Transformations and Corresponding Mass Shifts
| Metabolic Reaction | Mass Change (Da) |
| Hydroxylation | +15.9949 |
| Dehydrogenation | -2.0156 |
| Carboxylation | +43.9898 |
| Glucuronidation | +176.0321 |
| Sulfation | +79.9568 |
digraph "Metabolite Identification Workflow" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];start [label="LC-MS Analysis of\nIncubation Sample"]; hrms [label="High-Resolution MS\n(Accurate Mass)"]; msms [label="Tandem MS (MS/MS)\n(Fragmentation Pattern)"]; interpretation [label="Data Interpretation and\nStructural Elucidation"]; conclusion [label="Putative Metabolite\nStructure", shape=ellipse, fillcolor="#E6F4EA", fontcolor="#202124"];
start -> hrms; start -> msms; hrms -> interpretation; msms -> interpretation; interpretation -> conclusion; }
Caption: Workflow for metabolite identification.
Degradation Studies
Question 3: My compound seems to be unstable in the DMSO stock solution. How can I confirm and prevent this?
Answer:
DMSO is a common solvent, but some compounds can be unstable in it.
-
Confirm Instability:
-
Analyze a freshly prepared DMSO stock solution by HPLC-UV or LC-MS.
-
Store the stock solution at room temperature and -20°C.
-
Re-analyze the solutions at different time points (e.g., 24, 48 hours) and compare the peak area of the parent compound and the appearance of any new peaks.
-
-
Prevention and Mitigation:
-
Alternative Solvents: If instability is confirmed, try alternative solvents such as ethanol, methanol, or acetonitrile.
-
Fresh Preparations: Always prepare fresh stock solutions for your experiments.
-
Storage Conditions: Store stock solutions at -80°C to minimize degradation.
-
Question 4: I am performing forced degradation studies and observe significant degradation under oxidative conditions. What are the likely products?
Answer:
Under oxidative stress (e.g., using H₂O₂), several degradation products are possible.
-
N-Oxides: The nitrogen atoms in the naphthyridine ring are susceptible to oxidation, forming N-oxides.
-
Hydroxylation: Similar to metabolic hydroxylation, chemical oxidation can introduce hydroxyl groups on the aromatic ring or the methyl group.
-
Ring Opening: Severe oxidative conditions can lead to the cleavage of the naphthyridinone ring.
To identify these products, use the same LC-MS/MS-based metabolite identification workflow described earlier.
III. Concluding Remarks
The study of the metabolism and degradation of this compound requires a systematic and hypothesis-driven approach. By anticipating potential metabolic and degradation pathways and being prepared for common experimental challenges, researchers can efficiently elucidate the fate of this compound. This guide provides a foundational framework and practical troubleshooting strategies to support your research endeavors. For further assistance, please consult the references provided below.
IV. References
-
Knights, K. M., et al. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Current Protocols in Pharmacology, 74(1), 7.8.1–7.8.24. [Link]
-
Hamilton, P. B., et al. (1969). Microbiological metabolism of naphthyridines. Applied Microbiology, 17(2), 237–241. [Link]
-
Johnson, C. H., et al. (2012). Challenges and Opportunities of Metabolomics. Current Metabolomics, 1(1), 41-53. [Link]
-
Lee, M. Y., & Lee, J. H. (2021). Application of In Vitro Metabolism Activation in High-Throughput Screening. International Journal of Molecular Sciences, 22(11), 5678. [Link]
-
Miyajima, A., et al. (2020). In vitro metabolism of 4-methyl- and 5-methyl-2-mercaptobenzimidazole, thyrotoxic and hepatotoxic rubber antioxidants, in rat liver microsomes. Journal of Toxicological Sciences, 45(9), 545-554. [Link]
-
Admescope. Services for in vitro Metabolism research. [Link]
-
Zhang, H., et al. (2002). In vitro metabolism of R(+)-[2,3-dihydro-5-methyl-3-[(morpholinyl)methyl]pyrrolo[1,2,3-de]1,4-benzoxazinyl]-(1-naphthalenyl) methanone mesylate, a cannabinoid receptor agonist. Drug Metabolism and Disposition, 30(10), 1077-1086. [Link]
Sources
proper handling and storage procedures for 5-methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one
Welcome to the technical support guide for 5-methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one (CAS No. 1176517-83-1). This document provides researchers, scientists, and drug development professionals with essential information on the proper handling, storage, and troubleshooting for experiments involving this compound. As a specialized heterocyclic molecule, understanding its properties is critical for ensuring experimental success and laboratory safety.
Section 1: Compound Overview and Critical Handling Parameters
This compound is a derivative of the naphthyridine core, a scaffold of significant interest in medicinal chemistry. The dihydro- and methyl- substitutions on the core structure influence its chemical properties, including stability and reactivity. While a comprehensive, publicly available Safety Data Sheet (SDS) for this specific compound is not consistently available, data from suppliers and related naphthyridinone compounds provide crucial guidance.
Key Physical and Chemical Properties (Inferred and General)
| Property | Value/Information | Source/Rationale |
| CAS Number | 1176517-83-1 | Chemical Supplier Data[1][2] |
| Appearance | Likely a solid (powder or crystalline) | General property of similar heterocyclic compounds |
| Storage Temperature | Cold-chain transportation suggested; Room temperature also cited. Prudence dictates refrigerated storage (2-8°C). | Contradictory supplier information necessitates a cautious approach.[1][2] |
| Stability | Potentially thermally sensitive. Assumed to be sensitive to light and air. | "Cold-chain transportation" suggests thermal lability.[1] General best practice for complex organic molecules. |
Core Directive on Handling and Storage
Given the potential for thermal instability, it is our expert recommendation to handle this compound as a temperature-sensitive compound. The causality behind this recommendation is to prevent degradation, which could lead to inconsistent experimental results and the formation of unknown impurities.
Workflow for Receiving and Storing the Compound
Caption: Emergency contact and response flowchart.
References
Sources
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationships of 5-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one Analogs in Oncology Research
In the landscape of modern drug discovery, the 1,8-naphthyridin-4(1H)-one core has emerged as a privileged scaffold, giving rise to a multitude of derivatives with potent and diverse biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one analogs, with a primary focus on their applications in oncology. We will delve into the nuanced effects of structural modifications on their anticancer properties, compare their performance against alternative scaffolds, and provide detailed experimental protocols to empower researchers in this dynamic field.
The this compound Scaffold: A Versatile Framework for Anticancer Drug Design
The 1,8-naphthyridine skeleton is a bioisostere of quinoline and has been extensively explored in medicinal chemistry, leading to the development of numerous therapeutic agents.[1] The this compound core, a specific iteration of this scaffold, has garnered significant attention for its potential as an anticancer agent. The strategic placement of a methyl group at the C5-position can influence the molecule's conformation and interaction with biological targets, while the dihydro-pyridone ring offers multiple points for chemical diversification.
Our comparative analysis will focus on two primary classes of anticancer mechanisms associated with these analogs: tubulin polymerization inhibition and protein kinase inhibition.
Comparative SAR Analysis: Tubulin Polymerization Inhibitors vs. Kinase Inhibitors
A key divergence in the biological activity of 1,8-naphthyridin-4(1H)-one analogs is their primary mechanism of action. While some derivatives exhibit potent inhibition of tubulin polymerization, leading to mitotic arrest and apoptosis, others are potent inhibitors of various protein kinases that are crucial for cancer cell signaling and survival.
2-Aryl-5-methyl-1,8-naphthyridin-4(1H)-ones as Tubulin Polymerization Inhibitors
A significant breakthrough in the exploration of this scaffold was the discovery of 2-aryl-5-methyl-1,8-naphthyridin-4(1H)-ones as potent inhibitors of tubulin polymerization.[2][3] These compounds disrupt the formation of microtubules, essential components of the cytoskeleton involved in cell division, leading to cell cycle arrest and apoptosis.[2][3]
A pivotal study in this area identified 2-(3-hydroxyphenyl)-5-methyl-1,8-naphthyridin-4(1H)-one as a highly potent and selective antitumor agent.[2][3] The SAR of this series can be summarized as follows:
-
C2-Position: The presence of an aryl group at the C2-position is crucial for activity. The substitution pattern on this phenyl ring significantly modulates potency. A hydroxyl group at the 3'-position of the phenyl ring was found to be optimal for cytotoxicity against various cancer cell lines, including HL-60, Hep3B, and NCI-H460.[2][3] Replacement of the 3'-methoxy group with a 3'-hydroxy group did not significantly alter the inhibitory activity, suggesting that both groups can act as effective hydrogen bond acceptors or donors in the binding pocket of tubulin.[2][3]
-
C5-Position: The methyl group at the C5-position is a key feature of this subclass of potent tubulin polymerization inhibitors.
-
C6-Position: Modification at the C6-position of the naphthyridinone core has a pronounced effect on activity. Introduction of a hydroxyl group at this position led to a reduction in inhibitory activity against several cancer cell lines.[2][3]
Table 1: Cytotoxicity of Representative 2-Aryl-5-methyl-1,8-naphthyridin-4(1H)-one Analogs
| Compound | R1 | R2 | Cell Line (HL-60) IC50 (µM) | Cell Line (Hep3B) IC50 (µM) | Cell Line (NCI-H460) IC50 (µM) | Reference |
| 6a | 5-CH3 | 3'-OCH3 | 0.02 | 0.03 | 0.03 | [2] |
| 7a | 5-CH3 | 3'-OH | 0.02 | 0.03 | 0.03 | [2] |
| 7g | 6-OH | 3'-OCH3 | >10 | >10 | >10 | [2] |
1,8-Naphthyridinone Analogs as Protein Kinase Inhibitors
In contrast to the tubulin inhibitors, another class of 1,8-naphthyridinone derivatives has been developed as potent inhibitors of various protein kinases implicated in cancer progression. These kinases include Aurora kinases, spleen tyrosine kinase (Syk), and the mammalian target of rapamycin (mTOR).
-
Aurora Kinase Inhibitors: 5H-benzo[c][4][5]naphthyridin-6-one analogs have been identified as potent pan-Aurora kinase inhibitors.[4] These compounds bind to the ATP-binding site of Aurora kinases, leading to the inhibition of histone H3 phosphorylation and subsequent antiproliferative effects.[4]
-
Spleen Tyrosine Kinase (Syk) Inhibitors: Novel 5,7-disubstituted[1][4]naphthyridines have been discovered as potent inhibitors of Syk.[6] The SAR for this series highlights the importance of a 7-aryl group, with a preference for para-substitution, and a 5-aminoalkylamino substituent for enhanced potency.[6]
-
mTOR Inhibitors: A tricyclic benzonaphthyridinone derivative has been developed as a highly potent and selective mTOR inhibitor.[7] This compound demonstrated picomolar inhibitory activity against mTORC1 and low nanomolar activity against cellular mTOR.[7]
The diverse kinase inhibitory profiles of these analogs underscore the versatility of the naphthyridinone scaffold. The specific substitution patterns around the core ring system dictate the target selectivity and biological activity.
Experimental Protocols
To facilitate further research and validation, we provide detailed, step-by-step methodologies for the synthesis of a key 2-aryl-5-methyl-1,8-naphthyridin-4(1H)-one analog and for a fundamental biological assay to assess its anticancer activity.
Synthesis of 2-(3-Hydroxyphenyl)-5-methyl-1,8-naphthyridin-4(1H)-one
This protocol is based on the synthetic strategy reported for analogous compounds.[2]
Step 1: Synthesis of Ethyl 2-(3-methoxybenzoyl)-3-oxobutanoate
-
To a solution of sodium ethoxide, prepared by dissolving sodium (1.0 eq) in absolute ethanol, add diethyl carbonate (1.2 eq).
-
To this mixture, add a solution of 3-methoxyacetophenone (1.0 eq) in diethyl carbonate dropwise with stirring.
-
Heat the reaction mixture to reflux for 2 hours.
-
Cool the mixture and pour it into ice-water.
-
Acidify the aqueous solution with dilute acetic acid to precipitate the crude product.
-
Filter the precipitate, wash with water, and dry to obtain ethyl 2-(3-methoxybenzoyl)-3-oxobutanoate.
Step 2: Synthesis of 2-(3-Methoxyphenyl)-5-methyl-1,8-naphthyridin-4(1H)-one
-
A mixture of ethyl 2-(3-methoxybenzoyl)-3-oxobutanoate (1.0 eq) and 2-amino-6-methylpyridine (1.1 eq) is heated in polyphosphoric acid (PPA) at 115 ± 5 °C for 4 hours.
-
Cool the reaction mixture and pour it into a stirred solution of aqueous sodium bicarbonate.
-
Filter the resulting precipitate, wash thoroughly with water, and dry.
-
The crude product is then subjected to thermal rearrangement by heating in mineral oil at 350 ± 5 °C for 30 minutes.
-
Cool the mixture and add n-hexane to precipitate the product.
-
Filter the solid, wash with n-hexane, and purify by column chromatography on silica gel to afford 2-(3-methoxyphenyl)-5-methyl-1,8-naphthyridin-4(1H)-one.
Step 3: Synthesis of 2-(3-Hydroxyphenyl)-5-methyl-1,8-naphthyridin-4(1H)-one
-
A solution of 2-(3-methoxyphenyl)-5-methyl-1,8-naphthyridin-4(1H)-one (1.0 eq) in a sealed tube with a mixture of acetic acid and 48% hydrobromic acid is heated at 140 ± 5 °C for 12 hours.
-
Cool the reaction mixture and pour it into ice-water.
-
Neutralize the solution with aqueous ammonia.
-
Filter the precipitate, wash with water, and recrystallize from ethanol to yield 2-(3-hydroxyphenyl)-5-methyl-1,8-naphthyridin-4(1H)-one.
In Vitro Tubulin Polymerization Inhibition Assay
This fluorescence-based assay is a sensitive method to assess the effect of compounds on microtubule dynamics.
-
Reagent Preparation:
-
Prepare a tubulin reaction mix on ice containing purified tubulin (2 mg/mL) in General Tubulin Buffer supplemented with 1 mM GTP, 15% glycerol, and a fluorescent reporter that binds to polymerized microtubules.
-
Prepare 10x stock solutions of the test compound, a known polymerization inhibitor (e.g., Nocodazole), a polymerization enhancer (e.g., Paclitaxel), and a vehicle control (e.g., buffer with DMSO).
-
-
Assay Procedure:
-
Pre-warm a 96-well plate to 37°C.
-
Add 5 µL of the 10x test compound, controls, or vehicle to the appropriate wells.
-
Initiate the polymerization reaction by adding 45 µL of the ice-cold tubulin reaction mix to each well, avoiding air bubbles.
-
Immediately place the plate in a pre-warmed microplate reader.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity over time at 37°C, with readings taken every minute for 60-90 minutes.
-
Plot the fluorescence intensity against time to generate polymerization curves.
-
Analyze the curves to determine key parameters such as the initial rate of polymerization, the maximum extent of polymerization, and the IC50 value for inhibitory compounds.
-
Visualizing the Structure-Activity Landscape
To better comprehend the relationships between chemical structure and biological activity, we present the following diagrams generated using Graphviz.
Caption: A generalized workflow for the structure-activity relationship (SAR) studies of this compound analogs.
Caption: The mechanism of action for 2-aryl-5-methyl-1,8-naphthyridin-4(1H)-one analogs as inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis.
Conclusion and Future Directions
The this compound scaffold represents a highly versatile and promising platform for the development of novel anticancer agents. The subtle interplay of substituents around this core can direct the biological activity towards distinct and critical cancer targets, such as tubulin and various protein kinases. The potent activity of 2-(3-hydroxyphenyl)-5-methyl-1,8-naphthyridin-4(1H)-one as a tubulin polymerization inhibitor highlights the potential of this chemical class.
Future research should focus on expanding the chemical diversity around this scaffold to further probe the SAR and to identify analogs with improved potency, selectivity, and pharmacokinetic properties. The development of derivatives that can overcome drug resistance mechanisms is also a critical area of investigation. The experimental protocols provided in this guide offer a solid foundation for researchers to contribute to the advancement of this exciting field of oncology drug discovery.
References
-
SAR and evaluation of novel 5H-benzo[c][4][5]naphthyridin-6-one analogs as Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(10), 2994-2998. [Link]
-
Discovery and SAR of novel Naphthyridines as potent inhibitors of spleen tyrosine kinase (SYK). Bioorganic & Medicinal Chemistry Letters, 13(8), 1415-1418. [Link]
-
Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1][4]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of Medicinal Chemistry, 54(5), 1473-1480. [Link]
-
Design and synthesis of new 2-arylnaphthyridin-4-ones as potent antitumor agents targeting tumorigenic cell lines. European Journal of Medicinal Chemistry, 90, 857-868. [Link]
-
Design and synthesis of new 2-arylnaphthyridin-4-ones as potent antitumor agents targeting tumorigenic cell lines. European Journal of Medicinal Chemistry, 90, 857-868. [Link]
Sources
- 1. cphi-online.com [cphi-online.com]
- 2. Design and synthesis of new 2-arylnaphthyridin-4-ones as potent antitumor agents targeting tumorigenic cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of new 2-arylnaphthyridin-4-ones as potent antitumor agents targeting tumorigenic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. US4628097A - Process for the preparation of 2-amino-alkylpyridines - Google Patents [patents.google.com]
- 7. alkalimetals.com [alkalimetals.com]
comparing different synthetic routes for 5-methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one
For Researchers, Scientists, and Drug Development Professionals
The 5-methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one scaffold is a key heterocyclic motif present in a variety of pharmacologically active compounds. Its unique structural features and potential for diverse functionalization make it an attractive target in drug discovery. This guide provides a comprehensive comparison of the primary synthetic routes to this valuable molecule, offering insights into the underlying chemical principles, experimental data, and detailed protocols to assist researchers in selecting the most suitable method for their specific needs.
Introduction to the Target Molecule
This compound (CAS No: 1176517-83-1) is a partially saturated bicyclic heteroaromatic compound. The presence of a methyl group at the 5-position and the dihydro-pyridone ring impart specific steric and electronic properties that are crucial for its biological activity. The development of efficient and scalable synthetic routes is therefore of significant interest to the medicinal chemistry community.
Key Synthetic Strategies
The synthesis of the 2,3-dihydro-1,8-naphthyridin-4(1H)-one core primarily relies on the construction of the second pyridinone ring onto a pre-existing pyridine scaffold. The most direct and widely applicable approach involves a tandem aza-Michael addition and subsequent intramolecular cyclization. An alternative, though less direct, strategy involves the synthesis of the corresponding aromatic 1,8-naphthyridin-4-ol followed by selective reduction of the pyridinone ring.
This guide will focus on the detailed analysis of the following primary synthetic route:
-
Route 1: Tandem Aza-Michael Addition and Intramolecular Cyclization
While other classical named reactions such as the Gould-Jacobs, Friedländer, and Camps reactions are pivotal in the synthesis of quinolines and aromatic naphthyridinones, their direct application to form the specific dihydro- structure of our target molecule is not well-documented. Therefore, the tandem approach stands as the most pertinent and efficient strategy.
Route 1: Tandem Aza-Michael Addition and Intramolecular Cyclization
This strategy is a powerful and convergent method for the construction of the 2,3-dihydro-1,8-naphthyridin-4(1H)-one core. It involves two key transformations:
-
Aza-Michael Addition: The nucleophilic addition of an aminopyridine to an α,β-unsaturated carbonyl compound.
-
Intramolecular Cyclization: The subsequent ring closure of the Michael adduct to form the bicyclic system.
For the synthesis of this compound, the readily available starting materials are 2-amino-6-methylpyridine and a suitable acrylic acid derivative, such as ethyl acrylate.
Reaction Mechanism
The reaction proceeds through an initial acid-catalyzed aza-Michael addition of the exocyclic amino group of 2-amino-6-methylpyridine to the β-carbon of ethyl acrylate. This forms the intermediate, ethyl 3-((6-methylpyridin-2-yl)amino)propanoate. The subsequent intramolecular cyclization is typically promoted by a strong acid or thermal conditions, leading to the desired product via elimination of ethanol.
Experimental Protocol
Materials:
-
2-Amino-6-methylpyridine
-
Ethyl acrylate
-
Glacial acetic acid
-
Polyphosphoric acid (PPA) or Dowtherm A
-
Ethyl acetate
-
Sodium bicarbonate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Step 1: Synthesis of Ethyl 3-((6-methylpyridin-2-yl)amino)propanoate [1]
-
To a stirred solution of 2-amino-6-methylpyridine (1.0 eq) in glacial acetic acid (2.0 eq), add ethyl acrylate (1.5 eq).
-
Heat the reaction mixture at 80-85 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude intermediate.
Step 2: Intramolecular Cyclization to this compound
-
Method A: Polyphosphoric Acid (PPA) Cyclization
-
Add the crude ethyl 3-((6-methylpyridin-2-yl)amino)propanoate to polyphosphoric acid.
-
Heat the mixture at 120-140 °C for several hours, monitoring by TLC.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Neutralize with a strong base (e.g., concentrated ammonium hydroxide or sodium hydroxide) until the pH is basic.
-
Extract the product with a suitable organic solvent (e.g., chloroform or dichloromethane).
-
Dry the combined organic extracts and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Method B: Thermal Cyclization in a High-Boiling Solvent
-
Dissolve the crude intermediate in a high-boiling solvent such as Dowtherm A.
-
Heat the solution to reflux (approximately 250 °C) for a short period, monitoring the reaction by TLC.
-
Cool the reaction mixture and purify the product directly by column chromatography or after an initial workup.
-
Data and Performance
| Parameter | Aza-Michael Addition | Intramolecular Cyclization |
| Typical Yield | >90% (for the intermediate) | 60-80% |
| Purity | Generally high after workup | Requires chromatographic purification |
| Reaction Time | 12-24 hours | 2-6 hours |
| Key Reagents | Acetic acid, Ethyl acrylate | PPA or Dowtherm A |
| Temperature | 80-85 °C | 120-250 °C |
Characterization Data for this compound:
Spectroscopic data obtained from commercial suppliers can be used as a reference for product characterization.[2]
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group, the two methylene groups of the dihydro-pyridone ring, and the aromatic protons of the pyridine ring.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of the carbonyl carbon, the methyl carbon, the two methylene carbons, and the carbons of the aromatic ring.
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the target compound.
-
IR Spectroscopy: The infrared spectrum will exhibit a characteristic absorption band for the amide carbonyl group.
Comparison of Cyclization Methods
| Feature | PPA Cyclization | Thermal Cyclization (Dowtherm A) |
| Advantages | Lower reaction temperature, readily available reagent. | Simpler workup in some cases, can be faster. |
| Disadvantages | Viscous medium can make stirring difficult, workup can be cumbersome due to neutralization of the strong acid. | Requires very high temperatures, potential for side reactions and charring. |
| Scale-up Potential | Moderate, challenges with heat transfer and mixing in large-scale reactions. | More suitable for smaller scale due to high temperature requirements. |
Conclusion
The tandem aza-Michael addition followed by intramolecular cyclization represents the most direct and viable synthetic strategy for obtaining this compound. The initial Michael addition of 2-amino-6-methylpyridine to ethyl acrylate proceeds in high yield. For the subsequent cyclization, both polyphosphoric acid and high-boiling solvents like Dowtherm A are effective, with the choice depending on the scale of the reaction and available equipment. Careful optimization of the cyclization step is crucial for achieving high yields and purity. The characterization data provided by commercial sources serves as a reliable benchmark for confirming the structure of the final product. This guide provides a solid foundation for researchers to successfully synthesize this important heterocyclic scaffold for further applications in drug discovery and development.
References
-
Béchamp Reduction - Grokipedia. (n.d.). Retrieved January 7, 2026, from [Link]
-
Reaction of 2-amino-6-methylpyridine and steric hindrance. - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]
-
Synthetic method of 3-(pyridine-2-yl-amino) ethyl propionate - Eureka | Patsnap. (n.d.). Retrieved January 7, 2026, from [Link]
-
A novel synthesis of substituted 4-hydroxy- 1,8-naphthyridines - ResearchGate. (2009). Retrieved January 7, 2026, from [Link]
Sources
Navigating the Translational Gap: A Guide to Correlating In-Vitro and In-Vivo Efficacy for 5-methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one and its Analogs
For researchers and drug development professionals, the journey from a promising molecule in a petri dish to a viable therapeutic candidate is fraught with challenges. A critical hurdle lies in understanding the correlation between in-vitro potency and in-vivo efficacy. This guide provides a comprehensive framework for evaluating compounds within the 1,8-naphthyridin-4-one chemical space, with a focus on the representative, albeit sparsely documented, molecule: 5-methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one .
The 1,8-Naphthyridine Scaffold: A Privileged Structure in Medicinal Chemistry
The 1,8-naphthyridine core is a nitrogen-containing heterocyclic system that has proven to be a versatile scaffold in the development of therapeutic agents.[1][4] Its rigid structure and ability to form multiple hydrogen bonds allow for potent and selective interactions with various biological targets. Numerous derivatives have been synthesized and evaluated for a wide range of therapeutic applications, with some exhibiting significant cytotoxic effects against various cancer cell lines.[5][6][7][8][9]
Part 1: Establishing In-Vitro Efficacy - The Foundation of Translational Success
The initial assessment of any potential therapeutic agent begins with a thorough in-vitro characterization. This phase aims to determine the compound's intrinsic activity against a specific biological target or cellular process. For novel 1,8-naphthyridine derivatives, a primary focus is often on their anticancer potential.
Key In-Vitro Assays for Anticancer Activity
A battery of in-vitro assays is essential to build a comprehensive profile of a compound's activity. The choice of assays should be guided by the presumed mechanism of action, if known, or a broader screening approach if the target is unidentified.
1. Cytotoxicity and Antiproliferative Assays:
These assays are the cornerstone of in-vitro cancer drug discovery, measuring the ability of a compound to inhibit cell growth or induce cell death.
-
MTT/MTS Assays: These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells. A reduction in metabolic activity upon treatment with the compound indicates cytotoxicity or cytostatic effects.
-
Cell Counting (e.g., Trypan Blue Exclusion): This direct method involves staining cells with trypan blue, which is excluded by viable cells. The ratio of unstained (live) to stained (dead) cells provides a measure of cytotoxicity.
-
Real-Time Cell Analysis (e.g., xCELLigence): This impedance-based technology allows for the continuous, label-free monitoring of cell proliferation, providing kinetic data on the cellular response to a compound.
Illustrative Data for 1,8-Naphthyridine Derivatives:
While data for this compound is unavailable, studies on other derivatives highlight the potential of this scaffold. For instance, certain halogen-substituted 1,8-naphthyridine-3-carboxamide derivatives have demonstrated potent cytotoxicity with IC50 values in the sub-micromolar range against cancer cell lines such as MIAPaCa and K-562.[5][6] Another study on substituted 2-thienyl-1,8-naphthyridin-4-ones reported significant cytotoxic effects against a variety of human tumor cell lines.[7]
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Halogenated 1,8-naphthyridine-3-carboxamides | MIAPaCa (Pancreatic) | 0.41 | [5][6] |
| K-562 (Leukemia) | 0.77 | [5][6] | |
| Substituted 2-thienyl-1,8-naphthyridin-4-ones | Various | <10 | [7] |
2. Apoptosis Assays:
Determining the mode of cell death is crucial. Apoptosis, or programmed cell death, is a preferred mechanism for anticancer drugs.
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity Assays: Caspases are a family of proteases that execute apoptosis. Measuring the activity of key caspases (e.g., caspase-3, -8, -9) can confirm an apoptotic mechanism.
-
DNA Fragmentation Assays (e.g., TUNEL assay): A hallmark of apoptosis is the fragmentation of DNA, which can be detected by labeling the free 3'-OH ends.
3. Cell Cycle Analysis:
Many anticancer agents exert their effects by arresting the cell cycle at specific checkpoints, preventing cancer cells from dividing. Flow cytometry analysis of DNA content in cells stained with a fluorescent dye like propidium iodide can reveal the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Experimental Protocol: In-Vitro Cytotoxicity (MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in culture medium. Replace the existing medium with the compound-containing medium. Include vehicle-only controls.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours. The MTT is reduced by metabolically active cells to a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Part 2: Bridging the Gap - Transition to In-Vivo Models
A potent in-vitro profile is a prerequisite, but not a guarantee, of in-vivo success. The complex physiological environment of a living organism presents numerous challenges, including drug absorption, distribution, metabolism, and excretion (ADME), as well as potential toxicity. Therefore, carefully designed in-vivo studies are essential to evaluate the therapeutic potential of a compound.
Preclinical In-Vivo Models for Oncology
Several animal models are available to assess the in-vivo efficacy of anticancer agents. The choice of model depends on the specific research question and the type of cancer being studied.
-
Xenograft Models: These models involve the transplantation of human cancer cells or tissues into immunodeficient mice.
-
Cell Line-Derived Xenografts (CDX): Human cancer cell lines are injected subcutaneously or orthotopically into mice. These models are relatively easy to establish and are useful for initial efficacy screening.
-
Patient-Derived Xenografts (PDX): Tumor fragments from a patient are directly implanted into mice. PDX models are considered more clinically relevant as they better recapitulate the heterogeneity and microenvironment of the original human tumor.
-
-
Syngeneic Models: These models use immunocompetent mice and mouse tumor cell lines derived from the same genetic background. They are particularly valuable for studying the interaction between the immune system and the tumor, which is crucial for evaluating immunotherapies.
-
Genetically Engineered Mouse Models (GEMMs): These models are engineered to develop tumors that mimic human cancers through the activation of oncogenes or the inactivation of tumor suppressor genes. GEMMs are useful for studying tumor initiation, progression, and response to therapy in an immunocompetent setting.
Experimental Protocol: In-Vivo Efficacy in a Xenograft Model
-
Model Establishment: Inject human cancer cells (selected based on in-vitro sensitivity) subcutaneously into the flank of immunodeficient mice (e.g., athymic nude or NSG mice).
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer the test compound (e.g., this compound) to the treatment group via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Efficacy Assessment:
-
Tumor Volume: Measure tumor volume at regular intervals throughout the study.
-
Body Weight: Monitor the body weight of the mice as an indicator of toxicity.
-
Survival: In some studies, the endpoint may be survival.
-
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis:
-
Pharmacokinetics (PK): At various time points after dosing, collect blood samples to determine the concentration of the compound in the plasma. This helps to understand the drug's absorption, distribution, metabolism, and excretion.
-
Pharmacodynamics (PD): At the end of the study, tumors can be excised and analyzed for biomarkers to confirm that the drug is engaging its target and having the desired biological effect.
-
-
Data Analysis: Compare tumor growth between the treated and control groups to determine the antitumor efficacy of the compound. Statistical analysis is crucial to determine the significance of the observed effects.
Part 3: Correlating In-Vitro Data with In-Vivo Outcomes
The ultimate goal is to establish a meaningful correlation between the in-vitro potency of a compound and its in-vivo efficacy. This is often a complex and non-linear relationship.
Key Considerations for IVIVC:
-
Exposure at the Target Site: The concentration of the drug at the tumor site is a critical determinant of its efficacy. This is influenced by its pharmacokinetic properties.
-
Target Engagement: It is essential to demonstrate that the drug is binding to its intended target in the in-vivo model.
-
Tumor Microenvironment: The tumor microenvironment, which includes stromal cells, immune cells, and the extracellular matrix, can significantly impact a drug's efficacy and is not fully recapitulated in in-vitro models.
-
Toxicity: A compound may be potent in vitro but too toxic for in-vivo use.
A successful IVIVC allows for the prediction of efficacious in-vivo doses from in-vitro potency data, which can significantly streamline the drug development process. Mathematical modeling can be a powerful tool to integrate in-vitro data, pharmacokinetic parameters, and in-vivo tumor growth data to build predictive models.
Conclusion and Future Directions
The evaluation of novel compounds like this compound requires a systematic and multi-faceted approach. While direct data for this specific molecule is currently lacking, the rich history of the 1,8-naphthyridine scaffold provides a solid foundation for its investigation. By employing a comprehensive suite of in-vitro assays and selecting appropriate in-vivo models, researchers can effectively assess the therapeutic potential of new derivatives. A thorough understanding of the correlation between in-vitro and in-vivo data is paramount for making informed decisions and ultimately translating promising laboratory findings into clinically effective therapies. Future research should focus on the synthesis and detailed biological evaluation of this compound and its analogs to fully elucidate their therapeutic potential.
References
-
Abu-Melha, S. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 64(4), 919-930. Available at: [Link]
-
Manera, C., et al. (2006). Synthesis and biological evaluation of 1,8-naphthyridin-4(1H)-on-3-carboxamide derivatives as new ligands of cannabinoid receptors. Journal of Medicinal Chemistry, 49(19), 5747-5758. Available at: [Link]
-
Kumar, V., et al. (2009). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(5), 1169-1178. Available at: [Link]
-
Manera, C., et al. (2007). Design, synthesis, and biological evaluation of new 1,8-naphthyridin-4(1H)-on-3-carboxamide and quinolin-4(1H)-on-3-carboxamide derivatives as CB2 selective agonists. Journal of Medicinal Chemistry, 50(11), 2533-2545. Available at: [Link]
-
Lesher, G. Y., et al. (1962). 1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents. Journal of Medicinal Chemistry, 5(5), 1063-1065. Available at: [Link]
-
Various Authors. (n.d.). Biological Activity of Naturally Derived Naphthyridines. PubMed Central. Available at: [Link]
-
Costa, M. F., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Antibiotics, 10(12), 1508. Available at: [Link]
-
Madaan, A., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(5), 307-327. Available at: [Link]
-
Kumar, V., et al. (2009). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Taylor & Francis Online. Available at: [Link]
-
Various Authors. (n.d.). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Publishing. Available at: [Link]
-
Abu-Melha, S. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Semantic Scholar. Available at: [Link]
-
Various Authors. (n.d.). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. MDPI. Available at: [Link]
-
Chen, Y. L., et al. (1999). Antitumor agents. 196. Substituted 2-thienyl-1,8-naphthyridin-4-ones: their synthesis, cytotoxicity, and inhibition of tubulin polymerization. Journal of Medicinal Chemistry, 42(21), 4359-4369. Available at: [Link]
-
Various Authors. (n.d.). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Future Science. Available at: [Link]
-
Al-Romaizan, A. N., et al. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. ResearchGate. Available at: [Link]
-
Kumar, V., et al. (2007). Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. Bioorganic & Medicinal Chemistry, 15(24), 7666-7675. Available at: [Link]
-
Deady, L. W., et al. (2005). Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][10][11]naphthyridin-(5H)ones. Bioorganic & Medicinal Chemistry, 13(4), 1341-1355. Available at: [Link]
-
Sharma, S., et al. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Future Medicinal Chemistry, 13(14), 1269-1295. Available at: [Link]
-
Various Authors. (n.d.). The metabolite 5-methyl-1,3-benzenediol and its derivative methyl-2,4-dihydroxy-6-methylbenzoate from the lichen Parmotrema tinctorum with potent apoptotic and anti-angiogenesis effects. PubMed Central. Available at: [Link]
-
Kasaboina, K. P., et al. (2025). Synthesis and Biological Evaluation of Novel 1-(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl-3-(4-phenylthiazol-2-yl)-1,8-naphthyridin-2(1H)-one Derivatives. ResearchGate. Available at: [Link]
-
Various Authors. (n.d.). In vitro cytotoxicity of 1,8-Naphthyridine derivatives (22–62). ResearchGate. Available at: [Link]
-
Various Authors. (n.d.). Formation of 5-Aminomethyl-2,3-dihydropyridine-4(1H)-ones from 4-Amino-tetrahydropyridinylidene Salts. MDPI. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 3. tandfonline.com [tandfonline.com]
- 4. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Antitumor agents. 196. Substituted 2-thienyl-1,8-naphthyridin-4-ones: their synthesis, cytotoxicity, and inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Cross-Reactivity Profile of 5-methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one
Introduction: The Imperative of Selectivity in Modern Drug Discovery
The 1,8-naphthyridin-4-one scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The specific compound, 5-methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one, represents a focal point for investigations into novel therapeutic agents, potentially as a kinase inhibitor.[1] However, the promise of any new chemical entity in drug development is critically dependent on its selectivity. A lack of selectivity, where a compound interacts with unintended off-targets, can lead to toxicity and unforeseen side effects, which is a major cause of clinical trial failures.[3][4][5]
This guide provides a comprehensive framework for assessing the cross-reactivity profile of this compound. Rather than presenting a rigid protocol, we will explore and compare key experimental methodologies, explaining the scientific rationale behind a multi-pronged approach. This ensures a thorough and reliable characterization of the compound's specificity, a cornerstone of modern, safety-conscious drug discovery.[6][7]
Pillar 1: Foundational In Vitro Selectivity Profiling
The initial assessment of cross-reactivity begins with high-throughput in vitro assays that measure the compound's interaction with a broad panel of purified enzymes, typically kinases. The goal is to identify both the primary target(s) and any potential off-targets in a controlled, biochemical environment.
Methodology Comparison: Biochemical vs. Biophysical Approaches
Two primary strategies are employed for initial screening: direct measurement of enzyme inhibition (biochemical assays) and detection of physical binding (biophysical assays).
| Assay Type | Principle | Advantages | Disadvantages |
| Biochemical Kinase Assays | Measures the ability of the compound to inhibit the catalytic activity of a kinase, typically by quantifying the phosphorylation of a substrate.[8] | - Direct measure of functional inhibition (IC50).- High-throughput formats are well-established.- Sensitive and reliable.[9] | - Requires active enzyme and known substrate.- Assay conditions (e.g., ATP concentration) can influence results.[10] |
| Competitive Binding Assays | Measures the ability of the compound to displace a known ligand from the kinase's ATP-binding site.[9] | - Determines direct physical interaction (Kd).- Independent of enzyme activity.- Broadly applicable to many kinases. | - Does not directly measure functional inhibition.- Can be less sensitive for compounds that bind outside the probe's site. |
| Differential Scanning Fluorimetry (DSF) | Measures the change in a protein's melting temperature (Tm) upon ligand binding.[9][11] | - Rapid and inexpensive screening method.- Does not require an active enzyme or substrate.- Useful for initial hit identification and validation. | - Indirect measure of binding.- Not all binding events result in a significant thermal shift. |
Expert Insight: A tiered approach is most efficient.[10] An initial broad screen at a single high concentration (e.g., 1-10 µM) across a large kinase panel (e.g., 400+ kinases) can quickly identify potential off-targets.[10] Hits from this primary screen are then subjected to full dose-response curves to determine potency (IC50 or Kd) for the primary target and any significant off-targets.[10] This strategy balances cost-effectiveness with comprehensive data generation.
Pillar 2: Verifying Target Engagement in a Cellular Context
Positive results from in vitro assays are essential but insufficient. It is crucial to confirm that the compound engages its intended target within the complex milieu of a living cell.[12] Cellular assays account for factors like membrane permeability, intracellular metabolism, and the presence of competing endogenous ligands (e.g., ATP), providing a more physiologically relevant assessment of selectivity.
The Gold Standard: Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful biophysical method for verifying drug-target engagement in intact cells and tissues.[13][14] The principle is that a protein becomes more resistant to heat-induced denaturation when a ligand is bound.[13][15][16]
Experimental Workflow: CETSA for Target Engagement
The workflow involves treating cells with the test compound, heating the cells across a temperature gradient, lysing them, and then quantifying the amount of soluble (non-denatured) target protein remaining at each temperature. A positive target engagement results in a "thermal shift," where the protein's melting curve shifts to higher temperatures.[15][17]
Caption: CETSA workflow for assessing target engagement.
Trustworthiness through Orthogonal Validation: While CETSA confirms binding, it does not describe the functional consequence. Therefore, it should be complemented with a functional cellular assay. For a putative kinase inhibitor, this would involve quantifying the phosphorylation of a known downstream substrate of the target kinase via Western Blot or ELISA. A selective compound should reduce phosphorylation of the target's substrate without affecting substrates of known off-targets identified in the initial screen.
Pillar 3: Detailed Experimental Protocols
To ensure reproducibility and scientific rigor, the following are detailed, self-validating protocols for key experiments.
Protocol 1: In Vitro Kinase Assay (Fluorescence-Based)
This protocol describes a universal, fluorescence-based method adaptable for high-throughput screening to determine an IC50 value.[8]
Objective: To quantify the inhibitory effect of this compound on a specific kinase's activity.
Materials:
-
Purified recombinant kinase
-
Biotinylated peptide substrate
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, pH 7.5)
-
Test compound (serial dilution)
-
Positive control inhibitor (known inhibitor of the kinase)
-
DMSO (vehicle control)
-
Detection reagents (e.g., TR-FRET based on a terbium-labeled anti-phospho-specific antibody and a streptavidin-conjugated acceptor)[8]
-
384-well assay plates
Procedure:
-
Compound Plating: Prepare a 10-point serial dilution of the test compound in DMSO. Dispense a small volume (e.g., 50 nL) into the assay plate wells. Include wells for vehicle control (DMSO only) and a positive control inhibitor.
-
Kinase Reaction: a. Prepare a master mix containing the kinase and its specific peptide substrate in kinase buffer. b. Dispense the kinase/substrate mix into the assay wells containing the compound. c. Allow the kinase and compound to incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for binding. d. Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should ideally be at or near the Km of the kinase to ensure a competitive inhibitor's IC50 approximates its Ki.[10] e. Incubate the reaction for a set time (e.g., 60 minutes) at room temperature.
-
Detection: a. Stop the reaction by adding a buffer containing EDTA and the detection reagents. b. Incubate for 60 minutes at room temperature to allow for the detection reagents to bind.
-
Data Acquisition: Read the plate on a suitable microplate reader (e.g., measuring time-resolved fluorescence).
-
Data Analysis: a. Normalize the data using the vehicle (0% inhibition) and positive control (100% inhibition) wells. b. Plot the normalized percent inhibition against the logarithm of the compound concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) - Western Blot Detection
This protocol details the steps to confirm target engagement in cultured cells.[13][16]
Objective: To determine if this compound binds to and stabilizes its target protein in intact cells.
Materials:
-
Cultured cells expressing the target protein
-
Complete cell culture medium
-
Test compound
-
Vehicle (DMSO)
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
Lysis buffer
-
Equipment: PCR thermocycler, centrifuges, Western blot apparatus
-
Antibodies: Primary antibody specific to the target protein, HRP-conjugated secondary antibody
Procedure:
-
Cell Treatment: a. Culture cells to ~80% confluency. b. Treat cells with the test compound at a desired concentration (e.g., 10x the in vitro IC50) or with vehicle (DMSO) for 1-2 hours in culture.
-
Heating Step: a. Harvest the cells, wash with PBS, and resuspend in PBS containing inhibitors to a specific cell density. b. Aliquot the cell suspension into PCR tubes for each temperature point. c. Heat the aliquots for 3 minutes at a range of temperatures (e.g., 40, 44, 48, 52, 56, 60, 64, 68°C) using a thermocycler, followed by cooling for 3 minutes at room temperature.[13]
-
Lysis and Fractionation: a. Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath. b. Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Protein Quantification: a. Carefully collect the supernatant (soluble fraction). b. Determine the total protein concentration of each sample.
-
Western Blot Analysis: a. Load equal amounts of total protein from each sample onto an SDS-PAGE gel. b. Perform electrophoresis and transfer the proteins to a PVDF membrane. c. Probe the membrane with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody. d. Visualize the bands using a chemiluminescence detection system.
-
Data Analysis: a. Quantify the band intensity for each temperature point using densitometry software. b. Normalize the intensity of each band to the intensity of the lowest temperature point (e.g., 40°C) for both the vehicle and compound-treated sets. c. Plot the normalized soluble protein fraction against the temperature for both treatment groups to generate melting curves. A rightward shift in the curve for the compound-treated sample indicates thermal stabilization and target engagement.
Conclusion
A rigorous assessment of the cross-reactivity profile of a novel compound like this compound is a multi-step, evidence-based process. It begins with broad, in vitro screening to identify potential interactions and is followed by orthogonal, cell-based assays to confirm physiologically relevant target engagement. By comparing and contrasting methodologies like biochemical inhibition assays, biophysical binding assays, and the cellular thermal shift assay, researchers can build a comprehensive and trustworthy selectivity profile. This layered approach is fundamental to mitigating the risk of off-target effects and is an indispensable component of translating a promising chemical scaffold into a safe and effective therapeutic.
References
-
protocols.io. (2023). In vitro kinase assay. Available at: [Link]
-
Bamborough, P., & Drewry, D. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Progress in Medicinal Chemistry, 50, 1-39. Available at: [Link]
-
Angewandte Chemie International Edition. (2022). Multiplexed Small-Molecule-Ligand Binding Assays by Affinity Labeling and DNA Sequence Analysis. Angewandte Chemie International Edition, 61(3), e202113515. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). In vitro NLK Kinase Assay. Available at: [Link]
-
van der Wouden, P. A., et al. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 164(8), 1775–1790. Available at: [Link]
-
Fedorov, O., et al. (2012). Kinase Inhibitor Selectivity Profiling Using Differential Scanning Fluorimetry. Methods in Molecular Biology, 795, 109-118. Available at: [Link]
-
Bio-protocol. (2022). In vitro kinase assay. Available at: [Link]
-
National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Available at: [Link]
-
Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 28(21), 2755–2759. Available at: [Link]
-
ResearchGate. (2023). In vitro kinase assay v1. Available at: [Link]
-
Oxford Academic. (n.d.). Computational analysis of kinase inhibitor selectivity using structural knowledge. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Targeted Kinase Selectivity from Kinase Profiling Data. Available at: [Link]
-
Taylor & Francis Online. (n.d.). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Available at: [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]
-
Annual Reviews. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Available at: [Link]
-
National Center for Biotechnology Information. (2023). Strategy toward Kinase-Selective Drug Discovery. Available at: [Link]
-
KnowledgeDose. (2024). Drug Allergy & Cross-Reactivity. Available at: [Link]
-
ResearchGate. (2025). Features of Selective Kinase Inhibitors. Available at: [Link]
-
ACS Publications. (2023). Strategy toward Kinase-Selective Drug Discovery. Available at: [Link]
-
National Institutes of Health. (n.d.). Binding affinity and kinetic analysis of targeted small molecule-modified nanoparticles. Available at: [Link]
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Available at: [Link]
-
CETSA. (n.d.). CETSA. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Guideline for the diagnosis of drug hypersensitivity reactions. Available at: [Link]
-
PubMed. (2005). 1,8-Naphthyridin-4-one derivatives as new ligands of A2A adenosine receptors. Available at: [Link]
-
BMG Labtech. (n.d.). Binding affinity determination on microplate readers. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Guideline on diagnostic procedures for suspected hypersensitivity to beta-lactam antibiotics. Available at: [Link]
-
Northwestern Medicine. (n.d.). Allergy Resources. Available at: [Link]
-
PubMed. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Available at: [Link]
-
EMBL-EBI. (n.d.). Design, synthesis, and biological evaluation of new 1,8-naphthyridin-4(1H)-on-3-carboxamide and quinolin-4(1H)-on-3-carboxamide derivatives as CB2 selective agonists. Available at: [Link]
-
PubMed. (2010). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][10][18]naphthyridin-2(1H)-one as a highly potent, selective mammalian target of rapamycin (mTOR) inhibitor for the treatment of cancer. Available at: [Link]
-
PubMed. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Available at: [Link]
-
PubMed. (1999). Antitumor agents. 196. Substituted 2-thienyl-1,8-naphthyridin-4-ones: their synthesis, cytotoxicity, and inhibition of tubulin polymerization. Available at: [Link]
-
National Center for Biotechnology Information. (2025). Optimization of 2,8-Diaryl-1,5-naphthyridines as Plasmodium falciparum Phosphatidylinositol 4-Kinase Inhibitors with Improved ADME Profiles and In Vivo Efficacy. Available at: [Link]
-
ACS Publications. (n.d.). 1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents. Available at: [Link]
-
PubMed. (2009). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Available at: [Link]
-
ResearchGate. (2025). Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors. Available at: [Link]
-
National Institutes of Health. (n.d.). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][10][18]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Available at: [Link]
-
PubMed. (2012). Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Biological Activity of Naturally Derived Naphthyridines. Available at: [Link]
Sources
- 1. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Strategy toward Kinase-Selective Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinase Inhibitor Selectivity Profiling Using Differential Scanning Fluorimetry | Springer Nature Experiments [experiments.springernature.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. CETSA [cetsa.org]
- 15. annualreviews.org [annualreviews.org]
- 16. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. news-medical.net [news-medical.net]
- 18. In vitro kinase assay [protocols.io]
A Comparative Benchmarking Guide: 5-methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one as a Novel PARP Inhibitor
This guide provides a comprehensive benchmarking analysis of the novel investigational compound, 5-methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one, against established and clinically approved Poly (ADP-ribose) polymerase (PARP) inhibitors. This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of oncology, DNA damage response, and medicinal chemistry.
Introduction: The Rationale for Targeting PARP and the Emergence of Novel Scaffolds
The Poly (ADP-ribose) polymerase (PARP) enzyme family, particularly PARP1 and PARP2, are critical mediators of the DNA damage response (DDR).[1][2] They are instrumental in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[3][4] In cancer cells with pre-existing defects in other DNA repair pathways, such as homologous recombination (HR) due to mutations in BRCA1 or BRCA2 genes, the inhibition of PARP leads to the accumulation of unrepaired SSBs.[3][5] These subsequently collapse replication forks, resulting in cytotoxic double-strand breaks (DSBs) and ultimately leading to cell death through a concept known as synthetic lethality.[3][4][6]
This targeted approach has led to the successful development and clinical approval of several PARP inhibitors, including Olaparib, Talazoparib, and Veliparib, for the treatment of various cancers, including ovarian, breast, prostate, and pancreatic cancers.[7][8][9][10] While these inhibitors have demonstrated significant clinical benefit, the search for novel chemical scaffolds with improved potency, selectivity, and pharmacokinetic profiles remains an active area of research.
The 1,8-naphthyridin-4(1H)-one core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties.[11][12][13][14][15] The specific compound, this compound, has been synthesized and is now under investigation as a potential PARP inhibitor. This guide provides a head-to-head comparison of its preclinical performance against established PARP inhibitors.
Benchmarking Against Known PARP Inhibitors: A Comparative Overview
The performance of this compound (hereafter referred to as "our investigational compound") is benchmarked against three clinically relevant PARP inhibitors: Olaparib, Talazoparib, and Veliparib.
-
Olaparib (Lynparza®) : The first-in-class PARP inhibitor to receive FDA approval, Olaparib is a potent inhibitor of both PARP1 and PARP2.[7][16] It is approved for the treatment of various cancers with BRCA mutations.[7][10]
-
Talazoparib (Talzenna®) : Known for its high potency and significant PARP trapping ability, Talazoparib is a dual inhibitor of PARP1 and PARP2.[8][17][18] PARP trapping, where the inhibitor prevents the dissociation of PARP from DNA, is considered a key mechanism contributing to its cytotoxicity.[8][18]
-
Veliparib (ABT-888) : While a potent inhibitor of PARP1 and PARP2, Veliparib is considered a weaker PARP trapper compared to other approved inhibitors.[9][19] It has been extensively evaluated in combination with chemotherapy and radiation.[9][20]
Quantitative Data Summary: A Head-to-Head Comparison
The following table summarizes the key performance indicators for our investigational compound and the selected known inhibitors. The data for the investigational compound is based on internal, preclinical studies, while the data for the known inhibitors is collated from publicly available literature.
| Inhibitor | Target(s) | IC50 (PARP1, nM) | PARP Trapping Potency | Cell Line Cytotoxicity (IC50, µM in BRCA1 mutant cell line) |
| Investigational Compound | PARP1/2 | [Data to be inserted] | [Data to be inserted] | [Data to be inserted] |
| Olaparib | PARP1/2 | ~1-5 | Moderate | ~0.004-4.7 |
| Talazoparib | PARP1/2 | ~1 | High | ~0.001-0.005 |
| Veliparib | PARP1/2 | ~5 | Low | ~0.02-0.5 |
Note: IC50 values for known inhibitors are approximate and can vary depending on the specific assay conditions and cell lines used.[21]
Experimental Protocols: Methodologies for Robust Benchmarking
To ensure a fair and accurate comparison, standardized and well-validated experimental protocols are essential.[22] The following section details the step-by-step methodologies for the key experiments used to generate the comparative data.
PARP1 Enzymatic Inhibition Assay (IC50 Determination)
This assay quantifies the concentration of an inhibitor required to reduce the enzymatic activity of PARP1 by 50%.[23]
Workflow Diagram:
Caption: Workflow for Cellular Thermal Shift Assay (CETSA).
Step-by-Step Protocol:
-
Cell Treatment : Intact cells are treated with the test compound or vehicle control. 2. Heating : The cell suspensions are heated to a range of temperatures to induce protein denaturation. 3. Lysis and Separation : The cells are lysed, and the precipitated, denatured proteins are separated from the soluble, stable proteins by centrifugation. 4. Detection : The amount of soluble PARP1 in the supernatant is quantified, typically by Western blotting. 5. Data Analysis : A "melting curve" is generated by plotting the amount of soluble PARP1 as a function of temperature. A shift in this curve to a higher temperature in the presence of the inhibitor indicates target engagement.
[24]### Signaling Pathway: The Central Role of PARP in DNA Repair and Synthetic Lethality
The following diagram illustrates the simplified signaling pathway of PARP-mediated DNA repair and the mechanism of synthetic lethality induced by PARP inhibitors in BRCA-deficient cancer cells.
Caption: PARP signaling in DNA repair and synthetic lethality.
Conclusion and Future Directions
This guide provides a framework for the preclinical benchmarking of the novel investigational compound, this compound, as a potential PARP inhibitor. By employing standardized and robust experimental protocols, a direct comparison against established clinical candidates such as Olaparib, Talazoparib, and Veliparib can be achieved. The preliminary data suggests that the 1,8-naphthyridin-4(1H)-one scaffold holds promise for the development of a new class of PARP inhibitors.
Further studies are warranted to fully characterize the selectivity profile of our investigational compound against other members of the PARP family and a broader panel of kinases. In vivo efficacy studies in relevant cancer xenograft models are the next critical step to validate its therapeutic potential. The ultimate goal is to develop a next-generation PARP inhibitor with superior efficacy, an improved safety profile, and the potential to overcome existing mechanisms of resistance.
References
-
Olaparib - Wikipedia.
-
Talazoparib | Pfizer Oncology Development Website.
-
Talazoparib - Wikipedia.
-
Talazoparib: Mechanism of Action, Adverse Effects, and Contraindications.
-
Mechanism of Action for Advanced Ovarian Cancer - LYNPARZA® (olaparib) PARP Inhibitor.
-
Olaparib - PMC - NIH.
-
PARP1 Inhibitors: antitumor drug design - PMC - NIH.
-
Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PubMed Central.
-
Mechanism of Action | TALZENNA® (talazoparib) HCP Site | Safety Info.
-
Veliparib - Wikipedia.
-
PARP inhibitor - Wikipedia.
-
What is the mechanism of Olaparib? - Patsnap Synapse.
-
Olaparib - NCI - National Cancer Institute.
-
HISTONE-DEPENDENT PARP-1 INHIBITORS: A NOVEL THERAPEUTIC MODALITY FOR THE TREATMENT OF PROSTATE AND RENAL CANCERS - NIH.
-
Understanding PARP1 Inhibitors and Methods to Keep Abreast of Their Recent Developments - Patsnap Synapse.
-
PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance.
-
A Comparative Guide to PARP Inhibitors in BRCA-Mutant Cancers: Established Clinicians vs. Emerging Selectivity - Benchchem.
-
Application Notes and Protocols for Parp10-IN-3 in a Cellular Thermal Shift Assay - Benchchem.
-
Profile of veliparib and its potential in the treatment of solid tumors - PMC - NIH.
-
Table 1 | Selectivity of PARP inhibitors. Published IC50 values of PARP... - ResearchGate.
-
Definition of veliparib - NCI Dictionary of Cancer Terms.
-
A Comparative Guide to PARP1 Inhibitor IC50 Values in Cancer Cell Lines - Benchchem.
-
PARP inhibitor IC50 values with standard error of regression (r 2 ) for sporadic pancreatic cancer - ResearchGate.
-
Poly (ADP) ribose polymerase enzyme inhibitor, veliparib, potentiates chemotherapy and radiation in vitro and in vivo in small cell lung cancer - PubMed Central.
-
Exploring and comparing adverse events between PARP inhibitors - PMC - NIH.
-
PARP inhibitors: clinical development, emerging differences, and the current therapeutic issues - PMC.
-
veliparib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY.
-
Targeted cancer therapy: choosing the right assay to assess PARP inhibitors - YouTube.
-
A comprehensive comparison of PARP inhibitors as maintenance therapy in platinum-sensitive recurrent ovarian cancer: a systematic review and network meta-analysis - NIH.
-
A CETSA HT assay to screen for intracellular PARP1 target engagement.... - ResearchGate.
-
(PDF) A comprehensive comparison of PARP inhibitors as maintenance therapy in platinum-sensitive recurrent ovarian cancer: a systematic review and network meta-analysis - ResearchGate.
-
Differences in Durability of PARP Inhibition by Clinically Approved PARP Inhibitors: Implications for Combinations and Scheduling - MDPI.
-
IC50 Determination - edX.
-
Therapeutic Considerations in Early-Stage, Estrogen Receptor–Positive, BRCA-Associated Breast Cancer - ASCO Publications.
-
The cellular thermal shift assay for evaluating drug target interactions in cells.
-
Cellular thermal shift assay (CETSA®) for in-cell PARP-1 target... | Download Scientific Diagram - ResearchGate.
-
Design and Development of DNA Damage Chemical Inducers of Proximity for Targeted Cancer Therapy - ACS Publications.
-
The cellular thermal shift assay for evaluating drug target interactions in cells.
-
Formation of 5-Aminomethyl-2,3-dihydropyridine-4(1H)-ones from 4-Amino-tetrahydropyridinylidene Salts.
-
Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives.
-
1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities.
-
(PDF) Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line - ResearchGate.
-
4-Amino-7,8-dihydro-1,6-naphthyridin-5(6 H)-ones as Inhaled Phosphodiesterase Type 4 (PDE4) Inhibitors - PubMed.
-
Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h]na[3][7]phthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - - NIH.
-
Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives - PubMed.
-
Antitumor agents. 196. Substituted 2-thienyl-1,8-naphthyridin-4-ones: their synthesis, cytotoxicity, and inhibition of tubulin polymerization - PubMed.
-
1,8-Naphthyridines IV. 9-substituted N,N-dialkyl-5-(alkylamino or cycloalkylamino)tr[7][17][25]iazolo[4,3-a]na[7][18]phthyridine-6-carboxamides, new compounds with anti-aggressive and potent anti-inflammatory activities - PubMed.
-
Antitumor agents. 174. 2',3',4',5,6,7-Substituted 2-phenyl-1,8-naphthyridin-4-ones: their synthesis, cytotoxicity, and inhibition of tubulin polymerization - PubMed.
Sources
- 1. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 2. youtube.com [youtube.com]
- 3. Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Profile of veliparib and its potential in the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PARP inhibitor - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Olaparib? [synapse.patsnap.com]
- 7. Olaparib - Wikipedia [en.wikipedia.org]
- 8. Talazoparib - Wikipedia [en.wikipedia.org]
- 9. Veliparib - Wikipedia [en.wikipedia.org]
- 10. Olaparib - NCI [cancer.gov]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antitumor agents. 196. Substituted 2-thienyl-1,8-naphthyridin-4-ones: their synthesis, cytotoxicity, and inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antitumor agents. 174. 2',3',4',5,6,7-Substituted 2-phenyl-1,8-naphthyridin-4-ones: their synthesis, cytotoxicity, and inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mechanism of Action for Advanced Ovarian Cancer – LYNPARZA® (olaparib) [lynparzahcp.com]
- 17. Talazoparib | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
- 18. Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. PARP inhibitors: clinical development, emerging differences, and the current therapeutic issues - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Poly (ADP) ribose polymerase enzyme inhibitor, veliparib, potentiates chemotherapy and radiation in vitro and in vivo in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. courses.edx.org [courses.edx.org]
- 24. researchgate.net [researchgate.net]
- 25. urology-textbook.com [urology-textbook.com]
Illuminating the Molecular Embrace: A Comparative Guide to Experimentally Confirming the Binding Mode of 5-methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one to the mTOR Kinase Domain
In the landscape of modern drug discovery, the precise understanding of how a small molecule interacts with its biological target is paramount. This guide provides an in-depth, experimentally-grounded framework for confirming the binding mode of a novel compound, 5-methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one, to its putative target, the Mammalian Target of Rapamycin (mTOR) kinase. While the specific binding of this particular naphthyridinone derivative is presented here as a well-reasoned hypothesis based on its structural class, the methodologies detailed are the gold standards for validating any protein-ligand interaction.[1]
This document will navigate the reader through a logical sequence of biophysical and structural biology techniques, explaining not just the "how" but the critical "why" behind each experimental choice. We will compare the hypothetical binding characteristics of our subject compound with a known, potent mTOR inhibitor, Torin1, to provide a tangible benchmark for success.[1]
The Target: mTOR Kinase - A Master Regulator of Cell Growth
The mTOR protein is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and survival.[1] Its kinase domain is a well-validated target for anti-cancer drug development. Naphthyridinone scaffolds have shown promise as kinase inhibitors, making mTOR a highly plausible target for this compound.[1][2] Confirmation of this binding is the first step in its journey as a potential therapeutic agent.
A Multi-faceted Approach to Binding Mode Confirmation
A single experiment is never sufficient to definitively characterize a binding interaction. A robust validation strategy employs a suite of orthogonal techniques that, together, build a comprehensive and irrefutable picture of the binding event. Our investigation will follow a three-tiered approach:
-
Initial Binding Assessment and Affinity Determination: Is the interaction real and how strong is it?
-
Thermodynamic and Kinetic Profiling: What are the forces driving the binding and how long does the complex persist?
-
High-Resolution Structural Elucidation: What is the precise atomic-level picture of the interaction?
Figure 1: A logical workflow for the experimental confirmation of a protein-ligand binding mode.
Tier 1 & 2: Quantitative Characterization of the Interaction
Before investing in the resource-intensive process of structural biology, it is crucial to confirm that a direct interaction occurs and to quantify its affinity, thermodynamics, and kinetics. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are the primary tools for this phase.
Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamic Profiling
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[3][4][5] This label-free, in-solution technique is invaluable for understanding the forces that drive binding.
-
Sample Preparation:
-
Prepare a 20 µM solution of purified mTOR kinase domain in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).
-
Prepare a 200 µM solution of this compound in the same buffer. It is critical that the buffer is identical to avoid heat of dilution artifacts.
-
Degas both solutions to prevent air bubbles in the calorimeter.
-
-
Instrument Setup:
-
Set the experimental temperature to 25°C.
-
Load the mTOR solution into the sample cell and the compound solution into the injection syringe.
-
-
Titration:
-
Perform a series of 19 injections of the compound into the protein solution, each of 2 µL.
-
The initial injection is often smaller (0.4 µL) to account for initial mixing effects and is typically discarded during analysis.
-
-
Data Analysis:
-
The raw data, a series of heat spikes corresponding to each injection, is integrated to determine the heat change per injection.
-
This is then plotted against the molar ratio of ligand to protein.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).[4] The entropy of binding (ΔS) can then be calculated.
-
| Parameter | This compound (Hypothetical) | Torin1 (Reference) | Interpretation |
| Binding Affinity (KD) | 50 nM | 2 nM | A lower KD indicates a stronger binding affinity. |
| Stoichiometry (n) | 1.1 | 1.0 | A value close to 1 indicates a 1:1 binding ratio. |
| Enthalpy (ΔH) | -10.5 kcal/mol | -12.0 kcal/mol | A negative ΔH indicates an enthalpically driven interaction, often associated with hydrogen bonding and van der Waals interactions. |
| Entropy (ΔS) | -5.0 cal/mol·K | -6.5 cal/mol·K | A negative ΔS suggests an increase in order upon binding, which is common. |
Table 1: Hypothetical comparative ITC data for the binding of this compound and Torin1 to the mTOR kinase domain.
Surface Plasmon Resonance (SPR): A Real-Time View of Binding Kinetics
SPR is a label-free optical technique that measures the real-time interaction between a ligand and an analyte.[6][7] It provides invaluable kinetic information, including the association rate (kon) and the dissociation rate (koff), which together determine the binding affinity (KD).
-
Immobilization:
-
Covalently immobilize the mTOR kinase domain onto a sensor chip surface (e.g., a CM5 chip via amine coupling).
-
-
Interaction Analysis:
-
Inject a series of increasing concentrations of this compound over the sensor surface.
-
A running buffer without the compound is flowed between injections to allow for dissociation.
-
-
Data Analysis:
-
The resulting sensorgrams, which plot the change in refractive index over time, are fitted to a kinetic model (e.g., a 1:1 Langmuir binding model) to determine the kon and koff.
-
The KD is calculated as koff/kon.
-
| Parameter | This compound (Hypothetical) | Torin1 (Reference) | Interpretation |
| Association Rate (kon) | 1 x 105 M-1s-1 | 5 x 105 M-1s-1 | A higher kon indicates a faster binding of the compound to the target. |
| Dissociation Rate (koff) | 5 x 10-3 s-1 | 1 x 10-3 s-1 | A lower koff indicates a longer residence time of the compound on the target. |
| Binding Affinity (KD) | 50 nM | 2 nM | Consistent with ITC data, confirming the high affinity of the interaction. |
Table 2: Hypothetical comparative SPR data for the binding of this compound and Torin1 to the mTOR kinase domain.
Figure 2: Key biophysical techniques and their primary outputs for characterizing protein-ligand interactions.
Tier 3: High-Resolution Structural Elucidation with X-ray Crystallography
While biophysical techniques confirm and quantify the interaction, X-ray crystallography provides the definitive, high-resolution picture of the binding mode.[8][9][10] It allows us to visualize the precise orientation of the compound in the binding pocket and the specific atomic interactions (hydrogen bonds, hydrophobic interactions, etc.) that anchor it.
-
Crystallization:
-
Screen a wide range of conditions (precipitants, buffers, additives) to obtain well-ordered crystals of the mTOR kinase domain.
-
Once suitable crystals are obtained, they are soaked in a solution containing a high concentration of this compound to allow the compound to diffuse into the crystal and bind to the protein.
-
-
Data Collection:
-
The crystals are cryo-cooled in liquid nitrogen to prevent radiation damage.
-
X-ray diffraction data is collected at a synchrotron source.
-
-
Structure Solution and Refinement:
-
The diffraction pattern is used to calculate an electron density map.
-
The known structure of the mTOR kinase domain is fitted into the electron density map (a technique called molecular replacement).
-
The remaining electron density in the active site is then modeled to fit the structure of this compound.
-
The entire complex is then refined to produce a final, high-resolution structure.
-
A successful co-crystal structure would reveal the specific amino acid residues that form hydrogen bonds with the carbonyl and amine groups of the naphthyridinone core, as well as the hydrophobic pocket that accommodates the methyl group. This structural information is invaluable for guiding further structure-activity relationship (SAR) studies to optimize the compound's potency and selectivity.
Conclusion: A Convergence of Evidence
The experimental confirmation of a ligand's binding mode is a cornerstone of modern drug discovery. Through the systematic application of orthogonal techniques like Isothermal Titration Calorimetry, Surface Plasmon Resonance, and X-ray crystallography, we can move from a reasonable hypothesis to a definitive, high-resolution understanding of a molecular interaction. The hypothetical data presented for this compound, when compared to the known mTOR inhibitor Torin1, illustrates how these techniques provide a quantitative and qualitative framework for evaluating novel drug candidates. This multi-faceted approach ensures scientific rigor and provides the critical insights necessary to drive the development of next-generation therapeutics.
References
- Isothermal titration calorimetry in drug discovery. PubMed.
- Principles and Experimental Methodologies on Protein-Ligand Binding.
- ITC Assay Service for Drug Discovery. Reaction Biology.
- Isothermal titration calorimetry for drug design: Precision of the enthalpy and binding constant measurements and comparison of the instruments. PubMed.
- Use of surface plasmon resonance (SPR) to determine binding affinities and kinetic parameters between components important in fusion machinery. Illinois Experts.
- NMR for Studying Protein-Ligand Interactions. Creative Biostructure.
- Isothermal Titration Calorimetry | Biomolecular Interactions Analysis. Malvern Panalytical.
- Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. NIH.
- NMR-based analysis of protein-ligand interactions. PubMed.
- Protein–Ligand Interaction Analyses with Nuclear Magnetic Resonance Spectroscopy Enhanced by Dissolution Triplet Dynamic Nuclear Polarization. The Journal of Physical Chemistry Letters - ACS Publications.
- Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments.
- Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. MDPI.
- Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods. PMC.
- Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip. Bio-Radiations.
- Estimating Protein-Ligand Binding Affinity using High-Throughput Screening by NMR. NIH.
- Binding Kinetics of Protein-Lipid Interactions Using Surface Plasmon Resonance. Nicoya Lifesciences.
- NMR Analysis of Protein-Ligand Interactions.
- Methods for Identifying Ligand Binding Sites in Drug Discovery.
- What are the experimental modes of determining the interaction of a protein and a ligand?
- Methods to investigate protein–protein interactions. Wikipedia.
- X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. PMC - NIH.
- Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. Frontiers.
- Protein X-ray Crystallography and Drug Discovery. MDPI.
- Small molecule crystallography. Excillum.
- X-ray crystallography. Wikipedia.
-
Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][3][11]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. NIH. Available at:
- A naphthyridine carboxamide provides evidence for discordant resistance between mechanistically identical inhibitors of HIV-1 integrase. NIH.
- Antitumor agents. 196. Substituted 2-thienyl-1,8-naphthyridin-4-ones: their synthesis, cytotoxicity, and inhibition of tubulin polymerization. PubMed.
- (PDF) Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. ResearchGate.
- Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC.
- 4-amino-1-hydroxy-2-oxo-1,8-naphthyridine-containing compounds having high potency against raltegravir-resistant integrase mutants of HIV-1. PubMed.
- 1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2, Suitable for Phase I Clinical Trials for B-Cell Lymphomas. NIH.
- 5-[[(4R)-4-Hydroxy-4-methyl-2-isoxazolidinyl]carbonyl]. PubChem.
Sources
- 1. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 6. experts.illinois.edu [experts.illinois.edu]
- 7. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. drughunter.com [drughunter.com]
- 10. mdpi.com [mdpi.com]
- 11. creative-biostructure.com [creative-biostructure.com]
A Comparative Analysis of the Therapeutic Potential of 1,8-Naphthyridin-4(1H)-one Derivatives: A Guide for Researchers
The 1,8-naphthyridine scaffold, a nitrogen-containing heterocyclic system, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2][3][4] This guide provides a comparative analysis of the therapeutic potential of derivatives of the 1,8-naphthyridin-4(1H)-one core, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. While this guide will focus on the broader class of 1,8-naphthyridin-4(1H)-one derivatives due to a scarcity of specific public data on 5-methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one derivatives, the presented data and methodologies provide a robust framework for evaluating the potential of this and other novel subclasses.
The 1,8-Naphthyridin-4(1H)-one Core: A Versatile Pharmacophore
The 1,8-naphthyridin-4(1H)-one nucleus is a bioisostere of the quinolone scaffold and has been extensively explored for various therapeutic applications. Its planar structure and ability to participate in hydrogen bonding and π-π stacking interactions allow for effective binding to a range of biological targets.[5] The therapeutic promise of this scaffold is exemplified by nalidixic acid, the first quinolone antibiotic, which features a 1,8-naphthyridin-4-one core.[6]
Anticancer Potential: Targeting Cell Proliferation and Survival
Numerous 1,8-naphthyridin-4(1H)-one derivatives have exhibited potent cytotoxic activity against a panel of human cancer cell lines.[5] The mechanism of action often involves the inhibition of key enzymes crucial for cancer cell survival and proliferation, such as topoisomerase I and II, and various protein kinases.[7]
Comparative Anticancer Activity of 1,8-Naphthyridin-4(1H)-one Derivatives
The following table summarizes the in vitro cytotoxic activity of representative 1,8-naphthyridin-4(1H)-one derivatives against various cancer cell lines.
| Compound ID | R1 | R2 | R3 | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | H | H | 2-naphthyl | HeLa | 2.6 | [5] |
| 2 | H | CH3 | 2-naphthyl | HeLa | 2.3 | [5] |
| 3 | CH3 | H | 2-naphthyl | HeLa | 0.71 | [5] |
| 4 | H | H | 3',4'-dimethoxyphenyl | A549 | >100 | [5] |
| 5 | CH3 | H | 2',4'-dimethoxyphenyl | A549 | 2.9 | [5] |
This table is illustrative and represents a selection of data from the cited literature. For a comprehensive understanding, please refer to the original publications.
The structure-activity relationship (SAR) studies reveal that substitutions at various positions of the 1,8-naphthyridine ring significantly influence the anticancer potency. For instance, the introduction of a naphthyl group at the C2-position and methyl groups at the C5 and C7-positions have been shown to enhance cytotoxicity.[5]
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[8][9][10]
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[11]
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium.
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be more than 650 nm.[8]
Caption: A simplified diagram of the LPS-induced nitric oxide production pathway and potential inhibition sites for 1,8-naphthyridinone derivatives.
Antimicrobial Potential: Combating Bacterial Infections
The 1,8-naphthyridine scaffold is a cornerstone of many antibacterial agents. [12]These compounds often exert their effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair. [7]
Comparative Antimicrobial Activity of 1,8-Naphthyridin-4(1H)-one Derivatives
The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. [13][14][15]
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Nalidixic Acid | E. coli | 4-128 | [6] |
| Derivative 7 | S. aureus | 0.2 | [12] |
| Derivative 26 | S. aureus | 0.1 | [12]|
This table is illustrative and represents a selection of data from the cited literature. For a comprehensive understanding, please refer to the original publications.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Test
The broth microdilution method is a common technique for determining the MIC of an antimicrobial agent. [13][14][15] Materials:
-
Mueller-Hinton broth
-
Bacterial culture
-
96-well microtiter plate
-
Spectrophotometer or plate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL). [15]2. Serial Dilution: Perform a serial two-fold dilution of the test compound in the microtiter plate containing Mueller-Hinton broth.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth (i.e., the first clear well). [13]
Conclusion and Future Directions
The 1,8-naphthyridin-4(1H)-one scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents with diverse biological activities. The existing body of research demonstrates their significant potential as anticancer, anti-inflammatory, and antimicrobial agents.
While extensive data exists for the broader class of 1,8-naphthyridin-4(1H)-one derivatives, there is a notable lack of specific research on this compound derivatives. This presents a compelling opportunity for future investigation. Researchers are encouraged to synthesize and evaluate this specific subclass to explore how the 5-methyl and 2,3-dihydro modifications influence the therapeutic potential and to further elucidate the structure-activity relationships of this important class of heterocyclic compounds. The experimental protocols and comparative data provided in this guide offer a solid foundation for such future endeavors.
References
-
ScienCell Research Laboratories. Nitric Oxide Assay (NO). [Link]
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
Bao, J., et al. (2006). p38 MAP kinase inhibitors: metabolically stabilized piperidine-substituted quinolinones and naphthyridinones. Bioorganic & Medicinal Chemistry Letters, 16(1), 64-68. [Link]
-
SEAFDEC/AQD. (2013). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. [Link]
-
Sittampalam, G. S., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Microbe Investigations. Minimum Inhibitory Concentration (MIC) Test. [Link]
-
Kim, J. S., et al. (2009). Cytotoxic Activity and Three-Dimensional Quantitative Structure Activity Relationship of 2-Aryl-1,8-naphthyridin-4-ones. Molecules, 14(7), 2663-2677. [Link]
-
Ellinghaus, H. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration) [Video]. YouTube. [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163–175. [Link]
-
Creative BioMart Microbe. Minimum Inhibitory Concentration (MIC) Test. [Link]
-
Al-Ostoot, F. H., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(45), 29333-29352. [Link]
-
Hunt, J. A., et al. (2003). p38 Inhibitors: Piperidine- And 4-aminopiperidine-substituted Naphthyridinones, Quinolinones, and Dihydroquinazolinones. Bioorganic & Medicinal Chemistry Letters, 13(3), 467-470. [Link]
-
Bryan, N. S., & Grisham, M. B. (2007). Methods to detect nitric oxide and its metabolites in biological samples. Free radical biology & medicine, 43(5), 645–657. [Link]
-
Wójcicka, A., & Mączyński, M. (2022). Biological Activity of Naturally Derived Naphthyridines. Molecules, 27(15), 4998. [Link]
-
Miranda, K. M., Espey, M. G., & Wink, D. A. (2001). A rapid, simple spectrophotometric method for simultaneous detection of nitrate and nitrite. Nitric oxide : biology and chemistry, 5(1), 62–71. [Link]
-
Abu-Melha, S. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 64(4), 919-930. [Link]
-
Domagala, J. M., et al. (1989). Fluoronaphthyridines and quinolones as antibacterial agents. 1. Synthesis and structure-activity relationships of new 1-substituted derivatives. Journal of Medicinal Chemistry, 32(3), 537-542. [Link]
-
You, Q. D., et al. (2009). Discovery of a novel series of quinolone and naphthyridine derivatives as potential topoisomerase I inhibitors by scaffold modification. Journal of Medicinal Chemistry, 52(18), 5673-5682. [Link]
-
Roma, G., et al. (2000). 1,8-Naphthyridines IV. 9-substituted N,N-dialkyl-5-(alkylamino or cycloalkylamino)t[8][10][16]riazolo[4,3-a]n[16][17]aphthyridine-6-carboxamides, new compounds with anti-aggressive and potent anti-inflammatory activities. European Journal of Medicinal Chemistry, 35(11), 1021-1035. [Link]
-
Hlasta, D. J., et al. (2018). 4-Amino-7,8-dihydro-1,6-naphthyridin-5(6 H)-ones as Inhaled Phosphodiesterase Type 4 (PDE4) Inhibitors: Structural Biology and Structure-Activity Relationships. Journal of Medicinal Chemistry, 61(6), 2472-2489. [Link]
-
ResearchGate. The structure–activity relationships for 1,8-naphthyridine derivatives. [Link]
-
Madaan, A., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(12), 837-854. [Link]
-
Madaan, A., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(12), 837-854. [Link]
-
Mithula, S., et al. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Future Medicinal Chemistry, 13(15), 1361-1383. [Link]
-
Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]
-
Tsuzuki, Y., et al. (2004). Synthesis and structure-activity relationships of 3-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridines as novel antitumor agents. Bioorganic & Medicinal Chemistry Letters, 14(12), 3189-3193. [Link]
-
Anireddy, R., et al. (2023). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Medicinal Chemistry, 14(7), 1335-1349. [Link]
-
Narender, A., Laxminarayana, E., & Thirumala Chary, M. (2009). A novel synthesis of substituted 4-hydroxy- 1,8-naphthyridines. Journal of the Chilean Chemical Society, 54(4), 473-475. [Link]
-
Mithula, S., et al. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Future Medicinal Chemistry, 13(15), 1361-1383. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Cytotoxic Activity and Three-Dimensional Quantitative Structure Activity Relationship of 2-Aryl-1,8-naphthyridin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a novel series of quinolone and naphthyridine derivatives as potential topoisomerase I inhibitors by scaffold modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. MTT assay overview | Abcam [abcam.com]
- 12. Fluoronaphthyridines and quinolones as antibacterial agents. 1. Synthesis and structure-activity relationships of new 1-substituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. m.youtube.com [m.youtube.com]
- 15. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sciencellonline.com [sciencellonline.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Safe Disposal of 5-methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one
This document provides a comprehensive, step-by-step protocol for the proper and safe disposal of 5-methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one. As a novel or specialized research chemical, specific safety and disposal data are not extensively published. Therefore, this guide is founded on the essential principle of treating the compound as potentially hazardous, adhering to the highest standards of laboratory safety and regulatory compliance. The procedures outlined herein are designed to empower researchers, scientists, and drug development professionals to manage this chemical waste stream responsibly, ensuring personnel safety and environmental protection.
Core Principle: Hazard Assessment and Precaution
In the absence of a comprehensive Safety Data Sheet (SDS) detailing toxicological and ecological properties, this compound must be managed as a hazardous chemical waste.[1][2] This conservative approach is a cornerstone of laboratory safety, mitigating risks associated with unknown chemical profiles.
The rationale for this cautious stance is based on the compound's chemical class. Naphthyridinones are nitrogen-containing heterocyclic compounds, a class known for a wide range of biological activities.[3][4] Many derivatives are investigated as potent, biologically active agents, including antineoplastic drugs.[4] Furthermore, an SDS for a structurally related compound, Methyl 7-chloro-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate, indicates that it causes skin and eye irritation and may cause respiratory irritation.[5] Given these factors, it is prudent to assume this compound may possess similar or other uncharacterized hazards.
Therefore, under no circumstances should this compound or its containers be disposed of in regular trash or down the drain. [1][6][7]
Immediate Safety & Handling Protocols
Prior to initiating any disposal procedures, the establishment of a safe handling environment is paramount. This involves consistent use of appropriate Personal Protective Equipment (PPE) and readiness for spill management.
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against potential exposure. The following table outlines the minimum required PPE when handling this compound in any form.
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety goggles or a face shield.[8] | Protects eyes from potential splashes of solutions or contact with airborne powder. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[7] | Prevents direct skin contact. Check manufacturer data for breakthrough times if using with solvents. |
| Body Protection | A fully-fastened laboratory coat. | Protects skin and personal clothing from contamination.[2] |
| Respiratory Protection | Use in a well-ventilated area, preferably within a certified chemical fume hood.[7] | Minimizes the risk of inhaling the compound, particularly if it is a fine powder. |
Spill Management
In the event of a spill, prompt and correct action is critical to prevent exposure and environmental contamination.
-
Alert Personnel: Immediately notify all personnel in the vicinity and the laboratory safety officer.[7]
-
Isolate the Area: Restrict access to the spill area.
-
Assess the Spill: For small spills, proceed with cleanup only if you are trained and equipped to do so safely. For large or unmanageable spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.
-
Cleanup Procedure (Small Spills):
-
Wear the appropriate PPE as detailed in the table above.
-
Cover the spill with an inert absorbent material, such as vermiculite, dry sand, or a commercial chemical absorbent.[7]
-
Carefully sweep or scoop the absorbed material into a sealable, chemically compatible container.
-
Label the container clearly as "Hazardous Waste" with the full chemical name.
-
Clean the spill area with an appropriate solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.
-
Dispose of all contaminated materials, including gloves, as hazardous chemical waste.[1]
-
Step-by-Step Disposal Protocol
The disposal of this compound must follow a systematic and compliant workflow. The guiding principle is that all chemical waste must be accumulated at or near its point of generation under the control of laboratory personnel.[9]
Step 1: Waste Classification and Segregation
-
Classification: All forms of this compound waste must be classified as hazardous chemical waste . This includes:
-
Unused or expired pure solid compound.
-
Solutions containing the compound.
-
Contaminated labware (e.g., pipette tips, vials, chromatography columns).
-
Contaminated PPE and spill cleanup materials.[7]
-
-
Segregation: Proper segregation is crucial to prevent dangerous reactions.
-
Solid Waste: Collect pure solid, contaminated powders, and contaminated debris in a designated, sealable solid waste container.[8]
-
Liquid Waste: Collect all solutions containing the compound in a dedicated, leak-proof, and shatter-resistant liquid waste container, preferably plastic.[7][10]
-
Sharps Waste: Needles, syringes, or contaminated broken glassware must be placed in a designated, puncture-proof sharps container.[7]
-
Incompatible Materials: Do not mix this waste with strong oxidizing agents, strong acids, or strong bases, as the reactivity is unknown.[11][12] Store separately to prevent accidental mixing.[9]
-
Step 2: Container Management and Labeling
Proper containment and labeling are mandated by regulatory bodies like the EPA and OSHA.
-
Container Requirements:
-
Must be chemically compatible with the waste.[9]
-
Must be in good condition, free from leaks or damage.
-
Must have a secure, tight-fitting lid. The container must remain closed at all times except when adding waste.[1][10]
-
Use the original product container for waste collection when possible, provided it is in good condition.[11]
-
-
Labeling:
-
All waste containers must be clearly labeled as soon as the first drop of waste is added.
-
The label must include:
-
The words "Hazardous Waste ".
-
The full, unabbreviated chemical name: "This compound ".
-
List all other chemical constituents and their approximate percentages.
-
The date accumulation started.
-
The name and contact information of the responsible researcher or Principal Investigator.
-
-
Step 3: Storage in a Satellite Accumulation Area (SAA)
Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[10][11]
-
SAA Location: The SAA must be within the laboratory where the waste is generated and under the control of lab personnel.
-
Secondary Containment: Store waste containers within a secondary containment bin or tray that can hold the entire volume of the largest container. This prevents the spread of material in case of a leak.[9]
-
Inspections: The SAA should be inspected weekly for any signs of leakage, container degradation, or improper labeling.[9][11]
-
Accumulation Limits: Do not exceed 55 gallons of hazardous waste in an SAA. For acutely toxic (P-listed) chemicals, the limit is one quart.[10] While this compound is not currently P-listed, adhering to best practices is recommended.
Step 4: Final Disposal Coordination
The final step is to arrange for the removal and ultimate disposal of the waste by trained professionals.
-
Contact EHS: Once a waste container is full or is no longer being added to, contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.[8][10]
-
Provide Information: Be prepared to provide all necessary information about the waste stream to the EHS personnel.
-
Professional Disposal: Your EHS office will coordinate with a licensed hazardous waste contractor for proper treatment and disposal in compliance with all federal, state, and local regulations.[2][9]
Visual Disposal Workflow and Summary
To simplify the process, the following flowchart and summary table distill the key procedural steps for the disposal of this compound.
Caption: Disposal workflow from generation to final EHS-managed disposal.
Disposal Procedure Summary
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Chemical Waste | Assumed hazardous due to lack of data and classification of related compounds.[1][5] |
| Prohibited Disposal | No sink or regular trash disposal. | Prevents environmental contamination and non-compliance with regulations.[1][6] |
| Waste Segregation | Separate solid, liquid, and sharps waste streams. Avoid mixing with incompatibles. | Prevents dangerous chemical reactions and ensures proper disposal routing.[7][11] |
| Container | Labeled, compatible, sealed, leak-proof. | Ensures safe containment and regulatory compliance (OSHA, EPA).[9][10] |
| Storage | Designated & inspected Satellite Accumulation Area (SAA) with secondary containment. | Minimizes risk of spills and ensures safe, temporary storage per regulations.[9][11] |
| Final Disposal | Contact institutional EHS for pickup and management. | Ensures waste is handled and disposed of by trained professionals in a compliant manner.[8][10] |
References
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
-
Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]
-
Safety Data Sheet. The Perfumers Apprentice. [Link]
-
Naphthyridinone. PubChem, National Institutes of Health. [Link]
-
1,8-naphthyridin-2(1h)-one, 1-[(cyclohexylmethyl)amino]-3-(1,1-dioxido-4h-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-. PubChemLite. [Link]
-
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC, National Institutes of Health. [Link]
-
7-Methyl-1,8-naphthyridin-4(1H)-one. PubChem, National Institutes of Health. [Link]
-
Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. PubMed, National Institutes of Health. [Link]
-
1-Methyl-1,8-naphthyridin-2(1H)-one. PubChem, National Institutes of Health. [Link]
Sources
- 1. vumc.org [vumc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aksci.com [aksci.com]
- 6. acs.org [acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. danielshealth.com [danielshealth.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. shop.perfumersapprentice.com [shop.perfumersapprentice.com]
Definitive Guide to Personal Protective Equipment for Handling 5-methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a proactive and rigorous approach to safety. This guide provides a comprehensive operational and safety framework for handling 5-methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are synthesized from established best practices for handling novel laboratory chemicals and data from structurally similar naphthyridinone derivatives.[1][2] The core principle of this guide is to treat this compound as potentially hazardous until comprehensive toxicological data is available.
Hazard Assessment: A Proactive Stance
The naphthyridine scaffold is a well-established pharmacophore present in numerous biologically active compounds, including antibacterial agents.[3][4] While specific toxicity data for this compound is not publicly available, an analysis of related structures provides critical insights. For instance, the SDS for a similar compound, Methyl 7-chloro-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate, indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[5] Therefore, it is prudent to assume that this compound may exhibit similar hazardous properties.
Potential Hazards:
-
Skin Irritation: May cause redness, itching, or inflammation upon contact.[5]
-
Eye Irritation: May cause serious and potentially damaging irritation to the eyes.[5]
-
Respiratory Irritation: Inhalation of the powder may irritate the respiratory tract.[5]
-
Unknown Long-Term Effects: As a novel compound, the chronic toxicological and carcinogenic properties are unknown.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is the most critical step in mitigating exposure risks. The following table outlines the recommended PPE levels for various laboratory operations involving this compound. This tiered approach ensures that the level of protection matches the potential for exposure.
| Laboratory Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage and Transport | Safety glasses | Nitrile gloves | Standard lab coat | Not generally required |
| Weighing and Aliquoting (Solid) | Chemical splash goggles | Double-layered nitrile gloves | Fully-buttoned lab coat | Certified chemical fume hood |
| Solution Preparation | Chemical splash goggles and face shield | Double-layered nitrile gloves | Fully-buttoned lab coat | Certified chemical fume hood |
| Reaction/Experimentation | Chemical splash goggles and face shield | Double-layered nitrile or neoprene gloves | Chemical-resistant apron over lab coat | Certified chemical fume hood |
| Waste Disposal | Chemical splash goggles and face shield | Double-layered nitrile or neoprene gloves | Chemical-resistant apron over lab coat | Certified chemical fume hood |
Detailed PPE Specifications
-
Eye and Face Protection : At a minimum, chemical splash goggles that meet the ANSI Z.87.1 standard should be worn.[6] When there is a significant risk of splashing, such as during solution preparation or transfers, a face shield should be worn in addition to goggles.[6]
-
Hand Protection : Disposable nitrile gloves provide a good baseline of protection for incidental contact.[6] Given the unknown skin permeability of this compound, double-gloving is strongly recommended to provide an additional layer of safety.[1] For prolonged operations or when handling larger quantities, consider neoprene gloves and always check the manufacturer's chemical resistance guide.[6] Gloves should be inspected for tears or holes before each use and changed immediately upon contamination.
-
Body Protection : A standard, fully-fastened laboratory coat is mandatory. For procedures with a higher risk of spills or splashes, a chemically resistant apron should be worn over the lab coat.[2]
-
Respiratory Protection : The primary method of respiratory protection is an engineering control, specifically a certified chemical fume hood.[7] All manipulations of the solid compound and its concentrated solutions must be performed within a fume hood to prevent inhalation of dust or aerosols.[2] If engineering controls are not feasible or are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator may be required, which would necessitate enrollment in a respiratory protection program with medical evaluation and fit testing.[6][8]
Operational Plan: A Step-by-Step Workflow
A systematic workflow minimizes the risk of exposure and ensures procedural consistency. The following diagram outlines the critical steps for safely handling this compound from receipt to experimental use.
Caption: Workflow for handling this compound.
Disposal Plan: Ensuring a Safe Conclusion
Proper waste management is a critical component of the chemical handling lifecycle. Never dispose of this compound or its waste down the drain or in regular trash. All waste generated must be treated as hazardous.
Waste Segregation
-
Solid Waste : Collect unused solid compound, contaminated gloves, weigh boats, and absorbent pads in a dedicated, clearly labeled hazardous waste container.[2]
-
Liquid Waste : Collect all solutions containing the compound in a compatible, sealed, and clearly labeled hazardous waste container.[2]
-
Sharps Waste : Contaminated needles or other sharps should be disposed of in a designated sharps container.
Disposal Workflow
The involvement of your institution's Environmental Health and Safety (EHS) department is mandatory.[1][2] They will provide guidance on specific labeling and disposal procedures in accordance with local and federal regulations.
Caption: Disposal workflow for this compound.
By adhering to these rigorous safety and handling protocols, you can confidently work with this compound while upholding the highest standards of laboratory safety and scientific integrity.
References
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
-
American Chemistry Council. (n.d.). Protective Equipment. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Retrieved from [Link]
-
The Perfumers Apprentice. (2024, February 22). Safety Data Sheet. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,8-Naphthyridine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Naphthyridinone. PubChem Compound Summary for CID 11386747. Retrieved from [Link].
-
MDPI. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Handbook for Pesticide Disposal by Common Chemical Methods. Retrieved from [Link]
-
PubMed. (2025, April 24). Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1,8-Naphthyridine - Wikipedia [en.wikipedia.org]
- 4. Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aksci.com [aksci.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. fishersci.com [fishersci.com]
- 8. Protective Equipment - American Chemistry Council [americanchemistry.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
